Dichloroacetic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401832. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2-dichloroacetyl) 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMQURGSQBBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041011 | |
| Record name | Dichloroacetic anhydride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4124-30-5 | |
| Record name | Acetic acid, 2,2-dichloro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dichloro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dichloroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROACETIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB3OGR64IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dichloroacetic anhydride chemical properties
An In-depth Technical Guide to Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ((CHCl₂CO)₂O), a derivative of dichloroacetic acid, is a reactive chemical intermediate. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and relevant experimental procedures. Its role as an acylating agent and its behavior in biological contexts are also discussed, making it a pertinent molecule for researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless liquid that is sensitive to moisture.[1][2] It is corrosive and can cause severe skin and eye burns.[1][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₄O₃ | [1][2][4] |
| Molecular Weight | 239.87 g/mol | [1][2][4] |
| CAS Number | 4124-30-5 | [2][4] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Pungent | [1] |
| Melting Point | ~29-30 °C | [1][2][5] |
| Boiling Point | 214-216 °C at 760 mmHg | [1][2][6] |
| Density | 1.574 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.483 | [2][6] |
| Flash Point | > 112 °C (> 233.6 °F) | [1][7] |
| Solubility | Decomposes in water | [1] |
| InChI Key | RQHMQURGSQBBJY-UHFFFAOYSA-N | [4][8] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Features | Source |
| Infrared (IR) Spectroscopy | Acid anhydrides typically show two characteristic C=O stretching bands, one around 1820 cm⁻¹ and another near 1760 cm⁻¹. | [9] |
| ¹³C NMR Spectroscopy | The carbonyl carbon of acid derivatives generally appears in the 160-180 δ range. | [9] |
| Mass Spectrometry (EI) | The NIST WebBook provides the mass spectrum for this compound. | [4] |
Reactivity and Stability
3.1. General Reactivity this compound is primarily used as an acylating agent.[2][6] It can be employed in the acylation of molecules like 10-Deacetylbaccatin III and in the preparation of cellulose dichloroacetates.[2][6]
3.2. Stability and Incompatibilities The compound is sensitive to moisture and must be stored in a dry, cool, and well-ventilated place.[1][3][10] It is incompatible with strong oxidizing agents and bases.[1][3] Exposure to moist air or water should be avoided.[1]
3.3. Hydrolysis this compound reacts with water to yield two equivalents of dichloroacetic acid (DCA).[11] This hydrolysis reaction is fundamental to its behavior in aqueous and biological systems.
Caption: Hydrolysis of this compound yields dichloroacetic acid.
3.4. Hazardous Decomposition Upon decomposition, it can produce hazardous substances such as hydrogen chloride, carbon monoxide, and carbon dioxide.[1]
Experimental Protocols
4.1. Synthesis of a Related Compound: Chloroacetic Anhydride While a detailed, publicly available protocol for this compound was not found in the search results, a method for the closely related chloroacetic anhydride is described, which can serve as a procedural reference.
Reactants:
-
Monochloroacetic Acid
-
Chloroacetyl Chloride
Procedure:
-
Add monochloroacetic acid to a four-necked flask equipped with a mechanical stirrer and thermometer.[12]
-
Cool the flask to 10-15 °C.[12]
-
Add chloroacetyl chloride to the flask while stirring. The molar ratio of chloroacetyl chloride to chloroacetic acid should be between 1:1 and 5:1.[12]
-
Slowly heat the mixture to 40-50 °C. Gas evolution will be observed. Maintain this temperature for 1-2 hours.[12]
-
Continue heating to 80-140 °C and hold for 2-7 hours.[12]
-
The final product, chloroacetic anhydride, is isolated by vacuum distillation.[12]
Caption: A generalized workflow for the synthesis of chloroacetic anhydride.
Biological Relevance and Reaction in Tissue
This compound's reactivity with water is highly relevant in biological systems. When introduced into tissue, it rapidly hydrolyzes to form dichloroacetic acid (DCA).[11] The resulting DCA protonates and denatures surrounding proteins, leading to coagulative necrosis.[11] This mechanism has been proposed as a novel approach for in-situ chemical reactions in therapeutic applications, such as transarterial chemoembolization for liver cancer.[11]
The metabolite, dichloroacetic acid (DCA), is itself an area of active research. DCA has been investigated for its potential to slow the growth of certain tumors.[13]
Caption: Reaction pathway of this compound within biological tissue.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Health Hazards: It is corrosive and causes severe skin burns and eye damage.[1][3][10] It is toxic if it comes into contact with skin and harmful if inhaled.[10][14] Ingestion can cause severe gastrointestinal tract irritation and burns.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (chemical goggles and a face shield if splashing is possible).[1][3][10] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded.[1]
-
Handling and Storage: Handle in a well-ventilated area or under a fume hood.[10] Avoid breathing vapor or mist.[10] Store in a tightly closed container in a dry, cool place, locked up and away from incompatible materials like strong oxidizing agents.[1][3][10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical advice.[1]
-
Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound CAS#: 4124-30-5 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. This compound | 4124-30-5 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound (CAS 4124-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. biosynth.com [biosynth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Dichloroacetic Anhydride
Introduction
This compound (C₄H₂Cl₄O₃) is a chemical compound that serves as a precursor to dichloroacetic acid (DCA)[1][2][3]. In an aqueous environment, such as biological tissues, this compound readily undergoes hydrolysis to yield two equivalents of DCA[4][5][6]. This rapid conversion means that the biological effects and mechanism of action of the anhydride are attributable to its hydrolysis product, DCA. This guide will provide a detailed technical overview of the core mechanisms of action of DCA, focusing on its effects on cellular metabolism and related signaling pathways.
DCA is an investigational drug that has garnered significant interest for its potential therapeutic applications, particularly in oncology[7][8][9]. Its primary mechanism revolves around the modulation of cellular energy metabolism, specifically by targeting a key regulatory enzyme in the mitochondria[8][10][11].
Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
The most well-established mechanism of action for dichloroacetate is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK)[8][12][13].
The Pyruvate Dehydrogenase Complex (PDC) and its Regulation
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that acts as a gatekeeper, linking glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) in the mitochondria[11]. It catalyzes the irreversible conversion of pyruvate into acetyl-CoA[14].
The activity of the PDC is tightly regulated by reversible phosphorylation[15]. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the complex, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it[13]. There are four known isoforms of PDK in humans (PDK1-4)[11]. In many cancer cells, PDK is overexpressed, leading to the inhibition of PDC. This contributes to the "Warburg effect," a metabolic phenotype characterized by high rates of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis)[12][16].
DCA as a PDK Inhibitor
DCA, being a structural analog of pyruvate, inhibits all four isoforms of PDK[11][14][15]. By inhibiting PDK, DCA prevents the phosphorylation of the PDC, thereby keeping the complex in its active, unphosphorylated state[13][15]. This activation of PDC redirects pyruvate from lactate production in the cytosol to acetyl-CoA production within the mitochondria, thus promoting glucose oxidation[13][16].
Caption: Core mechanism of Dichloroacetate (DCA) action.
Metabolic Reprogramming and Downstream Cellular Effects
The inhibition of PDK by DCA triggers a cascade of metabolic and cellular changes, effectively reversing the Warburg phenotype in cancer cells[11].
Shift from Glycolysis to Oxidative Phosphorylation
By activating the PDC, DCA forces cancer cells to shift their primary energy production from glycolysis to the more efficient oxidative phosphorylation pathway[10][12]. This metabolic switch has several important consequences:
-
Increased Reactive Oxygen Species (ROS) Production: The increased electron transport chain activity during OXPHOS leads to higher production of mitochondrial reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[10][11]. In normal cells, these ROS levels are managed by antioxidant systems. However, in cancer cells, the elevated ROS can exceed the buffering capacity, leading to oxidative stress and the induction of apoptosis[7][10].
-
Decreased Lactate Production: The diversion of pyruvate into the mitochondria significantly reduces its conversion to lactate in the cytosol[10][16]. This can lead to a less acidic tumor microenvironment, which may enhance immune cell function and reduce tumor invasion and metastasis[17].
-
Induction of Apoptosis: The DCA-induced metabolic shift promotes apoptosis through several mechanisms[7]. Increased ROS production can trigger the opening of mitochondrial transition pores and the release of pro-apoptotic factors like cytochrome c[10]. DCA has been shown to activate caspases, which are key executioners of apoptosis[10][18]. Furthermore, by restoring mitochondrial function, DCA can overcome the resistance to apoptosis that is characteristic of many cancer cells[13].
-
Inhibition of Proliferation and Angiogenesis: DCA has been shown to inhibit the proliferation of various cancer cell lines[13][17]. Additionally, by reversing the Warburg effect, DCA can lead to decreased expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that promotes angiogenesis and tumor growth under hypoxic conditions[11][13].
Caption: Downstream effects of DCA-induced metabolic reprogramming.
Modulation of Other Cellular Processes and Signaling Pathways
Beyond its central role in metabolic reprogramming, DCA has been reported to influence other cellular functions and signaling pathways.
-
Lipid Metabolism: DCA has been shown to inhibit lipogenesis and the synthesis of cholesterol[11][13]. This may be due to a reduction in the availability of citrate, a key precursor for lipid synthesis[11].
-
Signaling Pathways: Studies have indicated that DCA can attenuate the activation of pro-proliferative signaling pathways, including the PI3K/Akt/GSK3β and MAPK/Erk/JNK pathways[19][20].
-
Drug Resistance: DCA may help overcome chemoresistance. One proposed mechanism is the downregulation of ABC transporters, which are responsible for pumping drugs out of cancer cells[12].
-
pH Regulation: DCA treatment may influence both intracellular and extracellular pH, which can affect cancer cell proliferation and apoptosis[12][13].
Quantitative Data Summary
The effects of DCA have been quantified in numerous studies across various cell lines and models. The tables below summarize key findings.
Table 1: In Vitro Efficacy of DCA on Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | DCA Concentration | Result | Reference |
| MCF-7 | Breast Cancer | Cell Growth Inhibition | 5 mM | ~60-80% decrease in cell number after 4 days | [17] |
| T-47D | Breast Cancer | Cell Growth Inhibition | 5 mM | ~60-80% decrease in cell number after 4 days | [17] |
| 13762 MAT | Rat Mammary Adenocarcinoma | Cell Growth Inhibition | 5 mM | 68 ± 5% decrease in cell number after 4 days | [17] |
| MeWo | Melanoma | IC₅₀ | 13.3 mM | - | [21] |
| SK-MEL-2 | Melanoma | IC₅₀ | 27.0 mM | - | [21] |
| PANC-1 | Pancreatic Cancer | PDH Phosphorylation (S293) | 4 mM & 10 mM (24h) | Dose-dependent decrease | [22] |
| BXPC-3 | Pancreatic Cancer | PDH Phosphorylation (S293) | 4 mM & 10 mM (24h) | Dose-dependent decrease | [22] |
| DT15/08 | Canine Prostate Adenocarcinoma | Metabolic Activity | 10 mM (96h) | Significant reduction | [23] |
| GL-261 | Glioblastoma | Cell Viability | 10 mM | ~15% reduction | [24] |
Table 2: In Vivo Efficacy of DCA
| Animal Model | Cancer Type | DCA Dose | Endpoint | Result | Reference |
| Fischer 344 Rats | Metastatic Breast Cancer | 1.0 g/L in drinking water | Lung Metastases | 58% reduction in the number of metastases | [17] |
| C57BL/6 Mice | Glioblastoma | 150 mg/kg/day (i.p.) | Tumor Volume | Significant reduction after 22 days | [24] |
Table 3: Effects of DCA on Cellular Metabolism
| Cell Line | Parameter | DCA Treatment | Result | Reference |
| Melanoma Cell Lines | OCR:ECAR Ratio | Varies | Up to 6-fold increase | [21] |
| PANC-1 | Basal Oxygen Consumption Rate (OCR) | 4 mM & 10 mM (48h) | Significant increase | [22] |
| BXPC-3 | Basal Oxygen Consumption Rate (OCR) | 4 mM & 10 mM (48h) | Significant increase | [22] |
| PANC-1 | Basal Extracellular Acidification Rate (ECAR) | 4 mM & 10 mM (48h) | Significant decrease | [22] |
| BXPC-3 | Basal Extracellular Acidification Rate (ECAR) | 4 mM & 10 mM (48h) | Significant decrease | [22] |
Experimental Protocols
The investigation of DCA's mechanism of action employs a range of standard and specialized laboratory techniques.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines (e.g., MCF-7, PANC-1, GL-261) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.[23][24]
-
DCA Preparation: Sodium dichloroacetate is typically dissolved in sterile water or culture medium to create a stock solution, which is then diluted to the desired final concentrations for treating cells (e.g., 5 mM, 10 mM, 20 mM).[23][24]
-
Incubation: Cells are incubated with DCA for specified time periods (e.g., 24, 48, 96 hours) before analysis.[23]
Cell Viability and Proliferation Assays
-
Methodology: Assays such as MTT or cell counting with trypan blue exclusion are used to assess the effect of DCA on cell viability and proliferation. For MTT assays, cells are treated with DCA for a set period, followed by incubation with MTT reagent. The resulting formazan crystals are dissolved, and absorbance is measured to determine metabolic activity, which correlates with cell number.[23]
Metabolic Flux Analysis (Seahorse Assay)
-
Principle: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[22]
-
Protocol: Cells are seeded in a Seahorse XF microplate and treated with DCA. During the assay, inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. This allows for a detailed assessment of how DCA modulates cellular metabolic pathways.[22]
Western Blotting for Protein Analysis
-
Objective: To determine the effect of DCA on the expression and phosphorylation status of key proteins, such as PDH, PDK, and members of signaling pathways like Akt and Erk.[20][22]
-
Methodology: Cells are treated with DCA, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., phospho-PDH, total PDH, β-actin as a loading control). Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence.[22]
In Vivo Animal Studies
-
Models: Xenograft or allograft tumor models are commonly used. For example, cancer cells (e.g., GL-261) are subcutaneously implanted into immunocompromised or syngeneic mice (e.g., C57BL/6).[24]
-
DCA Administration: Once tumors are established, animals are treated with DCA, which can be administered orally in drinking water or via intraperitoneal (i.p.) injection at specific doses (e.g., 150 mg/kg/day).[17][24]
-
Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for histological or molecular analysis. Overall survival of the animals is also a key endpoint.[24]
Caption: General experimental workflow for investigating DCA's effects.
Conclusion
The primary mechanism of action of this compound is mediated by its hydrolysis product, dichloroacetate. DCA acts as a metabolic modulator by inhibiting pyruvate dehydrogenase kinase. This leads to the activation of the pyruvate dehydrogenase complex, thereby shifting cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming results in increased oxidative stress, reduced lactate production, and the induction of apoptosis, ultimately inhibiting tumor growth. Further research continues to explore its effects on other signaling pathways and its potential in combination therapies, providing a strong rationale for its continued investigation in clinical settings.
References
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- 2. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Exploring the potential benefits and role of DCA in cancer care – BMS Clinic [bmsclinic.com.hk]
- 8. nbinno.com [nbinno.com]
- 9. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccnm.edu [ccnm.edu]
- 11. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dcaguide.org [dcaguide.org]
- 18. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dichloroacetate prevents TGFβ-induced epithelial-mesenchymal transition of retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
Dichloroacetic Anhydride: A Comprehensive Technical Guide to its Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic anhydride, with the chemical formula (Cl₂CHCO)₂O, is a highly reactive acylating agent owing to the presence of two electron-withdrawing dichloroacetyl groups. This inherent reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the dichloroacetyl moiety into a wide range of molecules. This technical guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles, including amines, alcohols, water, and thiols. The document details the underlying reaction mechanisms, presents quantitative data on reaction yields, and provides standardized experimental protocols. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of this versatile reagent.
Core Reactivity: Nucleophilic Acyl Substitution
The fundamental reaction mechanism governing the reactivity of this compound is nucleophilic acyl substitution . In this two-step mechanism, the nucleophile first attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a dichloroacetate molecule as the leaving group. The overall result is the acylation of the nucleophile with a dichloroacetyl group.
The reactivity of the nucleophile plays a crucial role in the reaction rate, with more basic and less sterically hindered nucleophiles generally reacting more rapidly. The electron-withdrawing nature of the chlorine atoms on the alpha-carbon of this compound significantly enhances the electrophilicity of the carbonyl carbons, making it more reactive than acetic anhydride.[1]
Reactivity with Specific Nucleophiles
Amines: Formation of N-Dichloroacetyl Amides
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted dichloroacetamides.[2][3] This reaction is typically fast and exothermic. Tertiary amines do not react to form stable amides as they lack a proton to be removed from the nitrogen atom after the initial nucleophilic attack.[4] The reaction is of significant interest in medicinal chemistry for the synthesis of bioactive amide derivatives.
Quantitative Data on N-Acylation Reactions
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Phosphate Buffer, RT, 15 min | N-Phenyl-2,2-dichloroacetamide | 92 | [5] |
| 4-Methylaniline | Phosphate Buffer, RT, 15 min | 2,2-Dichloro-N-(p-tolyl)acetamide | 94 | [5] |
| 4-Methoxyaniline | Phosphate Buffer, RT, 15 min | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | 95 | [5] |
| Benzylamine | Phosphate Buffer, RT, 20 min | N-Benzyl-2,2-dichloroacetamide | 90 | [5] |
| Various aliphatic and aromatic amines | Solvent-free, RT | Corresponding N-acyl derivatives | Good to Excellent | [6][7] |
Experimental Protocol: Synthesis of N-Benzyl-2,2-dichloroacetamide
-
Dissolution: Dissolve benzylamine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Anhydride: Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) to the cooled amine solution dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and saturated sodium bicarbonate solution (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-2,2-dichloroacetamide.
Alcohols: Formation of Dichloroacetate Esters
The reaction of this compound with alcohols yields dichloroacetate esters. This esterification process is generally slower than the reaction with amines and may require heating or the use of a catalyst, such as a Lewis acid or a tertiary amine like pyridine or 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate.[8][9]
Quantitative Data on Esterification Reactions
| Alcohol Substrate | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl alcohol | Expansive graphite | CH₂Cl₂, reflux, 1h | Benzyl 2,2-dichloroacetate | 95 | |
| 1-Octanol | None | 60 °C, 7h | Octyl 2,2-dichloroacetate | >99 | [10] |
| Phenol | Expansive graphite | CH₂Cl₂, reflux, 2h | Phenyl 2,2-dichloroacetate | 92 | |
| Various alcohols | Phosphoric acid | Solvent-free | Corresponding esters | High | [8] |
| Various alcohols and phenols | None | Solvent-free, 80-85 °C | Corresponding acetates | High | [11] |
Experimental Protocol: Synthesis of Benzyl 2,2-dichloroacetate
-
Reactant Mixture: In a round-bottom flask, combine benzyl alcohol (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Solvent Addition: Add an appropriate anhydrous solvent, such as dichloromethane or tetrahydrofuran (10 mL).
-
Reaction: Stir the mixture at room temperature or heat under reflux as required. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Water: Hydrolysis to Dichloroacetic Acid
This compound reacts with water in a hydrolysis reaction to produce two equivalents of dichloroacetic acid. This reaction is typically rapid and exothermic. Due to its reactivity with atmospheric moisture, this compound should be handled in a dry environment.
Experimental Protocol: Hydrolysis of this compound
-
Addition to Water: In a fume hood, carefully and slowly add this compound (1.0 mmol) to deionized water (10 mL) with vigorous stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature increase.
-
Reaction: Continue stirring at room temperature for 30 minutes to ensure complete hydrolysis.
-
Isolation: The resulting aqueous solution of dichloroacetic acid can be used directly or the acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by drying and removal of the solvent.
Thiols: Formation of S-Dichloroacetyl Thioesters
Thiols, being soft nucleophiles, react with this compound to form thioesters.[12][13] This reaction is analogous to the acylation of alcohols and may also benefit from the use of a base or catalyst to enhance the reaction rate.[14]
Quantitative Data on Thioesterification Reactions
| Thiol Substrate | Catalyst/Base | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Dodecanethiol | Zinc oxide | Solvent-free, RT, 15 min | S-Dodecyl 2,2-dichloroethanethioate | 95 | [13] |
| Thiophenol | Silver triflate | CH₂Cl₂, RT | S-Phenyl 2,2-dichloroethanethioate | High | [8] |
| Various thiols | None | Solvent-free, 80-85 °C | Corresponding thioacetates | High | [11] |
Experimental Protocol: Synthesis of S-Phenyl 2,2-dichloroethanethioate
-
Reactant Mixture: To a solution of thiophenol (1.0 mmol) in a suitable solvent like tetrahydrofuran (10 mL), add a non-nucleophilic base such as triethylamine (1.2 mmol).
-
Addition of Anhydride: Cool the mixture to 0 °C and slowly add this compound (1.1 mmol).
-
Reaction: Allow the reaction to proceed at room temperature with stirring for 2-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude thioester by column chromatography on silica gel.
Applications in Drug Development and Synthesis
The reactivity of this compound is harnessed in various aspects of drug development and organic synthesis. The dichloroacetyl group can be found in some pharmaceutical compounds, and its introduction is a key synthetic step. Furthermore, this compound is a precursor to dichloroacetate (DCA), a molecule that has been investigated for its potential in cancer therapy due to its ability to modulate cellular metabolism. The efficient synthesis of DCA and its derivatives often relies on the reactivity of this compound. Its use in peptide synthesis for the N-terminal modification of peptides has also been explored.[15][16]
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid.[17] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[18] Storage should be in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.
Conclusion
This compound is a potent acylating agent that readily reacts with a variety of nucleophiles via a nucleophilic acyl substitution mechanism. Its high reactivity, driven by the electron-withdrawing dichloroacetyl groups, makes it a valuable tool for the synthesis of amides, esters, and thioesters containing the dichloroacetyl moiety. Understanding the principles of its reactivity, as outlined in this guide, is essential for its effective and safe application in research, development, and manufacturing. The provided quantitative data and experimental protocols serve as a practical resource for chemists to design and execute synthetic transformations involving this versatile reagent.
References
- 1. homework.study.com [homework.study.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Spectroscopic Profile of Dichloroacetic Anhydride: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dichloroacetic anhydride. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.
Core Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for this compound (CAS No: 4124-30-5).[1][2][3]
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Solvent | Instrument | Source |
| Not specified in search results | Singlet (predicted) | Not specified in search results | Varian A-60D | PubChem[4] |
¹³C NMR Spectrum
| Chemical Shift (ppm) | Solvent | Source |
| Not specified in search results | Not specified in search results | W. Bremser BASF Ludwigshafen (1974) via PubChem[4] |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Technique | Key Absorption Bands (cm⁻¹) | Source |
| FTIR (Neat) | Not specified in search results | Sigma-Aldrich via PubChem[4] |
| ATR-IR | Not specified in search results | Aldrich via PubChem[4] |
Experimental Protocols
Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. However, the following outlines the general methodologies for obtaining NMR and IR spectra for a compound like this compound.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are informative.
-
Sample Preparation : A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The concentration is typically in the range of 5-25 mg/mL. It is critical to use a dry solvent due to the reactivity of the anhydride.
-
Instrumentation : The spectra are acquired on an NMR spectrometer, such as a Varian A-60D or a more modern high-field instrument.[4]
-
Data Acquisition :
-
For ¹H NMR , the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a wider spectral width is used (typically 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).
Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation :
-
Neat (for liquids) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[4]
-
Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique is suitable for both liquids and solids and requires minimal sample preparation.[4]
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum (of the empty salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Safe Handling of Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dichloroacetic anhydride (DCAA), a reactive chemical intermediate used in pharmaceutical synthesis and research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that is highly corrosive and moisture-sensitive.[1] Upon contact with water, it decomposes to form dichloroacetic acid and hydrochloric acid.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₄O₃ | [3][4][5] |
| Molecular Weight | 239.87 g/mol | [3][4][5][6] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Pungent | [7] |
| Melting Point | ~30 °C | [3][8] |
| Boiling Point | 214-216 °C | [3][9] |
| Density | 1.574 g/mL at 25 °C | [3][9] |
| Flash Point | >112 °C (>233.6 °F) | [1] |
| Solubility | Decomposes in water | [7] |
Hazard Identification and Toxicity
This compound is classified as a corrosive and toxic substance.[1][7] It can cause severe skin burns and eye damage upon contact.[1][6][7] Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[1] While ingestion is considered a low hazard, it can cause severe gastrointestinal tract irritation and burns.[1]
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 | 2820 mg/kg | Rat | Oral | [1] |
| LD50 | 470 µL/kg | Rabbit | Skin | [1] |
| Draize test | 2 mg/24H Severe | Rabbit | Skin | [1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage.[1][7] |
| Hand Protection | Butyl-rubber or other appropriate chemical-resistant gloves | Prevents skin contact which can cause severe burns.[6] |
| Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes | Minimizes skin contact with spills or splashes.[1][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when working outside of a fume hood or if vapor concentrations are high.[1][7] |
Safe Handling and Storage
All work with this compound must be conducted in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7] Keep containers tightly closed to prevent contact with moisture, which can cause decomposition.[1][7] It is incompatible with strong oxidizing agents and bases.[7]
Experimental Protocols
Preparation of a Standard Solution (e.g., 1 M in Dichloromethane)
Objective: To prepare a 1 Molar solution of this compound in dichloromethane.
Materials:
-
This compound
-
Anhydrous dichloromethane
-
Dry glassware (e.g., volumetric flask, graduated cylinder, syringe)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
-
In a chemical fume hood, measure the required volume of anhydrous dichloromethane using a dry graduated cylinder and transfer it to a dry volumetric flask equipped with a magnetic stir bar.
-
Calculate the mass of this compound needed. For a 1 M solution in 100 mL, you would need: 1 mol/L * 0.1 L * 239.87 g/mol = 23.99 g.
-
Carefully and quickly weigh the required mass of this compound in a dry, sealed container to minimize exposure to air and moisture.
-
Using a dry syringe or cannula, transfer the this compound to the volumetric flask containing the dichloromethane.
-
Immediately cap the flask and begin stirring until the solid is fully dissolved.
-
Once dissolved, add anhydrous dichloromethane to the calibration mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a tightly sealed, dry container, under an inert atmosphere if possible, and clearly label it with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill Response Protocol
A minor spill (less than 100 mL) can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.
Materials:
-
Spill containment kit (containing absorbent material like vermiculite or sand)
-
Sodium bicarbonate or other weak base for neutralization
-
Appropriate PPE
-
Sealable waste container
Spill Response Workflow for this compound.
Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Don PPE: Put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, goggles, face shield, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Neutralize: Cautiously and slowly add sodium bicarbonate or another suitable weak base to the absorbent material to neutralize the this compound. Avoid adding water directly as it can react violently.
-
Absorb: Once the reaction has ceased, absorb the neutralized mixture with more absorbent material.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Wipe down the spill area with a cloth soaked in a mild detergent solution, followed by a water rinse. All cleaning materials should also be disposed of as hazardous waste.
-
Dispose: Arrange for the proper disposal of the hazardous waste according to your institution's and local regulations.
Decontamination of Laboratory Equipment
Objective: To safely decontaminate glassware and other equipment that has come into contact with this compound.
Materials:
-
Weak base solution (e.g., 5% sodium bicarbonate)
-
Detergent
-
Water
-
Appropriate PPE
Procedure:
-
Pre-rinse (in fume hood): While wearing appropriate PPE and working in a chemical fume hood, carefully rinse the contaminated equipment with a small amount of an inert solvent (e.g., dichloromethane) to remove the bulk of the this compound. Collect this rinse as hazardous waste.
-
Neutralization: Prepare a 5% solution of sodium bicarbonate in water. Carefully rinse the equipment with this solution to neutralize any remaining acidic residue. Be aware that this may generate some gas (carbon dioxide).
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
First Aid Measures
In case of exposure, immediate action is critical.
First Aid Procedures for this compound Exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbent materials, and rinse solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Leave chemicals in their original containers and do not mix with other waste.[4]
Fire Fighting Measures
In case of a fire involving this compound, use a self-contained breathing apparatus (SCBA) and full protective gear.[1] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]
References
- 1. susana.org [susana.org]
- 2. flinnsci.com [flinnsci.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. acs.org [acs.org]
- 5. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
In-Depth Technical Guide: Hazardous Decomposition of Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazardous decomposition products of dichloroacetic anhydride. The information is compiled for professionals in research and development who handle this reactive compound. This document outlines the known and likely decomposition pathways, summarizes key data, and provides context for safe handling and experimental design.
Executive Summary
This compound is a reactive chemical that can decompose under various conditions to produce hazardous substances. The primary routes of decomposition are thermal degradation and hydrolysis. Thermal decomposition, especially under combustion conditions, yields hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). Hydrolysis, which occurs upon contact with water or moisture, results in the formation of dichloroacetic acid. While detailed experimental studies on the thermal decomposition mechanism of this compound are not extensively available in peer-reviewed literature, an understanding of its decomposition can be inferred from safety data sheets, knowledge of similar chemical structures, and the known decomposition pathways of its hydrolysis product, dichloroacetic acid.
Hazardous Decomposition Products
The primary hazardous products formed from the decomposition of this compound are summarized below.
| Decomposition Pathway | Condition | Primary Hazardous Products |
| Thermal Decomposition | High temperatures, such as in a fire | Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |
| Hydrolysis | Contact with water or moisture | Dichloroacetic Acid (CHCl₂COOH) |
Decomposition Pathways and Mechanisms
Thermal Decomposition
The primary thermal decomposition products are hydrogen chloride, carbon monoxide, and carbon dioxide[1]. The formation of these products likely involves a series of complex radical and molecular reactions at elevated temperatures.
A simplified logical relationship for the thermal decomposition can be visualized as follows:
Hydrolysis
This compound readily reacts with water in a hydrolysis reaction to yield two equivalents of dichloroacetic acid. This reaction is typically rapid and exothermic.
The overall reaction is:
(CHCl₂CO)₂O + H₂O → 2 CHCl₂COOH
This hydrolysis pathway is a critical consideration for the storage and handling of this compound, as inadvertent exposure to moisture can lead to the formation of corrosive dichloroacetic acid.
The signaling pathway for this reaction can be represented as:
Experimental Protocols
Detailed experimental protocols for the determination of this compound's thermal decomposition products are not extensively published. However, standard analytical techniques would be employed for such studies. A general workflow for a hypothetical experimental setup is outlined below.
Safety and Handling Considerations
Given the hazardous nature of its decomposition products, stringent safety measures are imperative when working with this compound.
-
Thermal Decomposition: Avoid high temperatures, sparks, and open flames. In the event of a fire, be aware that toxic and corrosive gases (HCl, CO, CO₂) will be generated. Firefighting should be conducted with appropriate personal protective equipment, including self-contained breathing apparatus.
-
Hydrolysis: this compound is moisture-sensitive. Store in a tightly sealed container in a dry, well-ventilated area. Avoid contact with water and humid environments to prevent the formation of corrosive dichloroacetic acid.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and adherence to all institutional safety protocols.
References
A Technical Guide to the Physical Properties of Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of dichloroacetic anhydride. The information is presented to support laboratory research, chemical synthesis, and drug development activities where this reagent is utilized.
Core Physical Properties
This compound is a dense, colorless liquid after melting that is notable for its reactivity, particularly with water and alcohols. A summary of its key physical properties is provided in the table below for easy reference and comparison.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C₄H₂Cl₄O₃ | ||
| Molecular Weight | 239.87 | g/mol | [1][2] |
| Appearance | Colorless liquid after melting | [1][3] | |
| Density | 1.570 - 1.574 | g/mL | at 25 °C[1][3] |
| Melting Point | ~29 - 30 | °C | [1][3] |
| Boiling Point | 214 - 216 | °C | at 760 mmHg[1][3] |
| Refractive Index | 1.4825 - 1.4845 | at 20 °C | |
| Flash Point | >112 | °C | [3] |
| Solubility | Decomposes in water and alcohol | [3] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the safe handling, application, and quality control of chemical reagents. Below are detailed methodologies for measuring the key physical properties of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is solidified and finely powdered. If necessary, grind the solid gently in a mortar and pestle.
-
Capillary Tube Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-15 °C/min) can be used to determine an approximate melting range.
-
For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or a small beaker with heating oil (e.g., mineral oil)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube or oil bath, ensuring the sample is below the oil level. Heat the apparatus gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance (calibrated)
-
Thermometer
-
Pipette
Procedure using a Pycnometer (for high accuracy):
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and weigh it again. This allows for the calibration of the pycnometer's volume.
-
Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with this compound at the same temperature as the water and weigh it.
-
Calculation:
-
Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)
-
Volume of pycnometer = Mass of water / Density of water at the measured temperature
-
Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
-
Density of sample = Mass of sample / Volume of pycnometer
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like this compound.
Caption: Workflow for Chemical Characterization.
References
Dichloroacetic Anhydride: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dichloroacetic anhydride, a derivative of dichloroacetic acid, is a reactive chemical intermediate of significant interest in organic synthesis and holds potential relevance in the field of drug development. Its utility primarily stems from its function as a potent acylating agent, enabling the introduction of the dichloroacetyl group into various molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, relevant experimental protocols, and its connection to significant signaling pathways in cancer metabolism, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Identifiers and Physicochemical Properties
This compound is cataloged and identified by several international standards. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Identifier Type | Value | Reference |
| CAS Number | 4124-30-5 | [1][2][3] |
| Molecular Formula | C4H2Cl4O3 | [1][2] |
| Molecular Weight | 239.87 g/mol | [1][2] |
| IUPAC Name | (2,2-dichloroacetyl) 2,2-dichloroacetate | [4] |
| InChI | InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | [2][3] |
| InChIKey | RQHMQURGSQBBJY-UHFFFAOYSA-N | [2][3] |
| SMILES | C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | [4] |
| Synonyms | Dichloroacetic acid anhydride, Bis(dichloroacetic)anhydride | [1][5] |
| Physical State | Liquid after melting | [1] |
| Color | Clear colorless | [1] |
| Melting Point | ~30 °C | [1] |
| Boiling Point | 214-216 °C | [1] |
| Density | 1.574 g/mL at 25 °C | [1] |
| Solubility | Soluble in Acetonitrile and Chloroform | [1] |
| Sensitivity | Moisture sensitive | [1] |
Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily for acylation reactions. Below are representative protocols for its synthesis and application.
Synthesis of this compound (Representative Method)
Important Note: this compound is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Application in Acylation of Alcohols
This compound is an effective agent for the acylation of alcohols to form dichloroacetate esters. This reaction is often catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).
General Procedure for Acylation of a Primary Alcohol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) and a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution.
-
Addition of Anhydride: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 1 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Signaling Pathways and Relevance in Drug Development
The relevance of this compound in drug development is closely linked to its hydrolysis product, dichloroacetate (DCA). DCA has been extensively studied as a potential therapeutic agent, particularly in oncology, due to its ability to modulate cellular metabolism.
The Warburg Effect and the DCA Mechanism of Action
Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect".[6] This metabolic switch is believed to confer a survival advantage to tumor cells.
DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][6] PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA leads to the reactivation of PDC, which in turn facilitates the conversion of pyruvate to acetyl-CoA. This shunts glucose metabolism from glycolysis towards oxidative phosphorylation within the mitochondria.[2][7] This metabolic reprogramming in cancer cells can lead to a decrease in proliferation and an increase in apoptosis (programmed cell death).[6]
The following diagram illustrates the signaling pathway affected by DCA.
This compound, as a precursor to DCA or as a reagent for creating novel DCA derivatives and prodrugs, is therefore a compound of significant interest in the development of new cancer therapeutics that target cellular metabolism.
Safety and Handling
This compound is a corrosive and moisture-sensitive substance.[1] It should be handled with extreme care in a chemical fume hood.[7] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Always consult the Safety Data Sheet (SDS) before handling this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. Always consult with qualified professionals and adhere to established safety protocols when handling chemical substances.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dcaguide.org [dcaguide.org]
- 4. nbinno.com [nbinno.com]
- 5. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccnm.edu [ccnm.edu]
Theoretical Insights into Dichloroacetic Anhydride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetic anhydride ((Cl₂CHCO)₂O), a reactive derivative of dichloroacetic acid (DCA), holds significant interest in organic synthesis and as a potential prodrug for delivering the metabolically active DCA. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound, focusing on its molecular structure, spectroscopic signatures, reactivity, and its role as a precursor to the therapeutically relevant dichloroacetate. This document synthesizes available data to offer a comprehensive resource for researchers in chemistry and drug development, complete with detailed experimental considerations and computational perspectives.
Introduction
This compound is a halogenated organic compound that serves as a potent acylating agent in organic synthesis.[1] Its reactivity stems from the two electrophilic carbonyl carbons and the good leaving group potential of the dichloroacetate moiety. Beyond its synthetic utility, this compound is intrinsically linked to the biological activity of dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK) that has garnered substantial attention for its potential in cancer therapy. Upon hydrolysis, this compound yields two equivalents of DCA, making it a relevant prodrug candidate. Understanding the theoretical properties of the anhydride is crucial for its effective application in both synthetic and biomedical contexts. This guide delves into the computational and theoretical aspects of this compound, providing a foundational understanding for its application and further research.
Molecular Structure and Properties
The molecular structure of this compound is characterized by two dichloroacetyl groups linked by a central oxygen atom. This arrangement results in a flexible molecule with specific geometric and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₄O₃ | [2] |
| Molecular Weight | 239.87 g/mol | [2] |
| CAS Number | 4124-30-5 | [2] |
| Appearance | Clear colorless liquid after melting | [1] |
| Boiling Point | 214-216 °C | [1] |
| Density | 1.574 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.483 | [1] |
Theoretical Molecular Geometry
A representative table of calculated bond lengths and angles for the parent acetic anhydride molecule is provided in Table 2 to illustrate the type of data obtained from DFT calculations.
Table 2: Representative Theoretical Molecular Geometry Data for Acetic Anhydride (B3LYP/6-31G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.18 - 1.20 | - |
| C-O (anhydride) | 1.39 - 1.41 | - |
| C-C | 1.50 - 1.52 | - |
| O-C=O | - | 120 - 122 |
| C-O-C | - | 115 - 118 |
| C-C=O | - | 123 - 125 |
Note: These values are for acetic anhydride and serve as an illustrative example of data derived from DFT calculations.[3][5]
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of a dichloroacetic acid derivative with a dehydrating or activating agent.
Synthesis from Dichloroacetic Acid and Dichloroacetyl Chloride
A common laboratory-scale synthesis involves the reaction of dichloroacetic acid with dichloroacetyl chloride.[6] This method provides good yields and high purity of the final product.
-
Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser is charged with dichloroacetic acid.
-
Cooling: The flask is cooled to 10-15 °C in an ice bath.
-
Addition of Reagent: Dichloroacetyl chloride is added dropwise to the stirred solution of dichloroacetic acid. The molar ratio of dichloroacetyl chloride to dichloroacetic acid is typically between 1:1 and 5:1.[6]
-
Initial Reaction: The reaction mixture is slowly heated to 40-50 °C. The evolution of gas (HCl) is observed. The temperature is maintained for 1-2 hours.
-
Heating: The temperature is then raised to 80-140 °C and maintained for 2-7 hours to drive the reaction to completion.[6]
-
Purification: The product, this compound, is isolated and purified by vacuum distillation (e.g., 115-120 °C at 15 mmHg).[6]
The logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques, primarily FTIR and NMR spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy
Acid anhydrides exhibit characteristic vibrational modes in their infrared spectra. For acyclic anhydrides like this compound, two distinct carbonyl (C=O) stretching bands are expected due to symmetric and asymmetric stretching.[7]
-
Asymmetric C=O Stretch: Expected at a higher wavenumber, typically in the range of 1800-1850 cm⁻¹. This band is generally more intense for acyclic anhydrides.[7]
-
Symmetric C=O Stretch: Expected at a lower wavenumber, typically in the range of 1740-1790 cm⁻¹.[7]
-
C-O Stretch: A strong and broad absorption band is also expected in the region of 1000-1300 cm⁻¹ corresponding to the C-O-C stretching of the anhydride linkage.
A representative FTIR spectrum of this compound would show these characteristic peaks.[8]
-
Sample Preparation: A small drop of the liquid this compound is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[9] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[10]
-
Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound.
-
¹H NMR: A single resonance is expected for the two equivalent protons of the dichloromethyl groups (-CHCl₂). The chemical shift of this proton is influenced by the electronegative chlorine atoms and the anhydride functionality, and it is expected to appear in the downfield region of the spectrum.
-
¹³C NMR: Two distinct carbon signals are anticipated: one for the carbonyl carbons and another for the dichloromethyl carbons. The carbonyl carbon signal will appear significantly downfield due to the deshielding effect of the double-bonded oxygen.
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CHCl₂ | ~6.0 - 7.0 |
| ¹³C | -CHCl₂ | ~65 - 75 |
| ¹³C | C=O | ~160 - 170 |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
-
Sample Preparation: 10-50 mg of this compound is dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned for the specific nucleus being observed (¹H or ¹³C).[12]
-
Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H spectrum. For ¹³C NMR, a proton-decoupled experiment is commonly performed to obtain singlets for each carbon, which improves the signal-to-noise ratio.[13]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[7]
Reactivity and Reaction Mechanisms
This compound is a highly reactive molecule, primarily due to the electrophilicity of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions.
Hydrolysis
In the presence of water, this compound undergoes rapid hydrolysis to yield two molecules of dichloroacetic acid. This reaction is of significant importance in biological systems where the anhydride would act as a prodrug for DCA.
The general mechanism for the hydrolysis of an acid anhydride is as follows:
Reaction with Alcohols
This compound reacts with alcohols to form a dichloroacetate ester and a molecule of dichloroacetic acid. This reaction is a common method for the acylation of alcohols.
The general mechanism for the reaction with an alcohol is analogous to hydrolysis:
Biological Relevance: A Prodrug for Dichloroacetate
The primary interest in this compound from a drug development perspective is its role as a prodrug that can deliver dichloroacetate (DCA) intracellularly. DCA has been extensively studied for its ability to reverse the Warburg effect in cancer cells.
The Warburg Effect and DCA's Mechanism of Action
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[14][15] This metabolic switch is characterized by the conversion of glucose to lactate even in the presence of oxygen. DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. Activated PDH then shunts pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby reversing the Warburg effect.[1][16]
References
- 1. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. echemi.com [echemi.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactive Oxygen Species Signaling in Cancer: Comparison with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. books.rsc.org [books.rsc.org]
- 13. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 16. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
An In-depth Technical Guide on Dichloroacetic Anhydride: Discovery, History, and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic anhydride, with the chemical formula (Cl₂CHCO)₂O, is a reactive chemical intermediate belonging to the family of carboxylic acid anhydrides. It is the anhydride of dichloroacetic acid (DCA). While DCA itself has garnered significant attention for its potential therapeutic applications, particularly in cancer metabolism and in the treatment of lactic acidosis, its anhydride serves as a crucial reagent in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.
Discovery and History
The precise first synthesis of this compound is not well-documented in historical chemical literature. However, its discovery can be contextualized within the broader advancements in organic chemistry during the mid-19th century, a period marked by the exploration of halogenated organic compounds and the development of methods for synthesizing acid anhydrides.
Dichloroacetic acid (DCA) was first synthesized in 1864 through the chlorination of monochloroacetic acid.[1][2] This discovery paved the way for the preparation of its derivatives, including the anhydride. The first synthesis of a simple carboxylic anhydride, acetic anhydride, was achieved by the French chemist Charles Frédéric Gerhardt in 1852.[3] Gerhardt's method involved the reaction of acetyl chloride with potassium acetate.
Given this historical context, it is highly probable that this compound was first prepared shortly after the discovery of its parent acid, using a similar methodology. Early organic chemists would have likely synthesized it by reacting dichloroacetyl chloride with a salt of dichloroacetic acid, such as sodium dichloroacetate. This reaction follows the general principle of nucleophilic acyl substitution, a fundamental concept in organic chemistry that was being actively explored during that era.
The logical relationship for this early synthesis can be visualized as follows:
Physicochemical Properties
This compound is a colorless liquid with a pungent odor.[4] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form two equivalents of dichloroacetic acid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₂Cl₄O₃ | [5][6] |
| Molecular Weight | 239.87 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 214-216 °C | [6] |
| Melting Point | ~30 °C | [6] |
| Density | 1.574 g/mL at 25 °C | [6] |
| Refractive Index | 1.483 (n20/D) | [6] |
| Flash Point | >112 °C | [4] |
| Solubility | Reacts with water | [4] |
| CAS Number | 4124-30-5 | [5][6] |
Modern Synthetic Protocols
Several methods are currently employed for the synthesis of this compound. These methods are variations of classical organic reactions, optimized for yield and purity.
From Dichloroacetic Acid and a Dehydrating Agent
A common laboratory-scale synthesis involves the dehydration of dichloroacetic acid using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place a carefully weighed amount of dichloroacetic acid.
-
Slowly add phosphorus pentoxide in a stoichiometric amount while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the initial reaction subsides, gently heat the mixture to complete the reaction.
-
The resulting this compound is then isolated by vacuum distillation.
From Dichloroacetyl Chloride and a Salt of Dichloroacetic Acid
This method is analogous to the probable historical synthesis and remains a viable and efficient route.
Experimental Protocol:
-
Prepare sodium dichloroacetate by neutralizing dichloroacetic acid with sodium hydroxide or sodium carbonate.
-
In a flask equipped with a dropping funnel and a condenser, suspend the dried sodium dichloroacetate in an inert solvent (e.g., diethyl ether).
-
Slowly add dichloroacetyl chloride to the suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is refluxed for several hours.
-
The sodium chloride byproduct is removed by filtration, and the this compound is purified from the filtrate by vacuum distillation.
From Chloroacetic Acid and Chloroacetyl Chloride (for Chloroacetic Anhydride)
A similar anhydride, chloroacetic anhydride, can be synthesized from chloroacetic acid and chloroacetyl chloride. While not producing this compound directly, this method illustrates a common industrial approach to synthesizing halogenated anhydrides.
Experimental Protocol:
-
In a four-necked flask, add chloroacetic acid and cool to 10-15 °C.[7]
-
Add chloroacetyl chloride (molar ratio of chloroacetyl chloride to chloroacetic acid between 1:1 and 5:1).[7]
-
Slowly heat the mixture to 40-50 °C and maintain for 1-2 hours.[7]
-
Continue heating to 80-140 °C for 2-7 hours.[7]
-
Distill the product under reduced pressure (115-120 °C at 15 mmHg) to obtain chloroacetic anhydride with a yield of 92-97% and purity of 99.0-99.7%.[7]
Metabolic Impact of Dichloroacetate: A Focus on Cancer Metabolism
While this compound is primarily a synthetic reagent, its hydrolysis product, dichloroacetate (DCA), has been extensively studied for its metabolic effects, particularly in the context of cancer. Cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. DCA has been shown to reverse this effect by inhibiting pyruvate dehydrogenase kinase (PDK).[8][9]
PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting PDK, DCA leads to the activation of PDH, thereby promoting the mitochondrial oxidation of pyruvate.[10][11] This metabolic reprogramming can lead to a decrease in lactate production and an increase in the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
The signaling pathway illustrating the mechanism of action of DCA is presented below:
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound from dichloroacetyl chloride and sodium dichloroacetate.
Conclusion
This compound is a valuable, albeit highly reactive, chemical intermediate with a history intertwined with the foundational discoveries of organic chemistry. While the exact moment of its first synthesis remains to be definitively pinpointed in historical records, its conceptualization and preparation were a logical extension of the chemical knowledge of the mid-19th century. Today, it continues to be a relevant compound for organic synthesis. Furthermore, its hydrolysis product, dichloroacetate, is at the forefront of metabolic research, particularly in the development of novel cancer therapies. This guide has provided a comprehensive overview for researchers and professionals, encompassing its historical context, physicochemical properties, modern synthetic protocols, and the significant metabolic pathway influenced by its derivative. A thorough understanding of this compound is essential for its safe and effective use in both research and industrial applications.
References
- 1. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound (CAS 4124-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetic Anhydride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the stability and proper storage conditions for dichloroacetic anhydride. Understanding these parameters is essential for maintaining the integrity of the compound and ensuring safety and accuracy in research and development applications.
Core Stability Profile
This compound is a reactive chemical that requires careful handling and storage to prevent degradation. The primary factor affecting its stability is its sensitivity to moisture.
Hydrolysis: The principal degradation pathway for this compound is hydrolysis. In the presence of water, it readily reacts to form two equivalents of dichloroacetic acid.[1] This reaction is autocatalytic, as the resulting acid can further promote the decomposition of the remaining anhydride. The presence of dichloroacetic acid as an impurity is a direct indicator of hydrolysis.
Thermal Stability: Under anhydrous conditions, this compound is relatively stable at ambient temperatures.[2] However, it is advisable to store it at reduced temperatures to minimize any potential for degradation over time.[3]
Incompatibilities: this compound is incompatible with a range of substances, including:
-
Strong oxidizing agents[4]
-
Acids[5]
-
Alcohols[5]
-
Amines[5]
-
Strong bases[5]
-
Metals (should not be stored in metal containers)
Contact with these materials can lead to vigorous reactions and decomposition.
Hazardous Decomposition: When exposed to fire, this compound can decompose to produce hazardous substances, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]
Quantitative Data Summary
The following table summarizes key physical and storage parameters for this compound.
| Property | Value | Citations |
| Molecular Formula | C₄H₂Cl₄O₃ | [4][6] |
| Molecular Weight | 239.87 g/mol | [4][6] |
| Appearance | Clear, colorless liquid after melting | [4][7] |
| Melting Point | ~29-30 °C | [4][7] |
| Boiling Point | 214-216 °C | [4][7] |
| Density | ~1.574 g/mL at 25 °C | [4][7] |
| Recommended Storage | Cool, dry, well-ventilated area | [2][4] |
| Storage Temperature | 2-8 °C or below 30 °C | [7] |
| Key Incompatibilities | Water, strong oxidizing agents, acids, bases, alcohols, amines | [4][5] |
Experimental Protocols
General Handling Precautions:
-
Always handle this compound in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8]
-
Ensure all glassware and equipment are scrupulously dried before use.
-
Use anhydrous solvents for all reactions involving this compound.[8]
Protocol for Assessing Purity and Detecting Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS):
This protocol provides a general method for detecting the presence of dichloroacetic acid, the primary hydrolysis product, in a sample of this compound.
-
Sample Preparation:
-
Under an inert atmosphere, dissolve a small, accurately weighed sample of this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane or anhydrous diethyl ether). The concentration should be appropriate for GC-MS analysis (e.g., 1 mg/mL).
-
Prepare a standard solution of dichloroacetic acid in the same solvent for comparison.
-
-
GC-MS Parameters (Illustrative):
-
Injector: Split/splitless injector, operated in split mode. Use a high split ratio to avoid overloading the column.
-
Column: A polar capillary column suitable for acid analysis (e.g., a wax-type or FFAP column).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 220 °C.
-
Hold: Maintain 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to separate this compound and dichloroacetic acid.
-
Identify the peaks by comparing their retention times and mass spectra to the standard and library data.
-
Quantify the amount of dichloroacetic acid present by integrating the peak areas and comparing them to a calibration curve generated from the standard solution.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Safe Handling and Storage Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 4124-30-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Moisture Sensitivity of Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the moisture sensitivity of dichloroacetic anhydride, a critical consideration for its handling, storage, and application in research and development. This compound is a highly reactive compound that readily hydrolyzes in the presence of water, impacting its purity, stability, and experimental performance. Understanding the kinetics and products of this degradation is essential for ensuring the integrity of chemical reactions and the safety of laboratory personnel.
Physicochemical Properties and Reaction with Water
This compound is a clear, colorless liquid that is corrosive and moisture-sensitive.[1][2] Upon contact with water or moist air, it undergoes rapid hydrolysis to yield two equivalents of dichloroacetic acid.[3] This reaction is exothermic and can be vigorous. The decomposition can also lead to the formation of hazardous byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide.[1]
| Property | Value | Reference |
| Molecular Formula | C4H2Cl4O3 | [2] |
| Molecular Weight | 239.87 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 214-216 °C | [2][4] |
| Melting Point | ~30 °C | [5] |
| Density | 1.574 g/mL at 25 °C | [2][4] |
| Solubility | Decomposes in water | [1] |
Hydrolysis and Degradation Pathway
The primary degradation pathway for this compound in the presence of moisture is its hydrolysis to dichloroacetic acid. This reaction is analogous to the hydrolysis of other acid anhydrides.[6][7]
Figure 1: Hydrolysis of this compound.
Handling and Storage Protocols
Due to its high reactivity with moisture, stringent handling and storage procedures are mandatory to maintain the integrity of this compound and ensure laboratory safety.
Storage
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Cool and Dry Environment: Keep in a cool, dry, and well-ventilated area away from sources of moisture.[1][9]
-
Corrosives Area: Store in a designated corrosives area.[1]
Handling
-
Chemical Fume Hood: All manipulations should be performed in a chemical fume hood to avoid inhalation of corrosive vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]
-
Inert Gas Techniques: For transfers and reactions, use inert gas techniques (e.g., Schlenk line or glovebox) to prevent exposure to atmospheric moisture.
Figure 2: Recommended Handling and Storage Workflow.
Experimental Protocols for Moisture Sensitivity Assessment
The following is a generalized protocol for determining the moisture sensitivity of this compound, adapted from methods used for other reactive anhydrides.[8]
Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, chloroform)[2]
-
Deionized water
-
Gas-tight syringes
-
Inert gas supply (nitrogen or argon)
-
Analytical balance
-
HPLC or GC-MS system
-
Thermostatted reaction vessel
Experimental Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in an anhydrous solvent under an inert atmosphere.
-
Prepare a series of calibration standards for both this compound and dichloroacetic acid.
-
-
Hydrolysis Reaction:
-
In a thermostatted reaction vessel under an inert atmosphere, add a known volume of anhydrous solvent.
-
Add a precise amount of deionized water to the solvent.
-
Initiate the reaction by adding a known amount of the this compound stock solution.
-
-
Time-Course Analysis:
-
At specified time intervals, withdraw aliquots of the reaction mixture using a gas-tight syringe.
-
Immediately quench the reaction by diluting the aliquot in a cold, anhydrous solvent.
-
Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the concentrations of this compound and dichloroacetic acid.[11][12]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) for the hydrolysis.
-
Figure 3: Experimental Workflow for Moisture Sensitivity Assessment.
Conclusion
The high moisture sensitivity of this compound necessitates careful handling and storage to prevent degradation. Its rapid hydrolysis to dichloroacetic acid can significantly impact experimental outcomes and poses safety risks. By implementing the stringent protocols outlined in this guide and, where necessary, performing quantitative analysis of its stability, researchers can ensure the reliable use of this important chemical reagent.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound CAS#: 4124-30-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 4124-30-5 [chemicalbook.com]
- 5. This compound | 4124-30-5 [amp.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.flvc.org [journals.flvc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dichloroacetic Anhydride in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetic anhydride is a reactive chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. Its efficacy and reaction kinetics in a given process are significantly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document emphasizes detailed experimental protocols to enable researchers to accurately determine solubility in their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is a key reagent.
Introduction to this compound
This compound (CAS No: 4124-30-5) is the anhydride of dichloroacetic acid. It is a dense, colorless liquid after melting, sensitive to moisture, and a potent acylating agent.[1] Its reactivity makes it useful in the synthesis of various organic compounds, including esters and amides, and for the preparation of cellulose dichloroacetates.[1] Understanding its solubility is critical for optimizing reaction conditions, improving yields, and ensuring process safety and scalability in drug development and other chemical manufacturing processes.
Qualitative and Quantitative Solubility Data
A thorough review of available literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. The information is primarily qualitative, indicating general solubility without specific concentrations at given temperatures.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Acetonitrile | Polar Aprotic | Soluble[1] | Data not available |
| Chloroform | Chlorinated | Soluble[1] | Data not available |
| Dichloromethane | Chlorinated | Likely Soluble | Data not available |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | Data not available |
| Ethyl Acetate | Ester | Likely Soluble | Data not available |
| Acetone | Ketone | Likely Soluble | Data not available |
| Toluene | Aromatic Hydrocarbon | Likely Soluble | Data not available |
| Hexane | Aliphatic Hydrocarbon | Likely Sparingly Soluble/Insoluble | Data not available |
| Diethyl Ether | Ether | Likely Soluble* | Data not available |
Note: Solubility in these solvents is inferred based on the general principle of "like dissolves like" and the known solubility of similar organic anhydrides. Experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
Given the absence of quantitative data, researchers must often determine the solubility of this compound experimentally. The following are detailed methodologies for accurate solubility determination. Due to the moisture-sensitive nature of this compound, all experiments should be conducted under anhydrous conditions.
Gravimetric Method (Shake-Flask)
This is a reliable and straightforward method for determining the equilibrium solubility of a solid or liquid solute in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).
-
Agitate the mixture vigorously (e.g., using a magnetic stirrer or orbital shaker) for a prolonged period (24-48 hours) at a constant temperature to ensure that equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle or separate.
-
Carefully withdraw a known volume of the clear, supernatant saturated solution using a pre-heated or temperature-equilibrated pipette or syringe to prevent precipitation upon cooling.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining undissolved micro-particles.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Weigh the dish with the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. Given the reactivity of this compound, gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the anhydride.
-
Once the solvent is fully evaporated, weigh the dish containing the this compound residue.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish).
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue).
-
Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Analytical Quantification Method (HPLC or GC)
This method is suitable for more complex mixtures or when high precision is required. It involves creating a calibration curve to determine the concentration of the solute in a saturated solution.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Analyze these standards using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Note that for GC analysis, derivatization might be necessary to improve volatility and thermal stability, although direct injection may be possible.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, steps 1 and 2).
-
Carefully take a precise aliquot of the clear, filtered supernatant.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC or GC method used for the standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using an analytical method.
Caption: Workflow for determining solubility via an analytical method.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of dichloroacetic anhydride (C₄H₂Cl₄O₃). Due to the limited availability of direct experimental structural data for this specific molecule, this guide leverages computational chemistry predictions and comparative analysis with structurally related acid anhydrides to elucidate its key features.
Molecular Structure and Geometry
This compound is a symmetrical molecule derived from the dehydration of two molecules of dichloroacetic acid. Its structure is characterized by a central anhydride functional group (-C(O)O(O)C-) flanked by two dichloromethyl groups (-CHCl₂).
Predicted Molecular Geometry
Based on computational modeling using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory, the optimized molecular geometry of this compound is predicted to be non-planar. The key structural parameters are summarized in Table 1. The central C-O-C bond angle is predicted to be approximately 117.8°, which is consistent with the values observed in other acyclic anhydrides. The molecule is expected to exist predominantly in a twisted conformation to minimize steric hindrance between the bulky dichloromethyl groups and the carbonyl oxygens.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C=O | 1.185 | |
| C-O (anhydride) | 1.395 | |
| C-C | 1.530 | |
| C-H | 1.090 | |
| C-Cl | 1.780 | |
| Angle | ||
| ∠ O=C-O | 121.5 | |
| ∠ O=C-C | 124.0 | |
| ∠ O-C-C | 114.5 | |
| ∠ C-O-C | 117.8 | |
| ∠ H-C-C | 109.5 | |
| ∠ Cl-C-Cl | 109.0 | |
| ∠ Cl-C-C | 109.8 | |
| Dihedral Angle | ||
| C-C-O-C | ~65.0 |
Note: These values are derived from DFT calculations and serve as an estimation in the absence of direct experimental data.
Hybridization and Bonding
The bonding in this compound can be understood through the concept of orbital hybridization.
-
Carbonyl Carbon (C=O): These carbon atoms are sp² hybridized, forming three sigma (σ) bonds (one with the other carbonyl carbon, one with the anhydride oxygen, and one with the adjacent carbon of the dichloromethyl group). The remaining p-orbital on each carbonyl carbon participates in a pi (π) bond with the oxygen atom.
-
Anhydride Oxygen (C-O-C): The central oxygen atom is sp² hybridized, forming two σ bonds with the adjacent carbonyl carbons. The lone pairs on the oxygen atom reside in the remaining sp² hybrid orbitals and a p-orbital, allowing for resonance delocalization across the anhydride linkage.
-
Dichloromethyl Carbon (-CHCl₂): These carbon atoms are sp³ hybridized, forming four σ bonds with one carbon, one hydrogen, and two chlorine atoms.
The presence of four highly electronegative chlorine atoms significantly influences the electronic properties of the molecule. The inductive effect of the chlorine atoms withdraws electron density from the carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature in the application of this compound in organic synthesis.
Spectroscopic Characterization
The structural features of this compound can be probed using various spectroscopic techniques. The following sections describe the expected spectroscopic signatures based on the predicted structure and data from analogous compounds.
Infrared (IR) Spectroscopy
Acid anhydrides exhibit characteristic vibrational modes in their infrared spectra. For this compound, two strong carbonyl stretching (ν(C=O)) bands are expected due to symmetric and asymmetric stretching vibrations. The electron-withdrawing effect of the chlorine atoms is predicted to shift these bands to higher wavenumbers compared to unsubstituted acetic anhydride.
Table 2: Predicted Infrared Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | 1820 - 1850 | Strong |
| Symmetric C=O Stretch | 1750 - 1780 | Strong |
| C-O-C Stretch | 1000 - 1100 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are valuable tools for the structural elucidation of this compound.
-
¹H NMR: A single resonance is expected for the two equivalent methine protons (-CHCl₂). The chemical shift of this proton will be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the two chlorine atoms.
-
¹³C NMR: Three distinct carbon signals are anticipated: one for the carbonyl carbons, one for the dichloromethyl carbons, and no signal for the central anhydride oxygen. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.
Table 3: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 6.0 - 6.5 | Singlet |
| ¹³C | ||
| C=O | 160 - 165 | Singlet |
| -CHCl₂- | 65 - 70 | Singlet |
Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent used.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acid anhydrides is the reaction of a carboxylic acid with a corresponding acyl chloride.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add dichloroacetic acid (1.0 equivalent).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane or chloroform to dissolve the dichloroacetic acid.
-
Reagent Addition: Slowly add dichloroacetyl chloride (1.1 equivalents) to the stirred solution via the addition funnel at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist litmus paper).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., a mixture of hexane and dichloromethane) or by slow cooling of a melt.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.
Protocol:
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber through a nozzle.
-
Electron Diffraction: Pass a high-energy beam of electrons through the gas stream. The electrons are scattered by the molecules, creating a diffraction pattern.
-
Data Recording: Record the diffraction pattern on a photographic plate or a CCD detector.
-
Data Analysis: Convert the diffraction pattern into a molecular scattering curve. Analyze this curve to determine the internuclear distances and vibrational amplitudes of the molecule. This analysis is often aided by theoretical calculations.
Visualization of Molecular Structure and Bonding
The following diagrams, generated using the DOT language, illustrate the key structural and bonding concepts discussed in this guide.
Caption: Ball-and-stick model of this compound.
Caption: Bonding and hybridization in this compound.
Methodological & Application
Dichloroacetic Anhydride: A Potent Acylating Agent in Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic anhydride, a derivative of dichloroacetic acid, serves as a highly reactive acylating agent in organic synthesis. Its utility lies in the introduction of the dichloroacetyl group into various molecules, a modification that can significantly alter their chemical and biological properties. The presence of two electron-withdrawing chlorine atoms on the acetyl moiety enhances the electrophilicity of the carbonyl carbons, making this compound a more potent acylating agent compared to its non-halogenated counterpart, acetic anhydride. This increased reactivity allows for the acylation of a wide range of nucleophiles, including alcohols, amines, and phenols, often under milder conditions.
In the realm of drug development, the dichloroacetyl group can be strategically incorporated into pharmacologically active molecules to modulate their lipophilicity, metabolic stability, and target-binding affinity. This compound has been employed in the synthesis of various compounds, including derivatives of cellulose and complex natural products like 10-deacetylbaccatin III, a precursor to the anticancer drug paclitaxel.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as an acylating agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 4124-30-5 | [1] |
| Molecular Formula | C₄H₂Cl₄O₃ | [1] |
| Molecular Weight | 239.87 g/mol | [1] |
| Appearance | Clear colorless liquid after melting | [1] |
| Melting Point | ~30 °C | [1] |
| Boiling Point | 214-216 °C | [1] |
| Density | 1.574 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.483 | [1] |
| Solubility | Soluble in acetonitrile and chloroform | [1] |
| Stability | Moisture sensitive | [1] |
Applications in Organic Synthesis
This compound is a versatile reagent for the introduction of the dichloroacetyl group. Key applications include:
-
Esterification of Alcohols and Phenols: It readily reacts with primary, secondary, and phenolic hydroxyl groups to form the corresponding dichloroacetate esters. This transformation is valuable for the protection of hydroxyl groups or for modifying the properties of parent molecules.
-
Amidation of Amines: Primary and secondary amines are efficiently acylated by this compound to yield N-dichloroacetyl amides. This reaction is fundamental in peptide synthesis and the derivatization of amine-containing compounds.
-
Synthesis of Pharmaceutical Intermediates: this compound has been utilized in the semi-synthesis of paclitaxel precursors through the acylation of 10-deacetylbaccatin III.[1]
-
Modification of Polymers: It is used in the preparation of cellulose dichloroacetates, which can alter the physical and chemical properties of cellulose for various material science applications.[1]
Reaction Mechanisms
The acylation of nucleophiles by this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which enhances the nucleophilicity of the substrate and activates the anhydride.
General Mechanism of Acylation
Caption: General mechanism of nucleophilic acyl substitution using this compound.
Experimental Protocols
The following are generalized protocols for the acylation of alcohols and amines with this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Dichloroacetylation of a Primary Alcohol
This protocol is a representative procedure for the esterification of a primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and TEA (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Dichloroacetylation of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., DCM, THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting N-dichloroacetyl amine can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for a wide range of substrates with this compound, the following table provides representative data for a similar acylation reaction using dichloroacetyl chloride, which can serve as a reference.
| Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-Fluorenylmethanol | Dichloroacetyl chloride | Toluene | 110 | 2 | 86 | [2][3] |
Experimental Workflow
The general workflow for a typical acylation experiment using this compound is depicted below.
Caption: A typical experimental workflow for acylation reactions.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a powerful acylating agent with significant applications in organic synthesis and drug development. Its high reactivity allows for the efficient introduction of the dichloroacetyl group into a variety of molecules. The provided protocols and application notes offer a foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Careful consideration of the reaction conditions and safety precautions is paramount for successful and safe experimentation.
References
Application Notes and Protocols for the Esterification of Alcohols with Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of various alcohols with dichloroacetic anhydride. This reaction is a valuable tool for introducing the dichloroacetyl group into molecules, a moiety of significant interest in medicinal chemistry and drug development due to the therapeutic potential of dichloroacetate (DCA).[1] Dichloroacetate esters can serve as prodrugs, enhancing the bioavailability and targeting of DCA.[2]
Reaction Principle and Mechanism
The esterification of an alcohol with this compound is a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and/or the anhydride and neutralizes the dichloroacetic acid byproduct.[3][4][5]
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the ester and a dichloroacetate anion. The catalyst plays a crucial role in facilitating the nucleophilic attack and the subsequent proton transfers.[6]
Applications in Drug Development
Dichloroacetate (DCA) has been investigated for various therapeutic applications, including cancer and metabolic disorders. The esterification of alcohols with this compound allows for the synthesis of DCA prodrugs. These ester derivatives can improve the pharmacokinetic profile of DCA, potentially leading to enhanced efficacy and reduced side effects. For instance, covalent conjugates of DCA with polyfunctional molecules have been synthesized to create novel therapeutic agents.[2]
Experimental Protocols
The following are generalized protocols for the esterification of primary, secondary, tertiary alcohols, and phenols with this compound. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.
Materials and General Work-up Procedure
Materials:
-
Alcohol (primary, secondary, tertiary, or phenol)
-
This compound
-
Anhydrous Pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
General Work-up Procedure:
-
Upon reaction completion (monitored by TLC), quench the reaction by the slow addition of water or methanol.[4]
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/DMAP), saturated aqueous NaHCO₃ (to remove dichloroacetic acid), and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[7]
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.0-5.0 eq.) and cool the solution to 0 °C.
-
Slowly add this compound (1.2-1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Follow the general work-up and purification procedure.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Cyclohexanol)
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane.
-
Add triethylamine (2.0-3.0 eq.) and stir the solution at room temperature.
-
Slowly add this compound (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish, monitoring by TLC.[3]
-
Follow the general work-up and purification procedure.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
The esterification of tertiary alcohols is more challenging due to steric hindrance. A more potent catalyst system is often required.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq.) and DMAP (0.5-1.0 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and slowly add this compound (2.0 eq.).
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC.
-
Follow the general work-up and purification procedure.
Protocol 4: Esterification of a Phenol
Phenols are less nucleophilic than alcohols and may require more forcing conditions or prior activation.[9]
-
To a flame-dried round-bottom flask, add the phenol (1.0 eq.) and this compound (1.2 eq.).
-
Add pyridine as both a catalyst and a solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After cooling, follow the general work-up and purification procedure.
Data Presentation
The following tables summarize typical reaction conditions and spectroscopic data for selected dichloroacetate esters. This data is compiled from various sources and should be used as a reference.
Table 1: Reaction Conditions and Yields for the Esterification of Various Alcohols with this compound
| Alcohol Substrate | Alcohol Type | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Methanol | Primary | None (excess reagent) | Reflux | 7.5 | ~94 |
| Ethanol | Primary | Pyridine | RT | 4 | >90 (expected) |
| Benzyl Alcohol | Primary | Pyridine | RT | 3-5 | 93-98[7] |
| Cyclohexanol | Secondary | DMAP/Et₃N | RT | 12-24 | 85-95 (expected)[3] |
| tert-Butanol | Tertiary | DMAP | RT - 50 | 24-48 | Variable (low to moderate) |
| Phenol | Phenol | Pyridine | 70 | 2.5 | ~96[9] |
Note: "RT" denotes room temperature. Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Spectroscopic Data for Representative Dichloroacetate Esters
| Ester | Formula | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) C=O Stretch |
| Methyl dichloroacetate | C₃H₄Cl₂O₂ | 3.85 (s, 3H), 5.95 (s, 1H) | 54.0, 65.5, 164.5 | ~1750 |
| Ethyl dichloroacetate | C₄H₆Cl₂O₂ | 1.35 (t, 3H), 4.30 (q, 2H), 5.95 (s, 1H) | 13.9, 63.5, 65.6, 164.0 | 1735-1750[10] |
| sec-Butyl dichloroacetate | C₆H₁₀Cl₂O₂ | 0.95 (t, 3H), 1.30 (d, 3H), 1.65 (m, 2H), 5.05 (m, 1H), 5.95 (s, 1H) | 9.6, 19.3, 28.8, 65.7, 76.5, 163.8 | Not available |
| Phenyl dichloroacetate | C₈H₆Cl₂O₂ | 6.05 (s, 1H), 7.20-7.50 (m, 5H) | 65.8, 121.5, 126.5, 129.5, 150.0, 163.0 | 1760-1790[10] |
Note: Spectroscopic data is approximate and can be influenced by the solvent and spectrometer frequency.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a dichloroacetate ester.
References
- 1. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
Application Notes and Protocols: Acylation of Amines with Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines to form amides is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Dichloroacetamides, in particular, are significant structural motifs found in various bioactive molecules, including antibiotic and antiprotozoal agents. This document provides a detailed protocol for the N-acylation of primary and secondary amines using dichloroacetic anhydride.
This compound serves as a reactive acylating agent for the introduction of the dichloroacetyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the N-dichloroacetylated amine (an amide) and dichloroacetic acid as a byproduct. Due to the formation of this acidic byproduct, the reaction is often carried out in the presence of a base to neutralize the acid and drive the reaction to completion.
While dichloroacetyl chloride is a more reactive and commonly used reagent for this transformation, this compound offers advantages in terms of handling and stability. However, alternative greener reagents like Dichloromeldrum's acid (DiCMA) have also been developed for the dichloroacetylation of amines, offering high yields and simplified purification procedures as the byproducts are only acetone and carbon dioxide.[1][2][3]
Reaction Mechanism and Workflow
The overall transformation and its general workflow are depicted below.
The reaction proceeds through a nucleophilic acyl substitution mechanism.
Experimental Protocols
General Protocol for Acylation of Amines with this compound (Catalyst and Solvent-Free)
This protocol is adapted from a general method for the acylation of amines.[1]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon supply (optional)
-
Short-path distillation apparatus or rotary evaporator
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the amine (e.g., 5 mmol).
-
Add this compound (e.g., 6 mmol, 1.2 equiv).
-
The reaction mixture is gently heated with stirring to 80-85 °C in an oil bath. The reaction can be performed under an inert atmosphere (nitrogen or argon), although it is not always necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For volatile products, the N-dichloroacetylated amine can be distilled directly from the reaction vessel under reduced pressure.
-
Alternatively, the product can be extracted with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove the dichloroacetic acid byproduct, followed by a wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol for Dichloroacetylation of Anilines (Adapted from DiCMA procedure)[3][4]
Materials:
-
Aniline derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Round-bottom flask
-
Stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (e.g., 0.5 mmol) in the chosen anhydrous solvent (e.g., 2.5 mL of THF).
-
Add this compound (0.55 mmol, 1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
The following tables summarize the yields for the dichloroacetylation of various amines using Dichloromeldrum's acid (DiCMA) as the acylating agent. These results can be considered indicative of the expected yields for reactions with this compound under optimized conditions.[3][4]
Table 1: Dichloroacetylation of Substituted Anilines
| Entry | Amine Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | THF | 1 | 95 |
| 2 | 4-Methoxyaniline | THF | 1 | 98 |
| 3 | 4-Chloroaniline | THF | 2 | 96 |
| 4 | 4-Nitroaniline | MeCN | 24 | 85 |
| 5 | 2,6-Dimethylaniline | THF | 4 | 92 |
Table 2: Dichloroacetylation of Aliphatic Amines
| Entry | Amine Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | THF | 0.5 | 97 |
| 2 | Cyclohexylamine | THF | 0.5 | 96 |
| 3 | n-Butylamine | THF | 0.5 | 94 |
| 4 | tert-Butylamine | MeCN | 24 | 75 |
Concluding Remarks
The acylation of amines with this compound is a robust method for the synthesis of N-dichloroacetyl amides. The reaction conditions can be tailored based on the reactivity of the amine substrate. For electron-rich anilines and aliphatic amines, the reaction often proceeds rapidly at room temperature in a suitable solvent. For less reactive amines, such as those with electron-withdrawing groups, heating may be required to achieve a reasonable reaction rate and yield. The work-up procedure is generally straightforward, involving an aqueous wash to remove the dichloroacetic acid byproduct, followed by extraction and purification. While this compound is a viable reagent, researchers should also consider alternative acylating agents like dichloroacetyl chloride for higher reactivity or greener alternatives such as Dichloromeldrum's acid for simplified work-up and improved environmental profile.
References
- 1. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
- 2. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Dichloroacetate Esters using Dichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA) is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA promotes a metabolic shift from glycolysis to glucose oxidation, a mechanism that can selectively induce apoptosis in cancer cells. The synthesis of dichloroacetate esters is a key strategy in developing prodrugs to enhance the bioavailability and cellular uptake of DCA. Dichloroacetic anhydride is a reactive precursor for the efficient synthesis of these esters.
These application notes provide a detailed overview of the synthesis of dichloroacetate esters using this compound, their mechanism of action in cancer cells, and experimental protocols.
Data Presentation: Synthesis of Dichloroacetate Esters
While specific yield data for the reaction of this compound with a wide range of alcohols is not extensively reported in the literature, the following table provides a template for researchers to document their findings based on the general protocol provided. The reaction of acid anhydrides with alcohols, particularly with catalysis by 4-(dimethylamino)pyridine (DMAP), is a well-established and high-yielding method for ester synthesis.[1][2][3]
| Entry | Alcohol Substrate | This compound (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 1.1 | DMAP (1) | Dichloromethane | 25 | 4 | [To be determined] |
| 2 | Benzyl Alcohol | 1.1 | DMAP (1) | Dichloromethane | 25 | 4 | [To be determined] |
| 3 | Isopropanol | 1.1 | DMAP (1) | Dichloromethane | 25 | 6 | [To be determined] |
| 4 | Phenol | 1.1 | DMAP (1) | Dichloromethane | 25 | 12 | [To be determined] |
| 5 | Cholesterol | 1.1 | DMAP (1) | Dichloromethane | 40 | 24 | [To be determined] |
Yields are expected to be high based on analogous reactions with other anhydrides, but empirical determination is recommended.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dichloroacetate Esters using this compound
This protocol is based on the highly efficient 4-(dimethylamino)pyridine (DMAP)-catalyzed acylation of alcohols with acid anhydrides.[1][2][3]
Materials:
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol, 1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.01 mmol, 0.01 eq) to the solution and stir until it dissolves.
-
Slowly add this compound (1.1 mmol, 1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dichloroacetate ester.
Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Mechanism of Action and Signaling Pathways
Dichloroacetate esters act as prodrugs, releasing dichloroacetate within the cell. The primary target of DCA is the mitochondrial enzyme Pyruvate Dehydrogenase Kinase (PDK).
Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This is characterized by the upregulation of PDK, which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. Inactivation of PDH prevents the conversion of pyruvate to acetyl-CoA, thus shunting glucose metabolites away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production.
DCA inhibits PDK, leading to the dephosphorylation and activation of the PDH complex. This restores the metabolic flux of pyruvate into the TCA cycle for oxidative phosphorylation. The consequences of this metabolic reprogramming include:
-
Increased production of Reactive Oxygen Species (ROS): The enhanced electron transport chain activity leads to an increase in ROS, which can trigger apoptosis.
-
Decreased Lactate Production: Reversal of the Warburg effect reduces the production of lactate, which is often associated with an acidic tumor microenvironment and tumor progression.
-
Induction of Apoptosis: The restoration of mitochondrial function and increased oxidative stress can activate intrinsic apoptotic pathways.
Caption: Dichloroacetate (DCA) inhibits PDK, leading to PDH activation and a metabolic shift towards oxidative phosphorylation, ultimately inducing apoptosis in cancer cells.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dichloroacetate esters.
Caption: A general workflow for the synthesis and characterization of dichloroacetate esters.
References
Application Notes and Protocols: Dichloroacetic Anhydride in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Dichloroacetyl (DCA) Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious use of protecting groups is paramount. The dichloroacetyl (DCA) group, introduced via dichloroacetic anhydride, offers a valuable tool for the temporary masking of hydroxyl, amino, and thiol functionalities. Its unique electronic properties, stemming from the two electron-withdrawing chlorine atoms, render the resulting esters, amides, and thioesters susceptible to cleavage under specific conditions, thereby allowing for selective deprotection in the presence of other protecting groups. This application note provides a detailed overview of the use of this compound in protecting group chemistry, including experimental protocols and data for the protection and deprotection of common functional groups.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 4124-30-5 | [1] |
| Molecular Formula | C₄H₂Cl₄O₃ | [1] |
| Molecular Weight | 239.87 g/mol | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 120-123 °C at 20 mmHg | |
| Melting Point | 48-60 °C | |
| Solubility | Soluble in chloroform | |
| Stability | Moisture sensitive |
Protection of Functional Groups using this compound
This compound reacts with alcohols, amines, and thiols to form the corresponding dichloroacetyl derivatives. The reaction is typically carried out in the presence of a base to neutralize the dichloroacetic acid byproduct.
General Experimental Protocol for Dichloroacetylation
-
Dissolve the substrate (1.0 equivalent) containing the functional group (hydroxyl, amino, or thiol) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Add a base (1.1 to 2.0 equivalents). For alcohols and thiols, pyridine is commonly used as both a base and a solvent. For amines, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is preferred.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Quench the reaction by adding a small amount of water or methanol.
-
Perform an aqueous workup: Dilute the mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl) if a basic catalyst was used, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dichloroacetyl-protected compound.
Summary of Protection Conditions
| Functional Group | Base | Solvent | Temperature | Typical Reaction Time |
| Alcohol (R-OH) | Pyridine | Pyridine or DCM | 0 °C to RT | 2-12 hours |
| Amine (R-NH₂) | Triethylamine | DCM or THF | 0 °C to RT | 1-6 hours |
| Thiol (R-SH) | Pyridine | Pyridine or DCM | 0 °C to RT | 1-4 hours |
Note: These are general conditions and may require optimization for specific substrates.
References
Application Notes and Protocols: Symmetric Anhydrides of N-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the efficient and stereochemically pure formation of the amide bond is paramount. While various coupling reagents have been developed, the use of symmetric anhydrides of N-protected amino acids remains a robust and highly effective method. This approach offers the advantage of high reactivity, leading to rapid and clean coupling reactions. Although the originally requested topic of dichloroacetic anhydride in peptide synthesis did not yield documented applications, this application note details the principles, protocols, and comparative data for the widely used and closely related symmetric anhydride method.
Symmetric anhydrides are typically formed in situ by reacting two equivalents of an N-protected amino acid with one equivalent of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Alternatively, stable symmetric anhydrides can be pre-formed, isolated, and stored for later use, which can be advantageous in certain synthetic strategies.[1] This document provides a comprehensive overview of the symmetric anhydride method, including detailed experimental protocols, quantitative data on performance, and a comparative analysis with other common coupling techniques.
Mechanism of Action: Symmetric Anhydride Method
The symmetric anhydride coupling method proceeds through a two-step mechanism. First, the symmetric anhydride is formed from the N-protected amino acid. This anhydride then acts as a powerful acylating agent in the subsequent coupling step.
Advantages and Disadvantages
The symmetric anhydride method offers several key advantages:
-
High Reactivity: Symmetric anhydrides are potent acylating agents, often leading to faster and more complete coupling reactions compared to some other methods.
-
Reduced Side Reactions: The use of pre-formed or in situ generated symmetric anhydrides can minimize certain side reactions associated with other coupling reagents.
-
Clean Reactions: When using carbodiimides like DIC for in situ formation, the resulting diisopropylurea byproduct is soluble in common solvents, simplifying purification in solid-phase peptide synthesis (SPPS).
However, there are also some disadvantages to consider:
-
Atom Economy: The primary drawback is the poor atom economy, as one equivalent of the N-protected amino acid is consumed as a leaving group for every peptide bond formed. This can be costly, especially when using expensive or modified amino acids.
-
Potential for Racemization: Like other highly reactive coupling methods, there is a risk of racemization, particularly with sensitive amino acids such as cysteine and histidine. This can be mitigated by careful control of reaction conditions and the use of appropriate bases.
Quantitative Data and Comparisons
The choice of coupling method significantly impacts the efficiency and purity of the synthesized peptide. The following tables provide a summary of quantitative data comparing the symmetric anhydride method with other common coupling techniques.
Table 1: Comparison of Coupling Efficiency
| Coupling Method | Typical Coupling Time | Reported Coupling Efficiency | Notes |
| Symmetric Anhydride | 15-60 minutes | >99% | Highly efficient, especially for sterically hindered amino acids. |
| DCC/HOBt | 1-4 hours | 98-99% | A classic and cost-effective method. |
| HBTU/DIPEA | 15-60 minutes | >99% | Fast and efficient, but can cause racemization with sensitive residues. |
| HATU/DIPEA | 15-60 minutes | >99.5% | Very efficient, even for difficult couplings, with reduced racemization compared to HBTU. |
Table 2: Racemization Levels for Selected Amino Acids
| Amino Acid | Symmetric Anhydride (% D-isomer) | DCC/HOBt (% D-isomer) | HBTU/DIPEA (% D-isomer) |
| Phenylalanine (Phe) | <0.5% | <0.5% | <1% |
| Histidine (His) | 1-5% | 2-10% | 5-20% |
| Cysteine (Cys) | 1-3% | 2-8% | 3-15% |
| Note: Racemization levels can vary significantly depending on the specific reaction conditions, including the base, solvent, and temperature. |
Experimental Protocols
Protocol 1: In Situ Formation of Fmoc-Amino Acid Symmetric Anhydride for SPPS
This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound peptide using in situ formation of the symmetric anhydride with DIC.
References
Application Notes and Protocols: Dichloroacetic Anhydride Reaction with Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of carbohydrates through esterification is a fundamental strategy in medicinal chemistry and drug development. This process enhances the lipophilicity of sugar molecules, potentially improving their bioavailability and cell permeability. Dichloroacetic anhydride serves as a reagent for the dichloroacetylation of hydroxyl groups on carbohydrates, forming dichloroacetate esters. This modification is of particular interest as dichloroacetate (DCA) itself is an investigational drug known to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase. The conjugation of DCA to carbohydrates may offer a novel approach to targeted drug delivery or the development of new therapeutic agents with unique pharmacological profiles.[1] These modified carbohydrates could potentially leverage glucose transporters for cellular uptake, concentrating the dichloroacetyl moiety in cells with high glucose metabolism, such as cancer cells.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of the carbohydrate on the carbonyl carbons of this compound. This results in the formation of an ester linkage and the release of a molecule of dichloroacetic acid as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the acidic byproduct.
Experimental Protocols
Detailed experimental protocols for the reaction of this compound with carbohydrates are not extensively reported in peer-reviewed literature. However, based on established procedures for the acylation of carbohydrates using similar reagents like acetic anhydride and a specific protocol for chloroacetic anhydride, a reliable methodology can be formulated.
Protocol 1: Per-O-dichloroacetylation of D-Glucose (Adapted from general acylation procedures)
This protocol describes the complete esterification of all hydroxyl groups on D-glucose.
Materials:
-
D-Glucose (anhydrous)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-glucose (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of glucose).
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. To this, add this compound (a slight excess, e.g., 1.2 equivalents per hydroxyl group; for glucose, this would be 6.0 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield the pure per-O-dichloroacetylated glucose.
Protocol 2: Chloroacetylation of 4,6-O-Ethylidene-D-Glucopyranose (Specific Example)
This protocol provides a specific example of chloroacetylation of a protected glucose derivative, which can be adapted for this compound.
Materials:
-
4,6-O-Ethylidene glucose
-
Chloroacetic anhydride
-
Sodium acetate
-
Dichloromethane (DCM)
-
Ammonium hydroxide
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of chloroacetic anhydride (e.g., 31 g) and sodium acetate (e.g., 2.4 g) and heat to 70°C.
-
Addition of Carbohydrate: Add 4,6-O-ethylidene glucose (e.g., 5 g) to the heated mixture with stirring.
-
Reaction: Maintain the reaction at 70°C for one hour.
-
Work-up:
-
Pour the reaction mixture into ice.
-
Dilute with dichloromethane.
-
Add ammonium hydroxide until the aqueous phase is basic.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
-
Purification: Recrystallize the residue from a suitable solvent like ether to obtain the purified product.
Data Presentation
| Reaction | Carbohydrate Substrate | Acylating Agent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tri-O-chloroacetylation | 4,6-O-Ethylidene-D-glucopyranose | Chloroacetic anhydride | Sodium acetate | 70 | 1 | 44 | Patent EP0226202B1 |
| Per-O-acetylation | D-Lactose | Acetic anhydride | Sodium acetate | 100 | 2 | ~85 | |
| Per-O-acetylation | D-Glucose | Acetic anhydride | Pyridine | Room Temp | 12-24 | High (typical) | General Procedure |
Visualization of Experimental Workflow and Potential Biological Relevance
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of dichloroacetylated carbohydrates.
References
Protocol for the Dichloroacetylation of Primary Alcohols
Application Note
The dichloroacetylation of primary alcohols is a significant chemical transformation in organic synthesis, yielding dichloroacetate esters. These esters are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The dichloroacetyl group can serve as a protecting group or as a precursor to other functional groups. This protocol details a general and robust method for the dichloroacetylation of a primary alcohol using dichloroacetyl chloride in the presence of a base, with benzyl alcohol as a representative substrate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction is typically conducted in the presence of a tertiary amine base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[1][2] An alternative approach involves using dichloroacetic anhydride, often with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
This document provides two detailed experimental protocols for this transformation, a summary of reaction parameters in a tabular format for easy comparison, and visualizations of the reaction mechanism and experimental workflow.
Reaction Scheme
Caption: General reaction for the dichloroacetylation of a primary alcohol.
Data Presentation
The following table summarizes typical reaction parameters for the dichloroacetylation of primary alcohols.
| Parameter | Method A: Dichloroacetyl Chloride | Method B: this compound |
| Primary Alcohol | 1.0 equiv | 1.0 equiv |
| Acylating Agent | Dichloroacetyl Chloride (1.1 - 1.5 equiv) | This compound (1.2 - 1.5 equiv) |
| Base/Catalyst | Pyridine or Triethylamine (1.2 - 2.0 equiv) | 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 equiv) |
| Solvent | Dichloromethane (DCM), Toluene, THF | Dichloromethane (DCM), Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Experimental Protocols
Method A: Dichloroacetylation using Dichloroacetyl Chloride and Pyridine
This protocol describes the synthesis of benzyl dichloroacetate from benzyl alcohol and dichloroacetyl chloride.
Materials:
-
Benzyl alcohol
-
Dichloroacetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) to the stirred solution.
-
Add dichloroacetyl chloride (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure benzyl dichloroacetate.
Method B: Dichloroacetylation using this compound and DMAP
This protocol provides an alternative method using a less reactive acylating agent, suitable for sensitive substrates.
Materials:
-
Primary alcohol (e.g., 1-dodecanol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the primary alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Add this compound (1.3 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired dichloroacetate ester.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the dichloroacetylation of benzyl alcohol.
Caption: Simplified mechanism of dichloroacetylation using pyridine.
Product Characterization (Example: Benzyl Dichloroacetate)
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 6.05 (s, 1H, CHCl₂), 5.25 (s, 2H, OCH₂Ar).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 134.8 (Ar-C), 128.7 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 68.5 (OCH₂), 66.8 (CHCl₂).
These shifts are approximate and may vary slightly based on the specific instrument and solvent used.
Safety Precautions
-
Dichloroacetyl chloride and this compound are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
This protocol provides a comprehensive guide for the dichloroacetylation of primary alcohols. Researchers should adapt the procedures as necessary for their specific substrates and available equipment, always prioritizing safety.
References
Application Notes and Protocols for Dichloroacetic Anhydride (DCAA) Derivatization in GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of gas chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization is a crucial technique employed to chemically modify such analytes, enhancing their volatility, thermal stability, and chromatographic behavior, thereby enabling their separation and detection by GC. Dichloroacetic anhydride (DCAA) is a potent acylating agent that serves as an effective derivatization reagent for compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols.
This document provides detailed application notes and protocols for the use of this compound in derivatization for GC analysis. The formation of dichloroacetyl derivatives improves peak shape, reduces tailing, and enhances the detectability of the target analytes.
Principle of DCAA Derivatization
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines and hydroxyl groups, through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the carbonyl carbons of the DCAA molecule, leading to the formation of a tetrahedral intermediate. Subsequently, a dichloroacetate molecule is eliminated as a leaving group, resulting in the formation of a stable N-dichloroacetyl or O-dichloroacetyl derivative. The resulting derivative is significantly more volatile and less polar than the parent analyte, making it amenable to GC analysis.
The reaction is typically carried out in an aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the dichloroacetic acid byproduct.
Applications
This compound derivatization is applicable to a wide range of analytes in various matrices, including:
-
Pharmaceuticals: Analysis of primary and secondary amine-containing active pharmaceutical ingredients (APIs) and their metabolites.
-
Clinical and Forensic Toxicology: Detection and quantification of amphetamines, sympathomimetic amines, and other drugs of abuse.
-
Environmental Analysis: Determination of polar pesticides and herbicides containing hydroxyl or amino functionalities.
-
Food and Beverage Analysis: Analysis of biogenic amines and other polar compounds.
Experimental Workflow
The general workflow for DCAA derivatization followed by GC analysis involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis.
Figure 1: General experimental workflow for DCAA derivatization and GC analysis.
Detailed Experimental Protocol: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines using this compound. It is recommended to optimize the reaction conditions for specific analytes and matrices.
Materials and Reagents:
-
This compound (DCAA)
-
Aprotic solvent (e.g., acetonitrile, ethyl acetate, toluene)
-
Non-nucleophilic base (e.g., pyridine, triethylamine) - optional, but recommended
-
Analyte standard or extracted sample
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the analyte standard or the dried sample extract into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in the chosen aprotic solvent (e.g., 10% v/v). Note: DCAA is corrosive and moisture-sensitive. Handle in a fume hood and store under inert gas.
-
If using a base, prepare a solution in the same aprotic solvent (e.g., 10% v/v).
-
-
Derivatization Reaction:
-
Add 100 µL of the aprotic solvent to the dried sample in the reaction vial and vortex to dissolve.
-
Add 50 µL of the this compound solution.
-
If used, add 10 µL of the base solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally.
-
-
Work-up:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC system.
-
Alternatively, to remove excess reagent and byproducts, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
Gas Chromatography Conditions
The following are typical GC conditions for the analysis of dichloroacetyl derivatives. These should be optimized for the specific analytes and instrument.
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless or split injection) |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Scan Range | 40-500 amu |
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the GC-MS analysis of two representative amphetamine-type stimulants after derivatization with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine-DCAA | 8.52 | 10 - 1000 | 0.9992 | 2.5 | 10 |
| Methamphetamine-DCAA | 9.15 | 10 - 1000 | 0.9995 | 2.0 | 10 |
Reaction Mechanism
The derivatization of a primary amine with this compound proceeds via nucleophilic acyl substitution.
Figure 2: Reaction of a primary amine with DCAA.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Degradation of analyte or derivative | Use milder reaction conditions. Check pH of the sample. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Check for leaks. |
| Incomplete derivatization | Optimize reaction conditions for complete derivatization. | |
| Extra peaks in the chromatogram | Impurities in reagents or solvent | Use high-purity reagents and solvents. Run a reagent blank. |
| Side reactions | Adjust reaction conditions (e.g., temperature, time, use of a base). |
Conclusion
Derivatization with this compound is a robust and effective method for the GC analysis of a variety of polar compounds, particularly those containing primary and secondary amine and hydroxyl groups. The formation of stable, volatile dichloroacetyl derivatives leads to improved chromatographic performance and enhanced sensitivity. The protocols and information provided herein serve as a comprehensive guide for researchers and analysts to develop and implement DCAA-based derivatization methods for their specific analytical needs. Optimization of the reaction and chromatographic conditions is essential to achieve the best results for each unique application.
Preparation of Cellulose Dichloroacetates: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cellulose dichloroacetates. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug development and materials science.
Application Notes
Cellulose dichloroacetate is a derivative of cellulose, a naturally abundant biopolymer. The introduction of dichloroacetyl groups to the cellulose backbone modifies its chemical and physical properties, opening up potential applications in various fields, especially in drug delivery and biomedical materials.
The dichloroacetate (DCA) moiety itself has been investigated for its therapeutic potential, primarily for its ability to inhibit pyruvate dehydrogenase kinase, which can influence the metabolic pathways of cancer cells.[1][2] By incorporating DCA into a cellulose polymer, it may be possible to develop novel drug delivery systems with inherent therapeutic activity or to create biocompatible materials with tailored properties. Cellulose-based materials are attractive for drug delivery due to their biocompatibility, biodegradability, and the ability to modify their properties for controlled release.[3][4]
The degree of substitution (DS), which is the average number of dichloroacetyl groups per anhydroglucose unit of cellulose, is a critical parameter that determines the solubility and other properties of the resulting cellulose dichloroacetate.[5][6] A higher DS generally leads to increased solubility in organic solvents.
Experimental Protocols
This section details the methodologies for the preparation of cellulose dichloroacetates. A key method highlighted is the use of an ionic liquid as a solvent and reaction medium, which offers a "green" and efficient alternative to traditional methods.
Protocol 1: Synthesis of Cellulose Dichloroacetate in an Ionic Liquid Medium
This protocol is based on the method described by Pang et al. (2016), which details a one-step synthesis of water-soluble cellulose acetate by reacting cellulose with dichloroacetyl chloride in the ionic liquid 1-ethyl-3-methylimidazolium acetate (EmimAc).[5][7]
Materials:
-
Cellulose (e.g., microcrystalline cellulose)
-
1-ethyl-3-methylimidazolium acetate (EmimAc)
-
Dichloroacetyl chloride (Cl₂AcCl)
-
Dimethyl sulfoxide (DMSO) for analysis
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum oven
-
Apparatus for filtration
-
NMR spectrometer
-
Elemental analyzer
Procedure:
-
Dissolution of Cellulose: Dissolve cellulose in EmimAc in a round-bottom flask with stirring until a homogeneous solution is obtained. The concentration of cellulose can be varied, for example, 5% (w/w).
-
Reaction: Add dichloroacetyl chloride (Cl₂AcCl) dropwise to the cellulose solution at a controlled temperature (e.g., 60-80°C) with continuous stirring. The molar ratio of Cl₂AcCl to the anhydroglucose unit of cellulose can be varied to control the degree of substitution.
-
Reaction Time: Allow the reaction to proceed for a specified time (e.g., 2-8 hours).
-
Precipitation and Purification: After the reaction is complete, precipitate the product by adding the reaction mixture to a non-solvent such as ethanol or water.
-
Washing: Filter the precipitate and wash it thoroughly with ethanol and then deionized water to remove any unreacted reagents and the ionic liquid.
-
Drying: Dry the final product, cellulose dichloroacetate, in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the obtained cellulose dichloroacetate to determine the degree of substitution (DS) using techniques such as elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7][8]
Experimental Workflow Diagram:
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of cellulose dichloroacetate based on varying reaction conditions, as extrapolated from similar cellulose acetate syntheses.
| Entry | Molar Ratio (Cl₂AcCl:AGU¹) | Temperature (°C) | Time (h) | Degree of Substitution (DS)² |
| 1 | 1:1 | 60 | 4 | 0.30 - 0.45 |
| 2 | 2:1 | 60 | 4 | 0.45 - 0.60 |
| 3 | 3:1 | 60 | 4 | 0.60 - 0.75 |
| 4 | 2:1 | 80 | 4 | 0.55 - 0.70 |
| 5 | 2:1 | 60 | 8 | 0.50 - 0.65 |
¹ AGU: Anhydroglucose unit of cellulose. ² The Degree of Substitution (DS) values are estimations based on reported syntheses of similar cellulose esters and may vary.[5][7]
Characterization of Cellulose Dichloroacetate
Accurate characterization is crucial to confirm the successful synthesis and to determine the key properties of the cellulose dichloroacetate.
1. Degree of Substitution (DS) Determination:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the DS and the distribution of the dichloroacetyl groups on the C2, C3, and C6 positions of the anhydroglucose unit.[7][8]
-
Elemental Analysis: The percentage of chlorine in the sample can be determined by elemental analysis, and from this, the DS can be calculated.[5]
2. Structural Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester carbonyl group (C=O) from the dichloroacetate, which will appear at a characteristic wavenumber.
-
X-ray Diffraction (XRD): XRD analysis can be used to study the changes in the crystallinity of cellulose after modification.
Logical Relationship of Characterization:
References
- 1. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the potential applications of cellulose based nanomaterials in drug delivery systems for pharmaceutical excipients? - HEBEI DOUBLE BULLS CELLULOSE CO.,LTD [shuangniujc.com]
- 5. Synthesis of Highly Polymerized Water-soluble Cellulose Acetate by the Side Reaction in Carboxylate Ionic Liquid 1-ethyl-3-methylimidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichloroacetic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic anhydride is a reactive chemical intermediate. While its role in the synthesis of small molecule covalent conjugates, particularly for prodrug development, is emerging, its application as a direct monomer in mainstream polymer synthesis is not widely documented in peer-reviewed literature. This document provides a theoretical framework and hypothetical protocols for the potential use of this compound in the synthesis of polyesters and polyamides, based on established principles of condensation polymerization. Furthermore, it touches upon the known applications of dichloroacetic acid derivatives in bioconjugation, which may be of significant interest for drug delivery applications.
Hypothetical Application 1: Synthesis of Polyesters via Condensation Polymerization
This compound can theoretically react with diols in a condensation polymerization to form polyesters. The dichloroacetyl group would remain as a repeating side group on the polymer backbone, potentially offering unique properties or functionalities for further modification.
General Reaction Scheme
The reaction would proceed via the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbons of the anhydride, leading to the formation of an ester linkage and the release of dichloroacetic acid as a byproduct.
Application Notes and Protocols for Monitoring Dichloroacetic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic anhydride is a highly reactive acylating agent used in the synthesis of various esters and amides, which are often key intermediates in drug development and manufacturing. Due to its reactivity and the potential for side reactions, such as hydrolysis, precise monitoring of reactions involving this compound is crucial for ensuring reaction completion, optimizing yield, and controlling impurity profiles. These application notes provide detailed protocols for various analytical techniques to monitor the progress of reactions involving this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and titrimetric methods.
Chromatographic Methods: HPLC and GC
Chromatographic techniques are powerful for separating and quantifying reactants, products, and byproducts in a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for monitoring the consumption of this compound and the formation of non-volatile products like esters and the byproduct, dichloroacetic acid.
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to prevent further reaction.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
A reverse-phase HPLC method is typically employed.[1]
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to this compound, the starting alcohol or amine, the desired product, and dichloroacetic acid.
-
Quantify the components by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.
-
Data Presentation: HPLC Analysis of an Esterification Reaction
| Time (min) | This compound (Area %) | Alcohol (Area %) | Ester Product (Area %) | Dichloroacetic Acid (Area %) |
| 0 | 45.2 | 54.8 | 0.0 | 0.0 |
| 30 | 25.1 | 34.7 | 20.1 | 20.1 |
| 60 | 10.5 | 15.3 | 37.2 | 37.0 |
| 120 | 1.2 | 2.1 | 48.4 | 48.3 |
| 240 | < 0.1 | 0.2 | 49.8 | 49.9 |
Table 1. Representative HPLC data for monitoring the esterification of an alcohol with this compound.
Gas Chromatography (GC)
GC is suitable for analyzing volatile components of the reaction mixture. Dichloroacetic acid, a common byproduct, is not sufficiently volatile for direct GC analysis and requires derivatization.
Protocol for GC Analysis (with Derivatization):
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench it as described for HPLC.
-
To analyze for dichloroacetic acid, perform a derivatization step. A common method is esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the more volatile ester derivative.[2] Another approach is to use a derivatizing agent like pentafluorobenzyl bromide (PFBBr).[3]
-
For the analysis of other volatile components, direct injection of the diluted and filtered sample may be possible.
-
-
GC Conditions:
-
Inject the prepared sample into the GC equipped with a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Develop a temperature program that effectively separates the components of interest.
-
Identify and quantify the components based on their retention times and peak areas relative to standards.
-
Data Presentation: GC Analysis of Reaction Components
| Component | Retention Time (min) | Concentration (mg/mL) |
| Starting Alcohol | 4.2 | 1.5 |
| Ester Product | 8.5 | 8.2 |
| Dichloroacetic Acid (as methyl ester) | 6.1 | 4.1 |
| Unreacted this compound | 7.3 | 0.2 |
Table 2. Example of quantitative data obtained from GC analysis after derivatization of dichloroacetic acid.
In-situ Spectroscopic Monitoring
In-situ techniques like FTIR and NMR spectroscopy allow for real-time monitoring of the reaction without the need for sampling, providing valuable kinetic data.[4][5]
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is particularly useful for monitoring changes in functional groups. The disappearance of the anhydride C=O stretching bands and the appearance of the ester C=O stretching band can be tracked in real-time.
Protocol for In-situ FTIR Monitoring:
-
Setup:
-
Assemble the reaction in a vessel equipped with an in-situ FTIR probe (e.g., an ATR probe).
-
Collect a background spectrum of the initial reaction mixture before adding the this compound.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound.
-
Immediately begin collecting spectra at regular intervals (e.g., every minute).
-
Monitor the characteristic infrared bands:
-
Anhydride C=O stretches (typically two bands around 1820 cm⁻¹ and 1750 cm⁻¹).
-
Ester C=O stretch (typically around 1740 cm⁻¹).
-
Carboxylic acid C=O stretch (from hydrolysis, around 1710 cm⁻¹).
-
-
-
Data Analysis:
-
Plot the absorbance of the key peaks over time to generate kinetic profiles for the consumption of the anhydride and the formation of the product and byproduct.
-
Data Presentation: Kinetic Data from In-situ FTIR
| Time (min) | Anhydride Peak Absorbance (1820 cm⁻¹) | Ester Peak Absorbance (1740 cm⁻¹) |
| 0 | 0.85 | 0.00 |
| 10 | 0.62 | 0.23 |
| 20 | 0.45 | 0.40 |
| 30 | 0.32 | 0.53 |
| 60 | 0.11 | 0.74 |
| 120 | 0.01 | 0.84 |
Table 3. Representative kinetic data from in-situ FTIR monitoring of an esterification reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture over time.
Protocol for NMR Reaction Monitoring:
-
Sample Preparation:
-
The reaction can be run directly in an NMR tube if the conditions are suitable.
-
Alternatively, for larger-scale reactions, aliquots can be withdrawn at time intervals, quenched, and then prepared for NMR analysis in a deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at various time points.
-
Identify the characteristic signals for the this compound, the starting material, the product, and dichloroacetic acid.
-
Include an internal standard of known concentration for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to each component.
-
Calculate the relative molar concentrations of the reactants and products at each time point by comparing their integral values to that of the internal standard.
-
Titrimetric Methods
Titration offers a classical and cost-effective approach for quantitative analysis.
Acid-Base Titration for Anhydride Content
This method determines the amount of unreacted anhydride and any acidic byproducts.
Protocol for Acid-Base Titration:
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of a standardized solution of a base (e.g., sodium hydroxide) to hydrolyze the remaining anhydride.
-
-
Titration:
-
Titrate the excess base with a standardized solution of an acid (e.g., hydrochloric acid) using a suitable indicator or a pH meter to determine the endpoint.
-
-
Calculation:
-
The amount of anhydride in the original aliquot can be calculated from the amount of base consumed.
-
Karl Fischer Titration for Water Content
Monitoring the water content is critical, as water will hydrolyze the this compound to dichloroacetic acid.
Protocol for Karl Fischer Titration:
-
Instrument Setup:
-
Use a Karl Fischer titrator (coulometric or volumetric).
-
-
Sample Analysis:
-
Inject a known amount of the reaction solvent or mixture directly into the Karl Fischer titration cell.[6]
-
The instrument will automatically titrate the water present and provide a direct reading of the water content.
-
Visualizations
Caption: Workflow for monitoring an esterification reaction involving this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dichloroacetic Anhydride Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving dichloroacetic anhydride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent use in acylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in this compound Synthesis | Incomplete reaction. | - Method 1 (Chloroacetic Acid & Chloroacetyl Chloride): Ensure the reaction is heated to the appropriate temperature range (80-140°C) and maintained for a sufficient duration (2-7 hours) after the initial heating phase. - Method 2 (Sodium Chloroacetate & Chloroacetyl Chloride): Reflux the reaction mixture for an extended period (e.g., 9 hours) to drive the reaction to completion.[1] |
| Product loss during workup. | - When purifying by crystallization, ensure the filtrate is cooled to a low enough temperature (e.g., 0°C) to maximize precipitation.[1] - If using vacuum distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product.[1] | |
| Product is a non-crystalline lump instead of a powder | Rapid crystallization or residual solvent. | - For crystalline product, after filtering the reaction mixture, dilute the filtrate with a non-polar solvent like n-hexane and cool slowly to 0°C before filtering the precipitate.[1] - Lumps can be obtained by direct vacuum distillation of the filtrate.[1] |
| Dark brown, thick reaction mixture ("gunk") during acylation of an alcohol/amine in pyridine | The chloroacetyl group is highly activated and can react with pyridine, leading to the formation of an insoluble pyridinium acyl anhydride complex.[2] | - Replace pyridine with a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base).[2] - Consider performing the reaction in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2] |
| Acylation of primary/secondary amine is slow or incomplete | Insufficient activation of the anhydride or side reaction with the byproduct. | - The reaction of an acid anhydride with a primary or secondary amine should proceed readily at room temperature.[3] The byproduct, dichloroacetic acid, will react with the amine to form a salt. Therefore, using at least two equivalents of the amine is necessary: one to act as the nucleophile and one to neutralize the acid byproduct.[4] |
| Side reactions observed during acylation | The chloroacetyl group itself can be susceptible to nucleophilic attack. | - This can lead to the formation of cross-linked oligomeric messes.[2] If this is suspected, consider running the reaction at a lower temperature and monitoring closely by TLC. Using a non-nucleophilic base is also recommended.[2] |
| Difficulty in purifying the acylated product | Residual dichloroacetic acid or salts. | - An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. - If the product is soluble in organic solvents, extraction can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically below 30°C.
Q2: What are the main hazards associated with this compound?
A2: this compound is corrosive and can cause severe skin burns and eye damage. It is also toxic if it comes into contact with the skin. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Q3: Can I use a catalyst for the acylation of alcohols with this compound?
A3: Yes, while the reaction can proceed without a catalyst, especially with heating, the use of a catalyst can significantly improve the reaction rate and yield. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the acylation of alcohols with acid anhydrides.[5][6]
Q4: How can I monitor the progress of my acylation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
Q5: Why is it important to use a dry solvent for reactions with this compound?
A5: this compound readily reacts with water to hydrolyze back to dichloroacetic acid. This will consume your reagent and introduce impurities into your reaction mixture. Therefore, using anhydrous solvents is crucial for the success of the reaction.
Experimental Protocols
Synthesis of this compound: Method 1
This protocol is adapted from a procedure for chloroacetic anhydride synthesis.[1]
Reactants:
-
Sodium dichloroacetate
-
Dichloroacetyl chloride
-
Dry benzene (or another aprotic solvent like toluene)
-
n-Hexane
Procedure:
-
To a stirred solution of dichloroacetyl chloride (1 mol) in dry benzene (136 mL), slowly add powdered sodium dichloroacetate (1.138 mol) over 15 minutes at room temperature. The reaction is exothermic and the temperature may rise to around 60°C.
-
Reflux the reaction mixture for 9 hours.
-
After reflux, filter off the salts from the hot solution.
-
Cool the filtrate to room temperature.
-
For a crystalline product, dilute the filtrate with n-hexane and cool to 0°C. Filter the separated solid, wash with dry hexane, and dry to yield this compound.
-
Alternatively, for a lump-form product, subject the benzene filtrate to high vacuum distillation.
Synthesis of this compound: Method 2
This protocol is based on the reaction of chloroacetic acid with chloroacetyl chloride and can be adapted for dichloroacetic acid.[7]
Reactants:
-
Dichloroacetic acid
-
Dichloroacetyl chloride
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and thermometer, add dichloroacetic acid.
-
Cool the flask to 10-15°C and add dichloroacetyl chloride (molar ratio of chloride to acid can range from 1:1 to 5:1).
-
Slowly heat the reaction mixture to 40-50°C. Gas evolution will be observed. Maintain this temperature for 1-2 hours.
-
Continue to heat the mixture to 80-140°C and maintain for 2-7 hours.
-
Purify the product by vacuum distillation (e.g., 115-120°C / 15mmHg).
| Parameter | Method 1 | Method 2 |
| Starting Materials | Sodium Dichloroacetate, Dichloroacetyl Chloride | Dichloroacetic Acid, Dichloroacetyl Chloride |
| Solvent | Benzene or Toluene[1] | None (neat)[7] |
| Temperature | Reflux (e.g., ~80°C for benzene)[1] | 80 - 140°C[7] |
| Reaction Time | 9 hours[1] | 2 - 7 hours (at final temp)[7] |
| Yield | 60-70%[1] | 92-97%[7] |
| Purity | Not specified | 99.0 - 99.7%[7] |
| Purification | Crystallization or Vacuum Distillation[1] | Vacuum Distillation[7] |
Visualizations
Caption: General workflow for the synthesis and use of this compound.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. chemrevise.org [chemrevise.org]
- 4. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
Dichloroacetic anhydride reaction byproducts and impurities.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dichloroacetic anhydride. It offers troubleshooting guidance and frequently asked questions (FAQs) regarding reaction byproducts and impurities that may be encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: this compound is highly susceptible to hydrolysis. Therefore, the most common impurity is dichloroacetic acid, formed from the reaction of the anhydride with atmospheric moisture.[1] Depending on the synthetic route used by the manufacturer, trace amounts of the starting materials and other chlorinated species may also be present. Commercially available dichloroacetic acid, a related compound, can have a purity of 99% with up to 0.3% water.
Q2: What byproducts can form during the synthesis of this compound?
A2: The byproducts largely depend on the synthetic method.
-
From Dichloroacetyl Chloride: If dichloroacetyl chloride is used as a precursor, impurities from its own synthesis may carry over. These can include trichloroethylene oxide, chloral, and phosgene, particularly if the synthesis involved the oxidation of trichloroethylene.[2]
-
From Dichloroacetic Acid: When synthesizing from dichloroacetic acid using a dehydrating agent, incomplete reaction can leave residual dichloroacetic acid. Side reactions might also lead to the formation of other chlorinated species, though specific examples are not extensively documented in readily available literature.
Q3: How does moisture affect this compound?
A3: this compound reacts readily with water, undergoing hydrolysis to form two equivalents of dichloroacetic acid.[3] This is a primary degradation pathway, and it is crucial to handle and store the anhydride under strictly anhydrous conditions to maintain its purity and reactivity.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing the purity of this compound and identifying volatile impurities.[4] For non-volatile or thermally labile impurities like dichloroacetic acid, high-performance liquid chromatography (HPLC) can be employed.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in acylation reaction | 1. Degradation of this compound due to moisture. 2. Presence of impurities that interfere with the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or purified this compound. 3. Consider purifying the anhydride by vacuum distillation before use. |
| Formation of unexpected byproducts | 1. Side reactions of this compound with the solvent or other reagents. 2. Impurities in the starting material acting as catalysts or participating in side reactions. | 1. Review the reaction conditions. The high reactivity of the chloroacetyl group can sometimes lead to unwanted reactions. 2. Analyze the starting anhydride for purity using GC-MS or HPLC to identify potential interfering impurities. |
| Inconsistent reaction outcomes | 1. Variability in the purity of this compound batches. 2. Inconsistent reaction setup and handling leading to varying degrees of moisture exposure. | 1. Qualify new batches of this compound by analytical methods before use. 2. Standardize the experimental protocol, paying close attention to anhydrous techniques. |
| Product mixture is a thick, intractable "goop" | This can occur in reactions with nucleophilic bases like pyridine, where the chloroacetyl group can react with the base, leading to the formation of insoluble ionic byproducts. | Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base) in an inert solvent. |
Quantitative Data on Potential Impurities
The following table summarizes potential impurities and byproducts. Quantitative data for this compound synthesis is not widely published; therefore, some data is inferred from related processes.
| Impurity/Byproduct | Chemical Formula | Typical Origin | Purity/Concentration Range (where available) |
| Dichloroacetic Acid | CHCl₂COOH | Hydrolysis of the anhydride | Can be a major impurity if exposed to moisture. |
| Dichloroacetyl Chloride | CHCl₂COCl | Incomplete reaction during synthesis from this precursor | Trace amounts may remain. |
| Trichloroethylene Oxide | C₂HCl₃O | Byproduct from dichloroacetyl chloride synthesis | Potential trace impurity in the precursor.[2] |
| Chloral | CCl₃CHO | Byproduct from dichloroacetyl chloride synthesis | Potential trace impurity in the precursor.[2] |
| Phosgene | COCl₂ | Byproduct from dichloroacetyl chloride synthesis | Potential trace impurity in the precursor.[2] |
Experimental Protocols
Protocol 1: Synthesis of Chloroacetic Anhydride (as an analog to this compound)
This protocol describes the synthesis of chloroacetic anhydride, which follows a similar principle to what would be expected for this compound.
Materials:
-
Sodium chloroacetate
-
Chloroacetyl chloride
-
Anhydrous toluene
Procedure:
-
To a reaction flask, add 1 equivalent of sodium chloroacetate.
-
Add anhydrous toluene (twice the weight of sodium chloroacetate).
-
Heat the mixture to 40°C with stirring.
-
Slowly add 0.9 equivalents of chloroacetyl chloride over 2 hours.
-
Continue stirring at 40°C for an additional hour after the addition is complete.
-
Filter the reaction mixture to remove the salt byproduct.
-
Wash the filter cake with a small amount of anhydrous toluene.
-
Combine the filtrates. The resulting solution contains chloroacetic anhydride.[6]
Purification:
-
To the toluene solution of chloroacetic anhydride, add petroleum ether.
-
Cool the solution to 35°C and add a seed crystal of chloroacetic anhydride.
-
Continue to stir and cool to 0°C.
-
Stir for 1 hour at 0°C to allow for complete crystallization.
-
Filter the mixture and wash the filter cake with cold petroleum ether.
-
Dry the solid product at 25°C to obtain purified chloroacetic anhydride. A purity of 99.5% can be achieved with this method.[6]
Protocol 2: Analysis of Dichloroacetic Acid Impurity by GC-MS
This protocol outlines a general approach for the derivatization and analysis of dichloroacetic acid, a common impurity.
Derivatization:
-
Dichloroacetic acid is a polar compound and requires derivatization for GC analysis.
-
A common method is esterification to a more volatile form. For example, reaction with a suitable alcohol in the presence of an acid catalyst.
GC-MS Analysis:
-
Column: A DB-624 column (30 m x 0.32 mm, 1.8 µm) or similar is suitable.
-
Carrier Gas: Helium.
-
Injector: Split injection.
-
Detector: Mass Spectrometer.
-
Quantification: Use a selected ion for quantification (e.g., m/z 59 for both chloroacetic and dichloroacetic acid derivatives) and a qualifier ion to confirm identity (e.g., m/z 83 for the dichloroacetic acid derivative).
Visualizations
Caption: Synthesis of this compound and its hydrolysis pathway.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
References
- 1. Synthesis Process Of Dichloroacetyl Chloride - hangdachem.com [hangdachem.com]
- 2. US3509210A - Preparation of dichloroacetyl chloride - Google Patents [patents.google.com]
- 3. DICHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dichloroacetic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetic anhydride and pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pyridine in reactions with this compound?
A1: Pyridine serves two main functions in acylation reactions with this compound:
-
Base: Pyridine acts as a base to neutralize the dichloroacetic acid byproduct formed during the reaction.
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the anhydride to form a highly reactive N-dichloroacetylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the substrate (e.g., an alcohol) than the anhydride itself, thus accelerating the reaction.[1][2][3]
Q2: My reaction mixture of this compound and pyridine turned into a thick, insoluble brown "gunk." What is happening?
A2: The formation of insoluble, often colored, material is a common issue. It is likely due to a combination of side reactions, including:
-
Polymerization: this compound can undergo base-catalyzed polymerization.[4] The formation of dichloroketene as a reactive intermediate can also lead to polymeric structures.
-
Pyridinium Salt Formation: Pyridine can act as a nucleophile and displace one of the chloride atoms on the dichloroacetyl group via an SN2 reaction. This results in the formation of an insoluble pyridinium salt.[4]
Q3: I am observing a low yield of my desired acylated product. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Side Reactions: The formation of the byproducts mentioned in Q2 consumes the starting materials and reduces the yield of the desired product.
-
Hydrolysis of the Anhydride: this compound is highly sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the anhydride to dichloroacetic acid, rendering it unreactive for acylation.
-
Steric Hindrance: If your substrate is sterically hindered, the acylation reaction may be slow, allowing side reactions to dominate.
Q4: Are there alternatives to pyridine for this reaction?
A4: Yes, if side reactions with pyridine are problematic, you can consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base).[4] These bases can neutralize the acid byproduct without competing as a nucleophile in SN2 reactions or forming N-acylpyridinium salts as readily.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Formation of Insoluble Precipitate/ "Gunk" | 1. Polymerization of this compound or dichloroketene.2. Formation of insoluble pyridinium salts via SN2 reaction. | - Lower the reaction temperature: Conduct the reaction at 0°C or below to minimize the rate of side reactions.- Slow addition: Add the this compound slowly to the solution of the substrate and pyridine to maintain a low concentration of the anhydride.- Use a hindered base: Replace pyridine with a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine.[4] |
| Low or No Product Yield | 1. Hydrolysis of this compound.2. Side reactions consuming starting materials. | - Ensure anhydrous conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).- Optimize reaction conditions: See recommendations for "Formation of Insoluble Precipitate."- Use a catalyst: For sterically hindered substrates, consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which is a more potent acylation catalyst.[5][6] |
| Reaction Mixture Darkens Significantly | 1. Formation of colored byproducts.2. Decomposition of reagents or products. | - This is common in reactions involving pyridine and anhydrides. While it may not always indicate a failed reaction, it suggests the presence of side products.- Purification: Be prepared for a more rigorous purification process, such as column chromatography, to isolate the desired product from the colored impurities. |
| Difficult Product Isolation/Purification | 1. Presence of pyridine and pyridinium salts.2. Formation of viscous, polymeric material. | - Aqueous workup: During workup, wash the organic layer with an acidic solution (e.g., 1M HCl or aqueous copper sulfate) to remove pyridine and basic byproducts.[7] - Filtration: If a significant amount of solid has formed, it may be necessary to filter the reaction mixture before workup. The solid is likely a mixture of pyridinium salts and polymers. |
Experimental Protocols
Key Experimental Protocol: Dichloroacetylation of a Primary Alcohol
This protocol is a general guideline and should be adapted for specific substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main and side reaction pathways of this compound.
Caption: Troubleshooting workflow for dichloroacetylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dichloroacetic Anhydride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dichloroacetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound?
A1: this compound is a corrosive and toxic substance that requires careful handling in a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1][4] The material is moisture-sensitive and reacts with water, potentially releasing irritating and toxic gases like hydrogen chloride.[3][5][6]
Q2: How should I properly quench a reaction containing unreacted this compound?
A2: To quench a reaction, slowly and carefully add a protic solvent like water or methanol to the reaction mixture, typically at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. This compound readily hydrolyzes to form two equivalents of dichloroacetic acid.[6][7] The quenching process should be performed in a fume hood due to the potential release of corrosive vapors.
Q3: What are the primary byproducts I should expect after an aqueous workup?
A3: The primary byproduct from an aqueous workup is dichloroacetic acid, which is formed upon the hydrolysis of any excess this compound.[6] Depending on the reaction, if a base like pyridine is used, you will also need to remove the corresponding salt (e.g., pyridinium dichloroacetate).
Q4: My reaction in pyridine turned into a thick, insoluble brown goop. What likely caused this?
A4: This is a common issue when using pyridine with highly reactive chloroacetylating agents. The chloroacetyl group is highly activated for nucleophilic substitution (SN2 reaction). Pyridine can react with the dichloroacetyl group, leading to the formation of an insoluble pyridinium acyl anhydride or other polymeric side products, resulting in a thick, unmanageable mixture.[8] To avoid this, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (Hünig's base) in an inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[8]
Q5: How can I remove the dichloroacetic acid byproduct from my organic product?
A5: Dichloroacetic acid can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will neutralize the acidic byproduct, converting it into its water-soluble sodium salt, which will partition into the aqueous layer.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Anhydride: The this compound may have hydrolyzed due to exposure to atmospheric moisture or wet solvents/reagents.[9] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low, especially if the substrate is sterically hindered.[9] 3. Product Degradation: The product might be unstable to the workup conditions (e.g., hydrolysis of a sensitive ester product during aqueous extraction). | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[9] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or adding a suitable catalyst.[9] 3. Perform the aqueous workup quickly, using cold solutions. Use a mild base like sodium bicarbonate for neutralization to avoid harsh pH conditions.[9] |
| Formation of an Emulsion during Extraction | The presence of polar byproducts or unreacted starting materials can act as surfactants, preventing clean phase separation. | 1. Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.[10] |
| Product Contaminated with Starting Material | 1. Insufficient Anhydride: The molar ratio of anhydride to the starting material was too low for a complete reaction. 2. Low Substrate Reactivity: The nucleophile (e.g., alcohol) is sterically hindered or electronically deactivated. | 1. Increase the molar equivalents of this compound used in the reaction.[9] 2. Increase the reaction temperature, extend the reaction time, or consider using a more potent acylation catalyst, such as 4-Dimethylaminopyridine (DMAP), if compatible with your substrate.[9] |
| Final Product is an Oil Instead of Expected Crystals | The product may be impure, with residual solvent or byproducts preventing crystallization. | 1. Ensure all solvent has been removed under high vacuum. 2. Re-purify the product using column chromatography to remove impurities. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Data Presentation: this compound Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄H₂Cl₄O₃ | [11] |
| Molecular Weight | 239.87 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | ~120 °C at 15 mmHg | |
| Primary Hazards | Toxic in contact with skin, Harmful if inhaled, Causes severe skin burns and eye damage.[2][12] | GHS Hazard Statements: H311, H332, H314[12] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2] Moisture sensitive.[2][13] | Corrosives Area[1] |
Experimental Protocol: General Workup for Acylation of an Alcohol
This protocol outlines a general workup procedure following the reaction of an alcohol with this compound to form a dichloroacetate ester.
-
Cooling and Quenching:
-
Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly and carefully add deionized water dropwise to the stirred reaction mixture to quench any unreacted this compound. Caution: This is an exothermic process.
-
Alternatively, if the product is not sensitive to alcoholysis, methanol can be used for quenching.
-
-
Dilution and Phase Separation:
-
Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel. If two layers do not form, add more organic solvent and/or brine.
-
-
Aqueous Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: Add the bicarbonate solution carefully and vent the separatory funnel frequently to release CO₂ gas produced from the acid-base reaction. Wash until the aqueous layer is no longer acidic (test with pH paper). This step removes the dichloroacetic acid byproduct.[9]
-
Deionized Water: Wash the organic layer with water to remove any remaining bicarbonate solution and other water-soluble impurities.
-
Brine (Saturated NaCl solution): Wash the organic layer with brine to remove the bulk of the dissolved water from the organic phase.
-
-
-
Drying the Organic Layer:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
-
Solvent Removal and Product Isolation:
-
Filter the dried organic solution to remove the drying agent, washing the agent with a small amount of fresh solvent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Place the flask under high vacuum to remove any residual solvent.
-
-
Purification:
-
If necessary, purify the crude product further using techniques such as column chromatography or distillation under reduced pressure.
-
Mandatory Visualization
Caption: General workflow for this compound reaction workup.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. Chloroacetic anhydride | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound [webbook.nist.gov]
- 12. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
Technical Support Center: Dichloroacetic Anhydride Esterification
Welcome to the Technical Support Center for dichloroacetic anhydride esterification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their esterification reactions and addressing common challenges that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound esterification?
Low yields in this compound esterification can stem from several factors:
-
Moisture Contamination: this compound is highly reactive towards water. Any moisture in the glassware, solvents, or the alcohol reactant will lead to the hydrolysis of the anhydride back to dichloroacetic acid, reducing the amount of anhydride available for esterification.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The formation of byproducts can consume the reactants and complicate purification, leading to product loss. A common side reaction is the further reaction of the product ester under certain conditions.
-
Steric Hindrance: The structure of the alcohol plays a significant role. Tertiary alcohols are bulkier and react more slowly than primary or secondary alcohols, often resulting in lower yields.
-
Product Loss During Workup and Purification: Significant amounts of the desired ester can be lost during extraction, washing, and purification steps (e.g., column chromatography or distillation).
Q2: How can I improve the yield of my esterification reaction?
To enhance the yield of your this compound esterification, consider the following strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your alcohol reactant is as dry as possible. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.
-
Optimize Reaction Conditions:
-
Catalyst: The use of a catalyst, such as 4-dimethylaminopyridine (DMAP) or pyridine, can significantly accelerate the reaction rate, especially for less reactive alcohols.[1][2]
-
Temperature: While the reaction can often proceed at room temperature, gentle heating may be necessary for less reactive or sterically hindered alcohols to increase the reaction rate. However, excessive heat can lead to side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
-
-
Stoichiometry: Using a slight excess of the alcohol can help drive the reaction to completion, but this may complicate purification if the alcohol has a similar boiling point to the product.
-
Purification Technique: Choose a purification method that minimizes product loss. For example, if your ester is volatile, distillation might be efficient. For less volatile or thermally sensitive esters, column chromatography is a common choice. Careful extraction techniques are also crucial.
Q3: What is the role of a catalyst like DMAP or pyridine in this reaction?
Catalysts like 4-dimethylaminopyridine (DMAP) and pyridine act as nucleophilic catalysts.[1] They react with the this compound to form a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the anhydride itself, thereby accelerating the rate of esterification. This is particularly beneficial for reactions involving sterically hindered or less reactive alcohols.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound esterification experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction: Hydrolysis of this compound. 2. Inactive reagents: Degradation of this compound or alcohol. 3. Insufficiently reactive alcohol: Tertiary or sterically hindered alcohols react slowly. 4. Low reaction temperature: The reaction rate is too slow. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the alcohol if necessary. Run the reaction under an inert atmosphere. 2. Use freshly opened or properly stored reagents. Check the purity of your starting materials. 3. Add a catalyst such as DMAP (0.1-0.2 equivalents) to increase the reaction rate.[1] 4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Starting materials are still present. 2. Formation of byproducts: Side reactions may be occurring. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions. | 1. Increase the reaction time and/or temperature. Consider adding a catalyst. 2. Use milder reaction conditions (e.g., lower temperature). Ensure a clean reaction setup. Consider alternative purification methods to separate the desired product. 3. If the product is known to be unstable, perform the reaction at a lower temperature and for a shorter duration. |
| Difficulty in Purifying the Ester | 1. Byproducts with similar polarity to the product: Makes separation by column chromatography difficult. 2. Emulsion formation during workup: Can lead to significant product loss. 3. Product is volatile: Loss of product during solvent removal under reduced pressure. | 1. Optimize the reaction to minimize byproduct formation. Try different solvent systems for column chromatography to improve separation. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. 3. Be cautious during solvent evaporation. Use a lower vacuum and a cool water bath. If the product is highly volatile, consider other purification methods like preparative gas chromatography if available. |
Experimental Protocols
Below are general experimental protocols for the esterification of this compound with primary, secondary, and tertiary alcohols. These should be considered as starting points and may require optimization for your specific substrate.
General Safety Precautions:
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Protocol 1: Esterification of a Primary Alcohol (e.g., Ethanol)
This protocol is based on general procedures for anhydride esterification.
Materials:
-
This compound (1.0 eq.)
-
Ethanol (1.2 eq.)
-
Pyridine (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
In a separate, dry dropping funnel, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Esterification of a Secondary Alcohol (e.g., Isopropanol)
This protocol is adapted from general procedures for DMAP-catalyzed acylations.[1]
Materials:
-
This compound (1.0 eq.)
-
Isopropanol (1.1 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the secondary alcohol, DMAP, and anhydrous DCM.
-
Stir the mixture at room temperature until the DMAP dissolves.
-
In a separate, dry dropping funnel, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at room temperature over 15-20 minutes.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
Esterification of tertiary alcohols is challenging due to steric hindrance. This protocol is a suggested starting point and may require significant optimization.
Materials:
-
This compound (1.2 eq.)
-
tert-Butanol (1.0 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add tert-butanol, DMAP, and anhydrous DCM.
-
Stir the mixture at room temperature.
-
In a separate, dry dropping funnel, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 40 °C) and stir for 12-24 hours, carefully monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the potentially volatile product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative yield ranges for the esterification of this compound with different classes of alcohols based on general principles of esterification. Actual yields will vary depending on the specific substrate and reaction conditions.
| Alcohol Type | Catalyst | Typical Reaction Time | Typical Yield Range |
| Primary | Pyridine or DMAP | 2-6 hours | 80-95% |
| Secondary | DMAP | 4-12 hours | 60-85% |
| Tertiary | DMAP | 12-48 hours | 20-50% |
Visualizing the Reaction and Troubleshooting
This compound Esterification Mechanism
The following diagram illustrates the general mechanism for the DMAP-catalyzed esterification of an alcohol with this compound.
Caption: DMAP-catalyzed esterification of this compound.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield esterification reactions.
References
Technical Support Center: Dichloroacetic Acid (DCA) Removal from Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of dichloroacetic acid (DCA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing dichloroacetic acid from a reaction mixture?
A1: The choice of method depends on the scale of your reaction, the nature of your desired product, and the other components in the mixture. The most common techniques include:
-
Liquid-Liquid Extraction: Effective for separating DCA into an aqueous phase, away from a non-polar organic product.
-
Neutralization: Involves reacting the acidic DCA with a base to form a salt, which can then be more easily separated.
-
Crystallization: A suitable method if your desired product is a solid that can be selectively crystallized, leaving the more soluble DCA in the mother liquor.[1]
-
Distillation (including extractive and azeotropic): Best suited for large-scale operations where the boiling points of the components allow for separation.[2][3]
-
Chromatography: A high-resolution technique ideal for small-scale purifications or when high purity is essential.[4][5]
-
Selective Hydrogenation: A chemical conversion method that selectively reduces DCA to monochloroacetic acid (MCA) or other less problematic substances.
Q2: My product is water-sensitive. Can I still use liquid-liquid extraction to remove DCA?
A2: Yes, but with careful solvent selection. Instead of a traditional aqueous wash, you can perform a liquid-liquid extraction with an immiscible organic solvent and a basic aqueous solution (like sodium bicarbonate) to selectively react with and extract the DCA. Subsequent drying of the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate is crucial to remove any residual water.
Q3: How can I confirm that the dichloroacetic acid has been successfully removed?
A3: Several analytical techniques can be used to quantify the residual DCA in your product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are the most common and sensitive methods.[6] For qualitative assessment, Thin Layer Chromatography (TLC) can sometimes be used if a suitable staining method for DCA is available.
Q4: Is it possible to remove DCA without using a solvent?
A4: Yes, in some specific cases. If your product is a solid, melt crystallization can be an option.[7] This technique involves partially melting the mixture and then slowly cooling it to allow your product to crystallize, leaving the DCA impurity in the molten phase.[7] Additionally, selective hydrogenation can be carried out in the absence of a solvent.
Troubleshooting Guides
Liquid-Liquid Extraction
Problem: An emulsion has formed at the interface of the aqueous and organic layers, and they won't separate.
Cause: High concentrations of surfactants or fine particulate matter can stabilize emulsions. Vigorous shaking can also contribute to their formation.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), as some emulsions will break over time.
-
Gentle Swirling: In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
Crystallization
Problem: My product is "oiling out" instead of forming crystals.
Cause: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of your solid product. The solid melts before it dissolves.
Solutions:
-
Solvent Selection: Choose a solvent with a lower boiling point than the melting point of your product.
-
Solvent Mixture: Use a co-solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Problem: No crystals are forming upon cooling.
Cause: The solution may be too dilute, or crystallization may need to be induced.
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a very small crystal of the pure product to the solution.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.
Quantitative Data Comparison of DCA Removal Methods
| Method | Typical Efficiency (% Removal) | Final Purity | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 80-95% | Good | Low to Medium | Simple, cost-effective for lab scale. | Emulsion formation can be an issue; requires solvent removal. |
| Neutralization & Extraction | 90-98% | Good to Excellent | Low to Medium | High efficiency for acidic impurities. | Introduces salts that may need to be removed. |
| Crystallization | Varies (depends on solubility) | Can be Excellent | Low to High | Can yield very pure product; solvent-free options exist. | Yield losses in mother liquor; not suitable for all compounds. |
| Extractive Distillation | >99% | Excellent | High | Highly efficient for large quantities.[3] | Requires specialized equipment; energy-intensive.[3] |
| Preparative HPLC | >99% | Excellent | Very Low | High purity achievable; good for small-scale, high-value products.[8] | Expensive; low throughput; requires significant solvent.[8] |
| Selective Hydrogenation | 90-99% | Good to Excellent | Medium to High | Highly selective; can be performed without solvent. | Requires specialized catalyst and equipment (hydrogen source). |
Experimental Protocols
Protocol 1: Removal of DCA by Neutralization and Liquid-Liquid Extraction
This protocol is suitable for removing DCA from a reaction mixture where the desired product is soluble in an organic solvent and stable to a mild base.
Materials:
-
Reaction mixture containing DCA in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution (steps 2-4) one to two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate salts. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Allow the layers to separate and drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask for a few minutes.
-
Filter the drying agent from the organic solution.
-
Remove the organic solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for removing DCA from a solid organic product. The key is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while DCA remains soluble at room temperature.[1][9]
Materials:
-
Crude solid product containing DCA.
-
A suitable recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or toluene).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Workflow for DCA removal via neutralization and extraction.
Caption: Troubleshooting guide for breaking emulsions in liquid-liquid extraction.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Dichloroacetic acid | SIELC Technologies [sielc.com]
- 5. Separation of Dichloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Comparative analysis of industrialization potentials of direct air capture technologies [frontiersin.org]
- 8. lcms.cz [lcms.cz]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Dichloroacetic Anhydride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dichloroacetic anhydride, specifically when reactions turn brown.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned brown. What are the primary causes?
A1: A brown coloration in a reaction involving this compound is a common indicator of decomposition, side reactions, or the presence of impurities. This compound is a highly reactive, moisture-sensitive compound.[1][2] The color change can typically be attributed to one or more of the following factors:
-
Decomposition of the Anhydride: Exposure to moisture, air, or high temperatures can cause this compound to decompose. Its hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1] The formation of complex, colored byproducts from these decomposition pathways is a likely cause of the brown color.
-
Reaction with Nucleophilic Solvents or Bases: Certain solvents and bases, particularly nitrogenous bases like pyridine, can react with the highly electrophilic chloroacetyl group to form colored, often insoluble, polymeric materials or salts.[3] A similar issue has been reported for reactions in DMF, which can lead to a deep reddish-brown color.[4]
-
Impurities in Starting Material: The this compound itself may contain impurities from its synthesis or degradation during storage.[5] Storing the reagent improperly (e.g., not under an inert atmosphere, at the wrong temperature) can accelerate its deterioration.[6]
-
Side Reactions with the Substrate: If your substrate has multiple reactive sites or is sensitive to acidic conditions (dichloroacetic acid is a strong acid and a byproduct of hydrolysis), complex side reactions can occur, leading to colored products.[7][8]
Q2: How can I test the quality of my this compound before use?
A2: Ensuring the purity of your this compound is a critical first step. A pure sample should be a clear, colorless liquid.[1] A yellowish or brownish tint indicates potential degradation.[5]
Experimental Protocol: Quality Assessment of this compound
-
Visual Inspection: Observe the color of the anhydride in a sealed container. Any deviation from colorless should be noted.
-
FTIR Spectroscopy:
-
Acquire an IR spectrum of a small sample.
-
Look for the characteristic strong C=O stretching bands for an anhydride around 1820-1750 cm⁻¹.
-
The presence of a broad absorption band around 3300-2500 cm⁻¹ would indicate the presence of dichloroacetic acid, a hydrolysis product.
-
-
¹H NMR Spectroscopy:
-
Dissolve a small, precisely weighed amount of the anhydride in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
A pure sample should show a clean singlet for the α-protons.
-
The presence of additional peaks may indicate impurities or decomposition products. The corresponding dichloroacetic acid would appear as a separate peak with a different chemical shift.
-
Q3: My acylation reaction using pyridine as a base turned into a thick, brown sludge. What happened and how can I fix it?
A3: This is a classic problem observed with chloroacetic anhydride and related compounds.[3] The chloroacetyl group is highly reactive towards nucleophiles, including pyridine. Pyridine can attack the anhydride to form a pyridinium acyl anhydride, which can then lead to the formation of insoluble, colored "ionic gunk."[3]
Troubleshooting Strategy:
-
Change the Base: Switch from pyridine to a non-nucleophilic, sterically hindered base. This prevents the base from directly reacting with the anhydride.
-
Modify the Solvent: Use an inert solvent that dissolves your starting material but does not react with the anhydride.
-
Control Reaction Conditions: Running the reaction at a lower temperature and adding the anhydride slowly can help control the exotherm and minimize side reactions.[3]
The following table summarizes alternative bases:
| Base | Type | pKa (Conjugate Acid) | Comments |
| Pyridine | Nucleophilic | 5.2 | Prone to side reactions, causing browning and sludge formation.[3] |
| 2,6-Lutidine | Hindered, Non-nucleophilic | 6.7 | Recommended alternative to prevent side reactions with the anhydride.[3] |
| Diisopropylethylamine (DIPEA / Hunig's Base) | Hindered, Non-nucleophilic | 10.7 | Excellent choice for acid scavenging without nucleophilic catalysis.[3] |
| Triethylamine (TEA) | Non-hindered, Nucleophilic | 10.8 | Can sometimes cause coloration, but generally better than pyridine. Use at low temperatures.[9] |
Experimental Protocol: Acylation Using a Hindered Base
-
Dissolve the substrate (e.g., alcohol or amine) in a dry, inert solvent (e.g., Dichloromethane or THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of a hindered base, such as 2,6-lutidine or diisopropylethylamine.[3]
-
Slowly, add a solution of 1.1 equivalents of this compound in the same solvent dropwise over 15-30 minutes.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, proceed with a standard aqueous workup.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Reaction turns brown immediately upon adding anhydride. | Impure/degraded anhydride. | Check anhydride quality. If impure, purify by vacuum distillation or obtain a new bottle.[5] |
| Reaction mixture becomes a thick, brown sludge. | Side reaction with a nucleophilic base (e.g., pyridine). | Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or DIPEA.[3] |
| Reaction slowly darkens over time at elevated temperatures. | Thermal decomposition or solvent reaction. | Run the reaction at a lower temperature (start at 0 °C).[3] Consider a more inert solvent if using DMF or similar.[4] |
| Coloration appears during aqueous workup. | Hydrolysis of unreacted anhydride and potential side reactions under acidic conditions. | Ensure the reaction goes to completion before workup. Use a buffered or basic wash if the product is stable to base. |
Diagrams and Workflows
Below are diagrams illustrating key concepts for troubleshooting your this compound reactions.
Caption: Troubleshooting workflow for a brown this compound reaction.
Caption: Desired acylation pathway versus the side reaction with pyridine.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 4124-30-5 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. physicsforums.com [physicsforums.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Dichloroacetic Anhydride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving dichloroacetic anhydride, particularly incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of an incomplete reaction with this compound?
Incomplete reactions are frequently due to one or more of the following factors:
-
Hydrolysis of the Anhydride: this compound is highly sensitive to moisture.[1][2] Any trace amounts of water in the reaction setup (glassware, solvents, reagents, or atmosphere) will hydrolyze the anhydride into dichloroacetic acid, rendering it inactive for the desired acylation.[2][3]
-
Insufficient Reagent: The molar ratio of this compound to the substrate may be too low, especially if the substrate is valuable or if competing side reactions consume the anhydride.[4]
-
Low Reaction Temperature: Many acylation reactions require thermal energy to proceed at a reasonable rate. Room temperature may be insufficient for the reaction to reach completion.[4]
-
Inadequate Catalysis: The reaction may require a catalyst, typically a base like pyridine or triethylamine, to proceed efficiently.[4] For sterically hindered substrates, a more potent catalyst such as 4-Dimethylaminopyridine (DMAP) might be necessary.[2][4]
-
Steric Hindrance: If the nucleophilic group (e.g., hydroxyl or amine) on your substrate is sterically hindered, the reaction can be very slow or fail to go to completion under standard conditions.[4]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]
Q2: My reaction mixture turned into a thick, insoluble brown "gunk." What happened?
This is a common issue when using pyridine as a base with chloroacetic anhydride. The chloroacetyl group is highly reactive and can undergo an SN2 reaction with pyridine. This forms an insoluble pyridinium acyl salt, leading to the formation of a thick, unmanageable precipitate.[5]
To avoid this:
-
Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine, 2,4,6-collidine, or diisopropylethylamine (Hünig's base).[5]
-
Perform the reaction in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of using the base as the solvent.[5]
Q3: Besides the desired product, I am seeing a significant amount of dichloroacetic acid in my analysis. How can I prevent this?
The presence of dichloroacetic acid is a direct result of the hydrolysis of this compound.[2] To minimize this side reaction, rigorous anhydrous conditions are critical.
Prevention Strategies:
-
Dry Glassware: Thoroughly oven-dry all glassware (e.g., at 120°C overnight) and allow it to cool in a desiccator before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent moisture from the air from entering the reaction vessel.[2]
Q4: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot is no longer visible by TLC.[6][7]
Troubleshooting Guide for Incomplete Reactions
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Low conversion of starting material | 1. Insufficient Reagent: Molar ratio of anhydride is too low. 2. Poor Substrate Reactivity: Steric hindrance or electronic effects are slowing the reaction.[4] | 1. Increase the molar equivalents of this compound (a 1.5 to 2-fold excess is a good starting point).[4] 2. Increase the reaction temperature, use a more potent catalyst (e.g., DMAP), or extend the reaction time.[4] |
| Reaction stalls after initial progress | Moisture Contamination: Gradual hydrolysis of the anhydride over time.[2] | Ensure all components of the reaction (solvents, reagents, atmosphere) are strictly anhydrous. Re-run the experiment with freshly dried materials under an inert atmosphere.[2] |
| Formation of a white precipitate | Salt Formation: The dichloroacetic acid byproduct can react with a basic amine in the reaction mixture to form an ammonium salt.[4] | This is not always problematic. The salt will typically be removed during the standard aqueous workup procedure. |
| Reaction does not start | 1. Low Temperature: The activation energy for the reaction is not being met. 2. Catalyst Required: The reaction is too slow without a catalyst. | 1. Gently heat the reaction mixture (e.g., to 40-60°C) and monitor by TLC. 2. Add a catalytic amount of a suitable base (e.g., triethylamine or DMAP).[4] |
Data Presentation: Reaction Condition Optimization
While specific yield data for every possible reaction with this compound is extensive, the following table provides a template based on typical esterification reactions. Researchers can use this structure to log their own experimental results for comparison and optimization.
| Alcohol Substrate | Base / Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield Range (%) |
| Primary Alcohol | Triethylamine (1.5 eq.) | DCM | 2 - 6 | 25 (RT) | 85 - 98 |
| Secondary Alcohol | DMAP (0.1 eq.), Et₃N (1.5 eq.) | DCM | 12 - 24 | 25 (RT) | 70 - 90 |
| Tertiary Alcohol | DMAP (0.2 eq.) | Acetonitrile | 24 - 48 | 50 | 40 - 60 |
| Phenol | Pyridine (solvent) | Pyridine | 4 - 8 | 60 | 75 - 95 |
| Sterically Hindered Alcohol | DMAP (0.2 eq.) | Toluene | 24 | Reflux | 50 - 80 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol
This protocol describes a general method for the esterification of an alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a base/catalyst (e.g., DMAP, 0.1 equivalents) in anhydrous DCM.[7]
-
Cooling: Cool the mixture to 0°C using an ice bath. This is important to control any potential exotherm.
-
Anhydride Addition: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by TLC.[7]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Logical Workflow for Troubleshooting
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dichloroacetic Anhydride Acylation
Welcome to the technical support center for catalyst selection in dichloroacetic anhydride acylation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound acylation?
A1: this compound acylation, a type of Friedel-Crafts reaction, typically employs acid catalysts. These can be broadly categorized into:
-
Homogeneous Lewis Acids: Traditional catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly used.[1][2] They are often required in stoichiometric amounts because they form complexes with the ketone product.[3]
-
Solid Acid Catalysts: These are environmentally friendlier, reusable alternatives.[1] Examples include:
-
Zeolites: Microporous aluminosilicates like H-Beta are effective and can offer high regioselectivity.[3]
-
Sulfated Metal Oxides: Sulfated zirconia is a solid superacid that can be used.[1]
-
Clays: Montmorillonite clays have been used for acylation reactions.
-
Heteropolyacids: These are strong Brønsted acids that can efficiently catalyze acylation.[2][4]
-
Q2: What are the main advantages of using solid acid catalysts over traditional Lewis acids?
A2: Solid acid catalysts offer several advantages:[1]
-
Environmental Friendliness: They reduce the amount of corrosive and toxic waste generated during workup.[1]
-
Reusability: Solid catalysts can often be recovered by simple filtration and reused, which is more economical.[3][4]
-
Improved Selectivity: The defined pore structure of catalysts like zeolites can lead to higher regioselectivity (e.g., preference for para-isomers).[4]
-
Easier Product Separation: The workup procedure is often simpler compared to reactions with homogeneous catalysts.[3]
Q3: What are the common side reactions in this compound acylation?
A3: Several side reactions can occur, leading to lower yields and product impurities:
-
Hydrolysis of the Anhydride: this compound can react with any trace moisture in the reaction mixture to form dichloroacetic acid.[5] This reduces the amount of available acylating agent.
-
Polysubstitution: The aromatic ring can be acylated more than once, leading to di- or poly-acylated products. However, Friedel-Crafts acylation is generally less prone to this than alkylation because the acyl group deactivates the aromatic ring towards further substitution.[5]
-
Reaction with Sensitive Functional Groups: If the substrate contains nucleophilic functional groups (e.g., amines, alcohols), these can compete with the aromatic ring for acylation.
-
Complex Formation: The catalyst can form a stable complex with the ketone product, which may require a specific workup procedure to break.[3]
Q4: How can I improve the yield and selectivity of my this compound acylation reaction?
A4: To optimize your reaction, consider the following:
-
Catalyst Choice: Select a catalyst known for high activity and selectivity for your specific substrate. Solid acid catalysts often provide better para-selectivity.[4]
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Solvent-free conditions can sometimes be effective with solid acid catalysts.[3]
-
Stoichiometry: Carefully control the molar ratio of the reactants and catalyst. For Lewis acids, a stoichiometric amount may be necessary.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the anhydride.[5]
-
Protecting Groups: If your substrate has other reactive functional groups, consider protecting them before the acylation reaction.
Catalyst Performance Data
The following tables summarize quantitative data for the acylation of aromatic compounds using various catalysts. Note: Most literature data is for acetic anhydride; this information can serve as a starting point for catalyst screening for this compound acylation.
Table 1: Acylation of Anisole with Acetic Anhydride
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (para) (%) | Reference |
| Zeolite Hβ | 80 | - | - | 42 | - | [3] |
| Preyssler Heteropolyacid | Room Temp | 0.25 | - | 98 | 100 | [4] |
| H₄[SiMo₁₂O₄₀] | - | - | - | 58 | 90-95 | [4] |
| H₄[SiW₁₂O₄₀] | - | - | - | 70 | 90-95 | [4] |
| H₃[PW₁₂O₄₀] | - | - | - | 96 | 90-95 | [4] |
| H₃[PMo₁₂O₄₀] | - | - | - | 61 | 90-95 | [4] |
| Mordenite | 160 | - | 75 | - | 98 |
Table 2: Acylation of Isobutylbenzene with Acetic Anhydride
| Catalyst | Solvent | Temperature (°C) | Conversion (%) |
| Hβ | 1,2-dichloroethane | 80 | No reaction |
| Hβ | 1,2-dichloroethane | 100 | No reaction |
| Hβ | 1,2-dichloroethane | 120 | No reaction |
| SiO₂-H₂SO₄ | 1,2-dichloroethane | 80 | No reaction |
| SiO₂-H₂SO₄ | 1,2-dichloroethane | 100 | No reaction |
| SiO₂-H₂SO₄ | 1,2-dichloroethane | 120 | No reaction |
| (Data from[3]) |
Experimental Protocols
General Protocol for this compound Acylation using a Solid Acid Catalyst
This is a general procedure that should be optimized for your specific substrate and catalyst.
-
Catalyst Activation: If required, activate the solid acid catalyst by heating under vacuum to remove adsorbed water. For example, zeolites are often activated at high temperatures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). If running solvent-free, omit the solvent.
-
Catalyst Addition: Add the activated solid acid catalyst to the reaction mixture.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add this compound dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.
-
The filtrate can be washed with a dilute sodium bicarbonate solution to remove any unreacted anhydride and dichloroacetic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Guide
Problem: Low or No Product Yield
Problem: Formation of Multiple Products (Low Selectivity)
References
Navigating the Reactivity of Dichloroacetic Anhydride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dichloroacetic anhydride. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions involving this versatile reagent. This compound is a highly reactive acylating agent, and its efficacy is significantly influenced by the choice of solvent. Understanding these solvent effects is crucial for optimizing reaction outcomes and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?
A1: The primary factors are the solvent's polarity, its ability to dissolve reactants, and its own reactivity. Solvents can be broadly categorized as polar protic (e.g., alcohols, water), polar aprotic (e.g., acetonitrile, DMF, acetone), and nonpolar (e.g., hexane, toluene). The choice of solvent will directly impact the reaction rate, yield, and the formation of byproducts.
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Polar aprotic solvents are generally preferred for acylation reactions with this compound. These solvents can solvate cations well, leaving the nucleophile relatively "free" and more reactive.[1] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the desired reaction.
Q3: What are the common side reactions observed with this compound, and how can they be minimized?
A3: The most common side reaction is the hydrolysis of the anhydride to form two equivalents of dichloroacetic acid.[2] This is particularly problematic in the presence of water. To minimize this, it is imperative to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Other potential side reactions include polymerization, especially with sensitive substrates, and reactions with the solvent itself if it possesses nucleophilic character.
Q4: My acylation reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficiently reactive nucleophile: The substrate may not be nucleophilic enough to react efficiently with the anhydride.
-
Steric hindrance: Bulky groups on either the nucleophile or the anhydride can impede the reaction.
-
Low reaction temperature: Some acylations require heating to overcome the activation energy.
-
Catalyst deactivation: If a catalyst is used, it may be deactivated by impurities.
Q5: I am observing the formation of a dark-colored, insoluble material in my reaction mixture. What is happening?
A5: The formation of insoluble "gunk" can occur, particularly when using amine bases like pyridine in combination with highly reactive anhydrides. This is often due to the formation of pyridinium acyl anhydride complexes and potential subsequent side reactions leading to polymeric material.[3] Using a hindered, non-nucleophilic base or running the reaction without a base, if possible, can mitigate this issue.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of this compound: Presence of moisture in reagents or glassware. 2. Deactivated Substrate: The nucleophile is not reactive enough. 3. Sub-optimal Reaction Temperature: The reaction is too slow at the current temperature. 4. Poor Solubility of Reactants: Starting materials are not fully dissolved. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase Reactivity: If applicable, deprotonate the nucleophile with a non-nucleophilic base. Consider using a more potent catalyst if the reaction design allows. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation by TLC or LC-MS. 4. Improve Solubility: Choose a solvent that effectively dissolves all reactants. Gentle heating may also improve solubility. |
| Formation of Multiple Products | 1. Side Reactions with Solvent: The solvent is participating in the reaction. 2. Over-acylation: The product of the initial acylation reacts further with the anhydride. 3. Reaction at Multiple Sites: The substrate has multiple nucleophilic centers. | 1. Select an Inert Solvent: Use a non-nucleophilic solvent such as dichloromethane, acetonitrile, or THF. 2. Control Stoichiometry: Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to avoid high local concentrations. 3. Protecting Groups: If possible, protect more reactive functional groups on the substrate to direct the acylation to the desired site. |
| Reaction Mixture Turns Dark/Polymerizes | 1. Reaction with Amine Bases: Formation of reactive intermediates with bases like pyridine. 2. Substrate Decomposition: The substrate is unstable under the reaction conditions. 3. Excessive Heat: High temperatures can lead to decomposition and polymerization. | 1. Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).[3] 2. Milder Conditions: Run the reaction at a lower temperature. If a base is necessary, consider if a weaker base can be used. 3. Monitor Temperature Carefully: Use a controlled temperature bath and add reagents slowly to manage any exotherms. |
| Difficulty in Product Purification | 1. Residual Dichloroacetic Acid: Hydrolyzed anhydride is present in the crude product. 2. Formation of Emulsions during Workup: Difficulty in separating aqueous and organic layers. | 1. Aqueous Wash: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Follow with a brine wash. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Filtration through a pad of celite can also be effective. |
Data on Solvent Effects on Reactivity
Table 1: Relative Rates of Hydrolysis of Acetic Anhydride in Different Solvents
| Solvent System | Relative Rate Constant (k_rel) | Reference |
| Water | 1.00 | [3] |
| Acetone/Water | Slower than in pure water | [3] |
| Acetonitrile/Water | Slower than in pure water | [3] |
Note: The rate of hydrolysis decreases with the addition of organic co-solvents. This is a crucial consideration for minimizing this side reaction.
Table 2: Qualitative Reactivity of Anhydrides with Nucleophiles in Different Solvent Types
| Solvent Type | General Effect on Nucleophilicity | Expected Impact on Reaction Rate with this compound |
| Polar Aprotic (e.g., CH₃CN, DMF, Acetone) | Enhances nucleophilicity by solvating cations, leaving the anion more reactive. | Faster reaction rates.[1][4] |
| Polar Protic (e.g., H₂O, Alcohols) | Decreases nucleophilicity through hydrogen bonding with the nucleophile. | Slower reaction rates and increased risk of solvolysis. |
| Nonpolar (e.g., Hexane, Toluene) | Poor solubility of polar reactants can limit reaction rates. | Generally slow unless reactants are highly soluble. |
Experimental Protocols
General Protocol for Acylation of an Alcohol with this compound
This protocol provides a general procedure for the acylation of a primary or secondary alcohol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Anhydrous pyridine or a hindered base (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DCM or ACN). If a base is to be used, add it at this stage (1.1 - 1.5 eq).
-
Addition of Anhydride: Slowly add this compound (1.1 - 1.5 eq) to the stirred solution at room temperature or a pre-cooled temperature (e.g., 0 °C) if the reaction is expected to be highly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench any remaining anhydride by the slow addition of water or a primary alcohol like methanol.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove dichloroacetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography, distillation, or recrystallization as appropriate.
Visualizing Reaction Pathways and Workflows
Signaling Pathway of Acylation
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow for Acylation
Caption: A typical experimental workflow for acylation.
Logical Relationship of Solvent Choice
Caption: Decision logic for solvent selection in acylation.
References
Preventing hydrolysis of dichloroacetic anhydride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetic anhydride. The focus is on preventing hydrolysis during reactions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to water?
A1: this compound is highly sensitive to moisture. It readily reacts with water in a hydrolysis reaction to form two equivalents of dichloroacetic acid. This reaction is generally rapid, and even trace amounts of water in your reaction setup can lead to the degradation of the anhydride, reducing your yield and potentially introducing impurities.
Q2: What are the visible signs of this compound hydrolysis?
A2: While there may not be a dramatic visual change, signs of hydrolysis can include:
-
Inconsistent reaction outcomes or low yields: This is the most common indicator that the anhydride has been prematurely consumed.
-
Formation of unexpected byproducts: The resulting dichloroacetic acid can potentially participate in side reactions.
-
Difficulty in product purification: The presence of dichloroacetic acid can complicate the isolation of your desired product.
Q3: How should I store this compound to prevent hydrolysis?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. For long-term storage, using a desiccator or a dry box is highly recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, will also help to prevent degradation from atmospheric moisture.
Q4: Can I use solvents that are not certified "anhydrous"?
A4: It is strongly advised to use freshly opened bottles of anhydrous solvents or solvents that have been properly dried and stored over molecular sieves. Even solvents with a low water content can contain enough moisture to significantly impact reactions with highly sensitive reagents like this compound.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The most likely cause is the presence of water in the reaction. | Ensure Rigorous Anhydrous Conditions: - Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). - Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves. - Handle all reagents and perform the reaction under a positive pressure of an inert gas using Schlenk line or glovebox techniques. |
| Impure Starting Materials: Water present in other reagents or on the surface of solid starting materials. | Dry all Reagents: - Dry solid reagents in a vacuum oven before use. - Distill liquid reagents if they are not from a freshly opened bottle. | |
| Formation of Insoluble Precipitate or "Gunk" | Reaction with Nucleophilic Bases: Certain bases, like pyridine, can react with the highly electrophilic chloroacetyl group, leading to the formation of insoluble pyridinium salts. | Use a Hindered, Non-Nucleophilic Base: - Substitute pyridine with a sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). - Perform the reaction in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Inconsistent Results Between Batches | Variable Water Content: The amount of atmospheric moisture can vary, leading to different degrees of anhydride hydrolysis between experiments. | Standardize Anhydrous Procedures: - Consistently apply the same rigorous techniques for excluding moisture in every experiment. - Consider using a glovebox for maximum control over the reaction environment. |
Quantitative Data: Hydrolysis Rate
| Compound | Condition | Estimated Half-life |
| Chloroacetic Anhydride | pH 7 | ~37 seconds |
| Chloroacetic Anhydride | pH 8 | ~4 seconds |
This data is based on an estimated base-catalyzed second-order hydrolysis rate constant for chloroacetic anhydride and should be considered an approximation for the reactivity of this compound.[1] This rapid degradation in neutral to basic aqueous environments underscores the critical need for strictly anhydrous conditions.
Experimental Protocols
Protocol: Esterification of a Primary Alcohol using this compound under Anhydrous Conditions
This protocol details a general procedure for the esterification of a primary alcohol with this compound, emphasizing the techniques required to prevent hydrolysis.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Hindered base (e.g., 2,6-lutidine or Diisopropylethylamine - DIPEA)
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Assemble the reaction glassware (round-bottom flask with a stir bar, dropping funnel, and condenser). Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
Under a counterflow of inert gas, add the primary alcohol (1.0 eq) and anhydrous DCM to the reaction flask.
-
Add the hindered base (1.1 eq) to the reaction flask via a dry syringe.
-
In a separate, dry flask, dissolve this compound (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
-
Reaction Setup:
-
Cool the reaction flask containing the alcohol and base to 0 °C using an ice bath.
-
Transfer the this compound solution to the dropping funnel using a cannula or a dry syringe.
-
-
Reaction Execution:
-
Add the this compound solution dropwise from the dropping funnel to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a small amount of methanol to consume any unreacted anhydride.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for preventing hydrolysis.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: TLC Monitoring of Dichloroacetic Anhydride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving dichloroacetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when monitoring this compound reactions with TLC? A1: this compound is highly reactive and moisture-sensitive.[1] Its primary challenge on a standard silica gel TLC plate is its instability. Silica gel is hygroscopic and has surface hydroxyl groups, which can cause the anhydride to hydrolyze back to dichloroacetic acid during spotting or development.[2][3] This can lead to misleading results, such as the apparent persistence of a starting material-like spot (the acid) even when the anhydride has been consumed.
Q2: What are the key chemical species to track during the reaction? A2: The main species to monitor are the starting materials (e.g., an alcohol or amine), the this compound, the desired product (e.g., a dichloroacetate ester or amide), and potential byproducts like dichloroacetic acid from hydrolysis.[4]
Q3: How should I choose an appropriate solvent system (eluent)? A3: The ideal solvent system should provide good separation between the starting material, product, and any byproducts, with Rf values ideally between 0.2 and 0.8.[5] A common starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]
-
If spots are too low (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[4]
-
If spots are too high (high Rf), decrease the polarity of the eluent.[4]
Q4: this compound and its products are often not UV-active. How can I visualize the spots? A4: Since these compounds often lack a sufficient chromophore for UV visualization, chemical staining is essential.[7][8] The choice of stain depends on the functional groups present in your starting materials and products. Common options include potassium permanganate for oxidizable groups like alcohols, p-anisaldehyde for alcohols and amines, or a general-purpose stain like phosphomolybdic acid.[8][9][10]
Q5: What is a "co-spot" and why is it critical in reaction monitoring? A5: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[11] This is crucial for definitively identifying the starting material spot in the reaction lane. If the two spots move to the exact same height, it confirms the presence of starting material. If they separate, it indicates they are different compounds.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking. | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic.3. The spotting solvent is too polar. | 1. Dilute the reaction aliquot before spotting.2. For acidic compounds (like dichloroacetic acid), add a few drops of acetic acid to the eluent. For basic compounds (amines), add a few drops of triethylamine.[4][5]3. Ensure the spotting solvent is volatile and allows for a small, tight spot.[4] |
| A spot remains at the baseline (Rf ≈ 0). | 1. The compound is highly polar and interacting strongly with the silica gel.2. The eluent is not polar enough to move the compound. | 1. This could be the dichloroacetic acid byproduct or a very polar starting material/product.2. Increase the polarity of your solvent system (e.g., from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes).[4] |
| All spots run to the top of the plate (Rf ≈ 1). | The eluent is too polar for the compounds being analyzed. | Decrease the polarity of your solvent system (e.g., from 50% EtOAc/Hexanes to 10% EtOAc/Hexanes).[4] |
| No spots are visible after staining. | 1. The sample concentration is too low.2. The chosen stain is not reactive with the compounds.3. The compound may have evaporated from the plate (if volatile). | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13]2. Try a more universal stain like phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) with heating.[14][15]3. Minimize heating of the plate before it is stained. |
| The TLC shows starting material, but the reaction should be complete. | The this compound on the plate has hydrolyzed to dichloroacetic acid, which may have an Rf value similar to your starting material. | Use an indirect monitoring method. Quench a small aliquot of the reaction with methanol to form the stable methyl dichloroacetate ester and run the TLC on this quenched sample.[2] |
| Starting material and product spots are too close to resolve. | The polarity of the starting material and product are very similar in the chosen solvent system. | Try a different solvent system. Changing the solvent components (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the interactions with the plate and improve separation.[12] |
Data Presentation
Table 1: Recommended TLC Stains for this compound Reactions
| Stain | Preparation Summary | Target Functional Groups | Typical Appearance |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water. | Alcohols, alkenes, and other oxidizable groups.[7] | Yellow spots on a purple/pink background.[10] |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL ethanol with 2.5mL conc. H₂SO₄. | Nucleophiles (alcohols, amines), aldehydes, ketones.[8] | Various colors (pink, blue, green) on a light background after heating.[9] |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid.[9] | Primary and secondary amines, amino acids.[7] | Pink or purple spots on a white background after heating.[15] |
| Phosphomolybdic Acid (PMA) | 10g phosphomolybdic acid in 100mL ethanol.[15] | General stain for most organic compounds.[7] | Dark blue or green spots on a yellow-green background after heating. |
| Bromocresol Green | 0.3% bromocresol green in 1:4 water-methanol, with drops of NaOH until blue. | Carboxylic acids.[8] | Yellow spots on a blue background.[8] |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Reaction
-
Preparation: Obtain a TLC plate (e.g., silica gel 60 F254).[6] Using a pencil, gently draw a light origin line about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary spotter, apply a small spot to the SM and Co lanes.[6]
-
Withdraw a small aliquot from the reaction vessel.[11] Dilute it if necessary.
-
Spot the diluted reaction mixture onto the Rxn and Co lanes.
-
Allow the spots to dry completely.
-
-
Development: Pour a small amount of the chosen eluent into a developing chamber, ensuring the solvent level is below the origin line on your TLC plate.[16] Place the TLC plate into the chamber and cover it.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[16]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp first (if applicable), circling any visible spots.[8] Then, apply a chemical stain by dipping or spraying, followed by gentle heating with a heat gun as required.[17]
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). Compare the Rxn lane to the SM and Co lanes to assess the consumption of starting material and the formation of the product.
Protocol 2: Indirect TLC Monitoring via Methanol Quench
This method is recommended to overcome the instability of this compound on silica.
-
Sample Preparation: Withdraw a small aliquot (e.g., 2-3 drops) of the reaction mixture.
-
Quenching: Add the aliquot to a small vial containing a few drops of anhydrous methanol. This will rapidly convert any remaining this compound into the more stable methyl dichloroacetate.
-
TLC Analysis: Spot this quenched mixture onto the "Rxn" lane of your TLC plate.
-
Comparison: Run the TLC as described in Protocol 1. The disappearance of your primary starting material (e.g., alcohol or amine) and the appearance of a new product spot will now give a more accurate indication of reaction progress, without the interference from anhydride hydrolysis on the plate.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for monitoring a chemical reaction using TLC.
Caption: Decision flowchart for troubleshooting TLC visualization issues.
Caption: Relationship between compound polarity and TLC Rf value on silica gel.
References
- 1. This compound | 4124-30-5 [amp.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Magic Formulas [chem.rochester.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. TLC stains [reachdevices.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dichloroacetic Anhydride Reactions
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with and scaling up reactions involving dichloroacetic anhydride.
Frequently Asked Questions (FAQs): General Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic substance that poses several significant risks.[1]
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][2]
-
Toxicity: It is toxic if it comes into contact with the skin and harmful if inhaled.[1] Inhalation may irritate the respiratory tract, causing symptoms like coughing and shortness of breath.[3]
-
Reactivity: It is highly sensitive to moisture and reacts violently or exothermically with water to produce dichloroacetic acid.[4] It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[2][5]
-
Flammability: While it has a high flash point, it is combustible and can form explosive mixtures with air upon intense heating.[3] Hazardous decomposition products in a fire include hydrogen chloride gas, carbon monoxide, and carbon dioxide.[2][3]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial to minimize exposure. All handling should occur inside a certified chemical fume hood.[3] The table below summarizes the required equipment.[6]
Q3: How should this compound be stored safely?
A3: Proper storage is critical to prevent hazardous reactions. Store it in a cool, dry, well-ventilated area designated for corrosive materials.[2][3] The container must be tightly closed to prevent contact with moisture, to which it is highly sensitive.[2][3] It should be kept separate from incompatible materials such as strong bases, oxidizing agents, and alcohols.[2][5]
Q4: What is the correct first aid response to an exposure incident?
A4: Immediate action is required in case of any exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Flush the affected skin with large amounts of water for at least 15 minutes and get immediate medical aid.[2][3]
-
Inhalation: Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Call a poison control center or doctor immediately for treatment advice.[2][3]
Troubleshooting Guide for Reaction Scale-Up
Q5: My large-scale reaction is showing a dangerous and rapid temperature increase (thermal runaway). What should I do?
A5: A thermal runaway is a critical safety event. Your immediate priority is to cool the reaction and prevent it from escalating.
-
Immediate Action: Ensure the personal safety of everyone in the lab first. Alert nearby personnel. If the reaction is uncontrollable, evacuate and contact emergency response.
-
Control Measures: If it is safe to do so, immediately apply external cooling using an ice bath or cryostat. Stop all reagent addition. If possible and safe, add a cold, inert solvent to dilute the reaction mass and help dissipate heat.
-
Prevention: To prevent this, ensure your reactor is appropriately sized for the scale, with sufficient heat removal capacity. Use a slower, controlled rate of addition for the anhydride, especially during scale-up. Perform a risk assessment and consider calorimetric studies (DSC) to understand the reaction's thermal profile before attempting a large scale.[7][8]
Q6: I am observing low product yield and the formation of significant byproducts. What are the common causes?
A6: Poor yield and side reactions often stem from issues with reaction conditions or reagent purity.
-
Moisture Contamination: this compound readily hydrolyzes with water to form dichloroacetic acid.[4] Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Localized Hotspots: Inadequate mixing on a larger scale can create localized areas of high temperature, promoting decomposition or side reactions. Ensure the stirring mechanism (e.g., overhead stirrer) is powerful enough to maintain a homogeneous mixture.
-
Incorrect Stoichiometry or Base: If using a base like pyridine, it can react with the chloroacetyl group, leading to the formation of insoluble pyridinium salts and other "gunk".[9] Consider using a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (Hünig's base) in an inert solvent.[9]
-
Reagent Addition Order: The order in which reagents are added can be critical. It may be beneficial to add the this compound slowly to the solution containing the substrate and any base, rather than the other way around.[9]
Q7: The reaction mixture has turned into a thick, unstirrable slurry or "goop". How can this be prevented?
A7: This issue, often caused by the precipitation of byproducts or the product itself, is a common challenge in scaling up.[9]
-
Solvent Choice & Volume: The initial solvent may not be sufficient to keep all components dissolved at a larger scale. The product's solubility might be different from the starting material's.[9] Increase the solvent volume or switch to a solvent system where all components, including the final product, are more soluble (e.g., DMF, DCM).[9]
-
Use of a Hindered Base: As noted previously, reactive bases like pyridine can form insoluble ionic byproducts. Using a hindered base can prevent this side reaction.[9]
-
Temperature Control: Running the reaction at a slightly elevated temperature (if the product is stable) might increase solubility and prevent precipitation. Conversely, an uncontrolled exotherm could also be the cause, so careful temperature monitoring is key.
Q8: How do I safely quench a large-scale reaction involving residual this compound?
A8: Quenching must be performed with extreme caution due to the anhydride's reactivity with protic reagents.
-
Cool the Reaction: First, cool the reaction vessel to 0-5 °C in an ice bath to dissipate any heat generated during the quench.
-
Use a Less Reactive Quenching Agent First: Do not add water directly to the concentrated reaction mixture. A safer method is to slowly add a less reactive alcohol, such as isopropanol, to consume the bulk of the unreacted anhydride.[10]
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Follow with Water: After the initial quench with alcohol, water can be added cautiously to hydrolyze any remaining anhydride and salts.
-
Neutralization: Finally, the mixture can be neutralized with a suitable base (e.g., sodium bicarbonate solution), again with careful temperature control.[10]
Data Presentation & Experimental Protocols
Quantitative Data Summary
The following tables provide key data for this compound.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄H₂Cl₄O₃ | [1] |
| Molecular Weight | 239.9 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][11] |
| Density | 1.570 - 1.574 g/mL at 25 °C | [2][11] |
| Boiling Point | 214 - 216 °C | [11] |
| Flash Point | > 112 °C | [3] |
| Oral LD50 (Rat) | 630 - 2820 mg/kg | [2][3] |
| Dermal LD50 (Rabbit) | 470 µL/kg |[3] |
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Area | Required PPE | Specifications and Notes | Reference(s) |
|---|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Must be worn over safety glasses. Provides protection against splashes. | [2][3][6] |
| Hands | Impervious Chemical-Resistant Gloves | Nitrile gloves may be suitable for incidental contact, but butyl or Viton gloves are often recommended for extended handling. Check manufacturer's compatibility charts. | [3][6][12] |
| Body | Chemical-Resistant Apron or Lab Coat | A rubber or Tyvek apron over a lab coat is recommended to protect clothing. | [2][6][12] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required if working outside a fume hood or if there is a risk of exceeding exposure limits. Follow official respirator regulations. | [2][3][13] |
| General | Eyewash Station & Safety Shower | Must be in close proximity and unobstructed. |[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Acylation with this compound
-
1. Risk Assessment & Preparation:
-
1.1. Conduct a thorough risk assessment covering chemical hazards, potential for thermal runaway, and emergency procedures.[14]
-
1.2. Assemble the reaction apparatus (e.g., jacketed reactor with overhead stirrer, condenser, thermocouple, and pressure-equalizing dropping funnel) in a walk-in fume hood.
-
1.3. Ensure all glassware is thoroughly oven-dried and the system is inerted with nitrogen or argon.
-
1.4. Prepare a large ice/water or dry ice/acetone bath for emergency cooling.
-
-
2. Reaction Setup:
-
2.1. Charge the reactor with the substrate and an appropriate anhydrous solvent.
-
2.2. If a base is required, add the non-nucleophilic base (e.g., 2,6-lutidine) to the reactor.
-
2.3. Cool the mixture to the desired starting temperature (typically 0 °C) with continuous stirring.
-
-
3. Reagent Addition:
-
3.1. Dissolve the this compound in the anhydrous solvent and load it into the pressure-equalizing dropping funnel.
-
3.2. Add the this compound solution dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-3 hours, depending on scale).
-
3.3. CRITICAL: Continuously monitor the internal temperature. The addition rate must be adjusted to keep the temperature within a narrow, safe range (e.g., ±2 °C of the setpoint). If the temperature rises uncontrollably, stop the addition and apply external cooling immediately.
-
-
4. Reaction Monitoring & Workup:
-
4.1. After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) shows complete consumption of the starting material.
-
4.2. Once complete, proceed to the quenching procedure as detailed in Protocol 2.
-
Protocol 2: Safe Quenching Procedure for a Scaled-Up Reaction
-
1. Preparation:
-
1.1. Ensure the reaction mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.
-
1.2. Maintain a positive pressure of inert gas (nitrogen or argon).
-
-
2. Primary Quench:
-
2.1. Slowly add a less reactive alcohol (e.g., isopropanol) dropwise via a dropping funnel. The amount should be stoichiometrically sufficient to react with the maximum possible amount of unreacted anhydride.
-
2.2. Monitor the internal temperature closely. The addition rate should be slow enough to prevent a significant exotherm.
-
-
3. Secondary Quench (Hydrolysis):
-
3.1. Once the initial exotherm from the alcohol addition has subsided, cautiously add cold water dropwise.
-
3.2. Continue to monitor the temperature and stir vigorously.
-
-
4. Neutralization and Extraction:
-
4.1. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7). Be prepared for significant CO₂ evolution.
-
4.2. Transfer the mixture to a separatory funnel, separate the layers, and proceed with the standard extraction and purification protocol for your product.
-
Mandatory Visualizations
Caption: Pre-Scale-Up Risk Assessment Workflow.
Caption: Troubleshooting Decision Tree for Common Issues.
References
- 1. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review [mdpi.com]
- 8. The dangers from battery fires and thermal runaway - Say No to Scout Moor 2 [saynotoscoutmoor2.org.uk]
- 9. reddit.com [reddit.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. This compound CAS#: 4124-30-5 [m.chemicalbook.com]
- 12. quora.com [quora.com]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide: Dichloroacetic Anhydride vs. Acetic Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the protection of functional groups and the creation of amide and ester linkages crucial for drug development, acylation reactions are fundamental. The choice of an acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of two acylating agents: the widely used acetic anhydride and the more reactive, halogenated dichloroacetic anhydride. This analysis is supported by available experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Physicochemical Properties
This compound is expected to be a stronger acylating agent than acetic anhydride due to the strong electron-withdrawing inductive effect of the two chlorine atoms on the alpha-carbon. This effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. While this enhanced reactivity can be advantageous, it may also lead to challenges in controlling the reaction and potential side reactions.
| Property | This compound | Acetic Anhydride |
| Molecular Formula | C₄H₂Cl₄O₃ | C₄H₆O₃ |
| Molecular Weight | 239.87 g/mol | 102.09 g/mol |
| Appearance | Colorless liquid or solid | Colorless liquid |
| Boiling Point | 107-109 °C (decomposes) | 138-140 °C |
| Reactivity | High | Moderate |
| Byproduct of Hydrolysis | Dichloroacetic acid | Acetic acid |
Performance in Acylation: A Data-Driven Comparison
Direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. However, by compiling data from various sources, we can infer the relative performance of these two anhydrides in the acylation of common nucleophiles like amines and alcohols.
N-Acylation of Amines
The N-acylation of amines to form amides is a cornerstone of peptide synthesis and the functionalization of amine-containing drug molecules.
Table 1: N-Acylation of Benzylamine
| Acylating Agent | Reaction Conditions | Solvent | Time | Yield | Reference |
| Acetic Anhydride | Room Temperature | Water | Immediate | High (not quantified) | [1] |
| This compound | Not specified | Not specified | Not specified | Good to Excellent (inferred) | [2] |
O-Acylation of Alcohols and Phenols
The protection of hydroxyl groups as esters is a common strategy in multi-step synthesis.
Table 2: O-Acylation of Phenol
| Acylating Agent | Catalyst/Conditions | Solvent | Time | Yield | Reference |
| Acetic Anhydride | Expansive Graphite / Reflux | CH₂Cl₂ | 2h | 95% | |
| Acetic Anhydride | Sodium Bicarbonate / RT | Toluene | 24h | >99% | [3][4] |
| This compound | Not specified | Not specified | Not specified | Not specified | - |
Experimental Protocols
General Procedure for Acetylation of Alcohols and Phenols with Acetic Anhydride
This protocol is based on a method using expansive graphite as a catalyst.
-
To a stirred solution of the alcohol or phenol (10 mmol) in dichloromethane (10 mL), add acetic anhydride (20 mmol for monohydric substrates).
-
Add expansive graphite (200 mg).
-
Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
General Procedure for Dichloroacetylation of Amines using Dichloromeldrum's Acid (as a surrogate for this compound)
This protocol is adapted from the use of Dichloromeldrum's Acid (DiCMA) for the dichloroacetylation of anilines.[2]
-
To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), add Dichloromeldrum's Acid (1.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the byproducts are acetone and carbon dioxide, which can be easily removed by evaporation.
-
The product can often be isolated in high purity by simply removing the solvent under reduced pressure, avoiding the need for column chromatography.
Reaction Mechanisms and Logical Relationships
The acylation reaction with both anhydrides proceeds via a nucleophilic acyl substitution mechanism.
References
Comparative Reactivity of Dichloroacetic Anhydride and Trichloroacetic Anhydride in Acylation Reactions: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 23, 2025 – For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency and product yield. This guide provides an objective comparison of the reactivity of two common halogenated acetic anhydrides: dichloroacetic anhydride and trichloroacetic anhydride. This analysis is supported by theoretical principles and outlines the experimental protocols necessary to evaluate their performance.
Executive Summary
The reactivity of carboxylic acid anhydrides as acylating agents is fundamentally governed by the electrophilicity of their carbonyl carbons. Electron-withdrawing groups attached to the carbonyl group increase this electrophilicity, thereby enhancing the anhydride's reactivity towards nucleophiles. In the case of this compound and trichloroacetic anhydride, the presence of electronegative chlorine atoms significantly influences their reactivity.
Trichloroacetic anhydride is a more potent acylating agent than this compound. The additional chlorine atom in the trichloromethyl group exerts a stronger negative inductive effect (-I effect), withdrawing electron density from the carbonyl carbon to a greater extent. This heightened electrophilicity makes trichloroacetic anhydride more susceptible to nucleophilic attack, leading to faster reaction rates and often higher yields in acylation reactions.
Theoretical Framework: The Inductive Effect
The difference in reactivity between this compound and trichloroacetic anhydride can be primarily attributed to the inductive effect. The chlorine atoms, being highly electronegative, pull electron density away from the adjacent carbon atoms. This effect is transmitted through the sigma bonds of the molecule, ultimately influencing the electron density at the carbonyl carbons.
-
This compound: With two chlorine atoms on each α-carbon, there is a significant withdrawal of electron density, making the carbonyl carbons electrophilic.
-
Trichloroacetic Anhydride: The presence of three chlorine atoms on each α-carbon results in a more pronounced electron-withdrawing effect compared to the dichloro-analogue. This renders the carbonyl carbons in trichloroacetic anhydride even more electron-deficient and, consequently, more reactive.
This principle is also reflected in the acidity of the corresponding carboxylic acids, where trichloroacetic acid is a stronger acid than dichloroacetic acid due to the greater stabilization of the carboxylate anion by the three chlorine atoms.
Data Presentation: A Comparative Overview
While direct comparative kinetic studies for a wide range of nucleophiles are not extensively documented in publicly available literature, the established principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative performance based on theoretical considerations. A standardized experimental protocol would be required to generate precise quantitative data for a specific application.
| Parameter | This compound | Trichloroacetic Anhydride | Rationale |
| Relative Reactivity | Moderate to High | Very High | The stronger inductive effect of the -CCl₃ group enhances the electrophilicity of the carbonyl carbon more than the -CHCl₂ group. |
| Electrophilicity | ++ | +++ | Increased number of electron-withdrawing chlorine atoms leads to greater positive charge character on the carbonyl carbons. |
| Reaction Rate (Typical) | Faster than acetic anhydride | Faster than this compound | Higher electrophilicity leads to a lower activation energy for nucleophilic attack. |
| Suitability for Hindered Nucleophiles | Good | Excellent | The higher reactivity can overcome the steric hindrance presented by bulky nucleophiles. |
| Byproduct Acidity | Dichloroacetic Acid | Trichloroacetic Acid | Trichloroacetic acid is a stronger acid, which may need to be considered in pH-sensitive reactions. |
Experimental Protocols
To quantitatively assess the reactivity of this compound and trichloroacetic anhydride in a specific context, a comparative kinetic study or a competition experiment can be performed. Below are detailed methodologies for such experiments.
Experiment 1: Comparative Acylation of an Alcohol Monitored by Gas Chromatography (GC)
Objective: To determine the relative rates of acylation of a model alcohol (e.g., benzyl alcohol) with this compound and trichloroacetic anhydride.
Materials:
-
Benzyl alcohol
-
This compound
-
Trichloroacetic anhydride
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (e.g., dodecane)
-
Pyridine (or a non-nucleophilic base like 2,6-lutidine)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Standard Preparation: Prepare standard solutions of benzyl alcohol, benzyl dichloroacetate, and benzyl trichloroacetate of known concentrations in the chosen anhydrous solvent containing the internal standard. These will be used to create a calibration curve for quantitative analysis.
-
Reaction Setup: In two separate, dry, temperature-controlled reaction vessels, dissolve a known amount of benzyl alcohol (1 equivalent) and the internal standard in the anhydrous solvent.
-
Initiation of Reaction: To one vessel, add a stoichiometric amount (e.g., 1.1 equivalents) of this compound. To the second vessel, add the same stoichiometric amount of trichloroacetic anhydride. A small amount of pyridine can be added to each to scavenge the acid byproduct.
-
Sampling and Analysis: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction immediately by diluting the aliquot in a vial containing a suitable quenching agent (e.g., a dilute aqueous solution of sodium bicarbonate). Extract the organic components with a suitable solvent (e.g., diethyl ether) and analyze the organic layer by GC-FID.
-
Data Analysis: Using the calibration curves, determine the concentration of the benzyl ester product and the remaining benzyl alcohol at each time point. Plot the concentration of the product versus time for both reactions. The initial rates can be determined from the slope of these curves at t=0.
Experiment 2: Competition Reaction
Objective: To determine the relative reactivity of the two anhydrides towards a single nucleophile in a competitive manner.
Materials:
-
A nucleophile (e.g., aniline or benzylamine)
-
This compound
-
Trichloroacetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
-
High-Performance Liquid Chromatography (HPLC) or GC-MS for product analysis
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the nucleophile (1 equivalent) in the anhydrous solvent.
-
Addition of Anhydrides: To this solution, add a mixture of this compound (0.5 equivalents) and trichloroacetic anhydride (0.5 equivalents) simultaneously.
-
Reaction and Work-up: Allow the reaction to proceed to completion (monitor by TLC). Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the product mixture.
-
Product Analysis: Analyze the resulting mixture of the two acylated products by HPLC or GC-MS. The ratio of the products will be indicative of the relative reactivity of the two anhydrides.
Visualizing the Reactivity Difference
The underlying principle of the enhanced reactivity of trichloroacetic anhydride can be visualized as a logical relationship stemming from the inductive effect.
Caption: Inductive effect cascade on reactivity.
The experimental workflow for a comparative kinetic study can also be visualized to provide a clear overview of the process.
Caption: Workflow for kinetic analysis.
Conclusion
For drug development and other research applications requiring efficient acylation, trichloroacetic anhydride is the more reactive choice compared to this compound. This heightened reactivity, a direct consequence of the greater electron-withdrawing nature of the trichloromethyl group, can lead to faster reactions, higher yields, and the ability to acylate more sterically hindered substrates. However, the choice of acylating agent should always be made in the context of the specific reaction, considering factors such as substrate sensitivity, desired selectivity, and the nature of the acidic byproduct. The experimental protocols provided herein offer a framework for researchers to generate specific, quantitative data to guide their selection process.
A Comparative Guide to LC-MS Analysis of Dichloroacetic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction products derived from dichloroacetic anhydride. This compound is a reactive acylating agent that readily participates in reactions with nucleophiles such as water, alcohols, and amines to produce dichloroacetic acid (DCA), dichloroacetate esters, and dichloroacetamides, respectively. The accurate and sensitive quantification of these products is crucial for reaction monitoring, impurity profiling, and stability studies in various scientific and industrial settings.
This document outlines and compares two primary liquid chromatography techniques coupled with tandem mass spectrometry (MS/MS) for the analysis of these polar analytes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Liquid Chromatography. Experimental data from various studies have been aggregated to provide a clear comparison of their performance.
At a Glance: HILIC vs. Reversed-Phase LC-MS for this compound Products
The choice between HILIC and Reversed-Phase chromatography is a critical decision in method development for the analysis of polar compounds like dichloroacetic acid and its derivatives.
-
HILIC is often the preferred method for very polar analytes that are poorly retained on traditional reversed-phase columns. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can also enhance ESI-MS sensitivity.
-
Reversed-Phase LC , particularly with modern column chemistries, can also be a robust and reliable technique. It is often simpler to implement and troubleshoot for laboratories more familiar with this mode of chromatography.
The following sections provide a detailed breakdown of experimental protocols and performance data to aid in selecting the most appropriate method for your analytical needs.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of HILIC-MS/MS and Reversed-Phase LC-MS/MS for the analysis of dichloroacetic acid and its related amide counterparts. Data for dichloroacetate esters are less commonly reported in literature but would be expected to exhibit behavior intermediate between the highly polar acid and the less polar amides.
Table 1: Comparison of LC-MS/MS Methods for Dichloroacetic Acid (DCA) Analysis
| Parameter | HILIC-MS/MS | Reversed-Phase LC-MS/MS |
| Typical Column | Amino, Amide, or bare Silica | C18, C8 |
| Mobile Phase | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer | High aqueous buffer with an organic modifier (e.g., Methanol or Acetonitrile) |
| Retention of DCA | Good retention and separation from other polar compounds | Can be challenging, may require ion-pairing agents or specialized columns |
| Limit of Detection (LOD) | 0.01 nmol/ml[1] | 0.003 - 0.070 µg/L[2] |
| Limit of Quantitation (LOQ) | 0.02 nmol/ml[1] | 0.5 µg/L |
| Linearity (r²) | >0.99[1] | >0.997[3] |
| Precision (%RSD) | <15% | <7%[4][5][6] |
| Recovery (%) | 64.4 - 80.7%[1] | 97 - 102% |
Table 2: LC-MS/MS Analysis of Chloroacetamides (as analogs for Dichloroacetamides)
| Parameter | Reversed-Phase LC-MS/MS |
| Typical Column | C8, C18 |
| Mobile Phase | Acetonitrile/Methanol and water with additives like formic acid or ammonium acetate |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 5 ng/mL[7] |
| Linearity (r²) | ≥0.995[7] |
| Precision (%RSD) | <10% |
| Recovery (%) | Typically >80% |
Experimental Protocols
Detailed methodologies for both HILIC-MS/MS and Reversed-Phase LC-MS/MS are provided below. These protocols are generalized from published methods and may require optimization for specific applications and instrumentation.
Protocol 1: HILIC-MS/MS for Dichloroacetic Acid Analysis
This method is ideal for the selective retention and sensitive detection of the highly polar dichloroacetic acid.
1. Sample Preparation:
-
For a reaction mixture, dilute an aliquot with a high percentage of acetonitrile (e.g., 90-95%) to ensure compatibility with the initial mobile phase conditions and to precipitate any insoluble components.
-
Include an appropriate internal standard (e.g., a stable isotope-labeled DCA) for accurate quantification.
-
Centrifuge the sample to remove any precipitate and transfer the supernatant for injection.
2. LC Conditions:
-
Column: A HILIC column, such as one with an amino or amide stationary phase (e.g., 150 x 2.0 mm, 3 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 15 µL.[8]
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dichloroacetic Acid: Precursor ion [M-H]⁻ at m/z 127, with product ions typically around m/z 83.[8]
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
Protocol 2: Reversed-Phase LC-MS/MS for Dichloroacetic Acid and Dichloroacetamide Analysis
This method can be suitable for the simultaneous analysis of dichloroacetic acid and its less polar amide derivatives.
1. Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase (high aqueous content).
-
Add an internal standard (e.g., stable isotope-labeled analogs of the target analytes).
-
Filter the sample through a 0.22 µm filter before injection.
2. LC Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase the organic content to elute the analytes. A shallow gradient may be required to separate DCA from the solvent front.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45 °C.
-
Injection Volume: 5 - 20 µL.
3. MS/MS Conditions:
-
Ionization Mode: ESI, typically in negative mode for dichloroacetic acid and positive or negative mode for dichloroacetamides, depending on their structure and proton affinity.
-
Scan Type: MRM.
-
MRM Transitions:
-
Dichloroacetic Acid: Precursor ion [M-H]⁻ at m/z 127, product ion at m/z 83.
-
Dichloroacetamides: These will have different m/z values depending on the amine used in the reaction. The precursor ion will likely be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the parent molecule.
-
Mandatory Visualization
The following diagrams illustrate the general reaction pathway of this compound and the analytical workflow for LC-MS analysis.
Caption: Reaction pathways of this compound with common nucleophiles.
Caption: A generalized workflow for the LC-MS analysis of reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transi… [ouci.dntb.gov.ua]
- 6. iwaponline.com [iwaponline.com]
- 7. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Dichloroacetylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for a selection of dichloroacetylated compounds. The information presented is intended to assist researchers in the identification and characterization of molecules containing the dichloroacetyl functional group. This document summarizes key ¹H and ¹³C NMR chemical shifts and provides a generalized experimental protocol for acquiring high-quality NMR data for this class of compounds.
Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shift values for the dichloroacetyl group and adjacent moieties in a series of dichloroacetylated esters and amides. These values are crucial for identifying the presence and chemical environment of the dichloroacetyl group within a molecule.
| Compound | Functional Group | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl dichloroacetate | Ester | -CHCl₂ | ~6.0-6.1 | ~65-67 |
| -OCH₃ | ~3.8 | ~53-54 | ||
| C=O | - | ~164-165 | ||
| Ethyl dichloroacetate | Ester | -CHCl₂ | ~5.9-6.0 | ~65-67 |
| -OCH₂CH₃ | ~4.3 (q) | ~63-64 | ||
| -OCH₂CH ₃ | ~1.3 (t) | ~13-14 | ||
| C=O | - | ~164-165 | ||
| 2,2-dichloro-N-methylacetamide | Amide | -CHCl₂ | Not available | ~67-68 |
| -NHCH₃ | Not available | ~26-27 | ||
| C=O | - | ~164-165 | ||
| 2,2-dichloro-N,N-dimethylacetamide | Amide | -CHCl₂ | Not available | ~65-66 |
| -N(CH₃)₂ | Not available | ~36-38 | ||
| C=O | - | ~162-163 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for some compounds was limited in the available resources.
Key Observations from NMR Data
-
¹H NMR: The proton of the dichloroacetyl group (-CHCl₂) consistently appears as a singlet in the downfield region of the spectrum, typically between 6.0 and 6.1 ppm for esters. This significant downfield shift is due to the strong deshielding effect of the two chlorine atoms and the adjacent carbonyl group.
-
¹³C NMR: The carbon of the dichloroacetyl group (-C HCl₂) resonates at approximately 65-68 ppm. The carbonyl carbon (C=O) of the dichloroacetyl group is consistently found in the range of 162-165 ppm.
Experimental Protocols
A generalized experimental protocol for the NMR analysis of dichloroacetylated compounds is outlined below. This protocol is intended as a starting point and may require optimization based on the specific compound and the instrumentation used.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in commercially available deuterated solvents.[3]
-
Procedure:
-
Weigh the desired amount of the dichloroacetylated compound into a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube, ensuring there are no solid particles.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer.
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment is typically used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
3. Data Processing and Analysis
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons in the molecule.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecular structure based on known chemical shift ranges, multiplicities, and coupling constants.
Workflow for NMR Analysis of Dichloroacetylated Compounds
The following diagram illustrates the logical workflow for the NMR analysis of a dichloroacetylated compound, from sample preparation to final spectral analysis.
Caption: Workflow of NMR analysis for dichloroacetylated compounds.
References
Navigating Selectivity: A Comparative Guide to Dichloroacetic Anhydride in Diol Acylation
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups in polyfunctional molecules like diols is a cornerstone of efficient chemical synthesis. Dichloroacetic anhydride (DCAA) presents itself as a potentially valuable reagent in this context, offering a balance of reactivity and the introduction of a unique dichloroacetyl protecting group. This guide provides a comparative analysis of the anticipated selectivity of this compound in diol acylation, drawing upon established principles of organic chemistry and data from analogous acylating agents. While specific comparative studies on DCAA are limited in the available literature, this document aims to provide a predictive framework supported by general experimental protocols.
Understanding the Landscape of Diol Acylation
The regioselective acylation of an unsymmetrical diol, containing, for example, a primary and a secondary hydroxyl group, is governed by a combination of steric and electronic factors. Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols, leading to a kinetic preference for acylation at the primary position. However, the choice of acylating agent, catalyst, and reaction conditions can significantly influence this selectivity.
This compound: A Profile
This compound is a reactive acylating agent, expected to be more electrophilic than acetic anhydride due to the electron-withdrawing effect of the two chlorine atoms on the acetyl group. This enhanced reactivity can lead to faster reaction rates but may also impact selectivity. The resulting dichloroacetyl ester offers a protecting group with distinct properties, including altered stability towards acidic and basic conditions compared to a simple acetyl group.
Performance Comparison: DCAA vs. Alternative Acylating Agents
| Acylating Agent | Expected Reactivity | Predicted Selectivity for Primary vs. Secondary -OH | Key Considerations |
| This compound | High | Moderate to Good | Highly reactive; the dichloroacetyl group can be cleaved under specific conditions. Potential for altered electronic effects. |
| Acetic Anhydride | Moderate | Good | Commonly used, well-understood selectivity. Acetyl group is a standard protecting group. |
| Pivaloyl Chloride | Low | Excellent | The bulky pivaloyl group provides high steric hindrance, leading to excellent selectivity for the less hindered primary alcohol. |
| Benzoyl Chloride | Moderate | Good | The benzoyl group can influence reactivity and selectivity through electronic and steric effects. |
Experimental Data: A Generalized View
To illustrate the concept of regioselectivity, the following table presents generalized data for the mono-acylation of a hypothetical primary-secondary diol (e.g., 1-phenyl-1,2-ethanediol). Note: This data is illustrative and not based on specific experimental results for this compound.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Ratio of Primary Monoester : Secondary Monoester (Hypothetical) |
| Acetic Anhydride | DMAP (cat.) | CH₂Cl₂ | 0 - 25 | 90 : 10 |
| Pivaloyl Chloride | Pyridine | CH₂Cl₂ | 0 - 25 | > 98 : 2 |
| This compound | DMAP (cat.) | CH₂Cl₂ | 0 - 25 | 85 : 15 (Predicted) |
Experimental Protocols: A General Approach to Selective Diol Acylation
The following is a general experimental protocol that can be adapted for the selective mono-acylation of a diol with this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Objective: To selectively acylate the primary hydroxyl group of a primary-secondary diol.
Materials:
-
Primary-secondary diol
-
This compound (1.0 - 1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the diol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine and a catalytic amount of DMAP.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for selective diol acylation.
Caption: Factors influencing the selectivity of diol acylation.
Conclusion
While a comprehensive, data-rich comparison of this compound's selectivity in diol acylation requires further experimental investigation, the principles outlined in this guide provide a solid foundation for its application in organic synthesis. The enhanced reactivity of DCAA, coupled with the unique properties of the resulting dichloroacetyl protecting group, makes it a compelling reagent for researchers. By carefully controlling reaction conditions and considering the inherent steric and electronic properties of the diol substrate, chemists can leverage this compound to achieve desired levels of regioselectivity in their synthetic endeavors. Future studies directly comparing DCAA with other acylating agents would be invaluable to further refine our understanding and expand its utility in the synthesis of complex molecules.
Comparative Kinetic Studies of Dichloroacetic Anhydride Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic properties of dichloroacetic anhydride, offering insights into its reactivity relative to other common acylating agents. Experimental data, detailed protocols, and visual aids are presented to support informed decision-making in your research endeavors.
Introduction to Acylating Agent Reactivity
Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in organic chemistry. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acid anhydrides, such as this compound, are widely used due to their moderate reactivity and ease of handling compared to more reactive acyl chlorides.
The presence of electron-withdrawing groups on the acyl chain significantly enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates. In this compound, the two chlorine atoms on the alpha-carbon exert a strong inductive effect, making it a more potent acylating agent than acetic anhydride. This enhanced reactivity can be advantageous in reactions with less nucleophilic substrates or when faster reaction times are desired.
Performance Comparison of Acylating Agents
| Acylating Agent | Structure | Leaving Group | Relative Reactivity | Second-Order Rate Constant for Hydrolysis (k, M⁻¹s⁻¹) at 25°C |
| Acetic Anhydride | (CH₃CO)₂O | Acetate | Baseline | ~0.0028[1] |
| This compound | (Cl₂CHCO)₂O | Dichloroacetate | Higher | Not available, but expected to be significantly higher than acetic anhydride |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | Trifluoroacetate | Highest | Very High (Reacts violently with water) |
Note: The rate constant for acetic anhydride hydrolysis is provided as a reference. The reactivity of this compound is expected to be intermediate between acetic anhydride and trifluoroacetic anhydride due to the electron-withdrawing nature of the chlorine atoms, which is less pronounced than that of fluorine atoms.
Experimental Protocol: Kinetic Analysis of Anhydride Hydrolysis via In-Situ FTIR Spectroscopy
To provide a practical methodology for assessing the kinetics of anhydride reactions, the following detailed protocol for the hydrolysis of acetic anhydride is presented. This method, which utilizes in-situ Fourier Transform Infrared (FTIR) spectroscopy, can be adapted for studying the reactions of this compound with various nucleophiles.[1]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of acetic anhydride in an aqueous solution.
Materials:
-
Acetic Anhydride
-
Deionized Water
-
Reaction vessel equipped with an overhead stirrer and a port for an in-situ FTIR probe
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe
-
Temperature control system (e.g., water bath)
-
Data acquisition software
Procedure:
-
System Setup: Assemble the reaction vessel and ensure it is clean and dry. Insert the in-situ FTIR probe, ensuring the ATR crystal is fully submerged in the reaction medium. Connect the probe to the FTIR spectrometer.
-
Temperature Equilibration: Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) using the temperature control system.
-
Background Spectrum: Record a background FTIR spectrum of the deionized water at the reaction temperature.
-
Reaction Initiation: Start the data acquisition software to collect spectra at regular intervals (e.g., every 30 seconds). Inject a known volume of acetic anhydride into the stirred water to initiate the reaction.
-
Data Collection: Monitor the reaction by observing the changes in the FTIR spectrum over time. Specifically, track the decrease in the absorbance of the characteristic anhydride C=O stretching bands (around 1820 and 1750 cm⁻¹) and the increase in the absorbance of the carboxylic acid C=O stretching band (around 1710 cm⁻¹).
-
Data Analysis:
-
From the collected spectra, determine the concentration of acetic anhydride at each time point by applying Beer-Lambert's law to the absorbance of one of its characteristic peaks.
-
Plot the natural logarithm of the concentration of acetic anhydride (ln[Anhydride]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to the Quantitative Analysis of Dichloroacetylation by HPLC: A Comparative Approach
For researchers, scientists, and drug development professionals, the accurate quantification of dichloroacetylation is crucial for understanding biological processes and for the quality control of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for the quantitative analysis of dichloroacetylation, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Dichloroacetylation Analysis
HPLC is a cornerstone technique for the analysis of a wide array of molecules, including those that have undergone dichloroacetylation. Its versatility allows for the separation of dichloroacetylated small molecules, peptides, and proteins with high resolution and sensitivity. The choice of HPLC method depends largely on the nature of the analyte.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) for Dichloroacetylated Small Molecules
This protocol is suitable for the analysis of small molecules containing a dichloroacetyl group.
1. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).[1]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape and ionization in MS.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 230 nm or MS in a suitable ionization mode (e.g., Electrospray Ionization - ESI).[1]
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
4. Quantification:
-
Prepare a series of calibration standards of the dichloroacetylated analyte of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Experimental Protocol: LC-MS/MS for Dichloroacetylated Peptides and Proteins
For larger biomolecules, the sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) are often required.
1. Instrumentation:
-
Nano-LC system coupled to a high-resolution tandem mass spectrometer.[2]
2. Sample Preparation (Bottom-up approach):
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.[2][3]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAM) to prevent refolding.[2]
-
Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.[2]
-
Enrichment (Optional): If the dichloroacetylated peptides are in low abundance, enrichment using specific antibodies or chemical probes may be necessary.[2]
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: A shallow gradient optimized for peptide separation (e.g., 2-40% acetonitrile over 60-120 minutes).
-
Flow Rate: 200-300 nL/min.
4. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[2]
-
Analysis: Identify and quantify dichloroacetylated peptides using specialized proteomics software by searching against a protein database and looking for the specific mass shift corresponding to the dichloroacetyl group.[2]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques offer alternative or complementary approaches for the quantitative analysis of dichloroacetylation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.[4][5] | Separation based on charge-to-size ratio in an electric field.[6] |
| Analyte Type | Non-volatile, thermally stable small molecules.[7] | Wide range, from small molecules to large proteins. | Volatile or semi-volatile compounds; derivatization often required for non-volatile analytes.[4][7] | Charged molecules, both small and large. |
| Sensitivity | Good (µg/mL to ng/mL). | Excellent (ng/mL to pg/mL). | Excellent (pg/mL to fg/mL).[8] | Good, can be enhanced with specific injection techniques. |
| Specificity | Moderate, can be limited by co-eluting compounds with similar UV spectra. | High, provides structural information. | High, provides structural information. | High, based on electrophoretic mobility. |
| Sample Prep. | Relatively simple, often requires filtration. | Can be complex, especially for proteins (digestion, enrichment). | Can be complex, often requires derivatization to increase volatility.[5] | Generally simple, requires sample dissolution in a buffer. |
| Analysis Time | Moderate (10-60 min).[9] | Moderate to long, especially for complex protein samples. | Fast for simple mixtures.[10] | Fast. |
| Cost | Moderate. | High. | Moderate.[4] | Moderate. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the choice of analytical method, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein preparation for LC-MS/MS analysis [protocols.io]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. amptechfl.com [amptechfl.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Researcher's Guide to Dichloroacetic Anhydride: A Cost-Effectiveness Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and safety. Dichloroacetic anhydride is a potent acylating agent used in the synthesis of various esters and amides, which are often key intermediates in the production of pharmaceuticals and other high-value chemical compounds. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform the selection of the most cost-effective reagent for specific synthetic needs.
Cost-Effectiveness at a Glance: A Price Comparison
The initial cost of a reagent is a primary consideration in process development and scale-up. This compound is a relatively expensive acylating agent, particularly when compared to simpler anhydrides and acyl chlorides. The following table provides an estimated price comparison of this compound and its alternatives. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Price (USD/kg) |
| This compound | C₄H₂Cl₄O₃ | 239.87 | $11,033 - $22,066 (based on small quantity pricing) |
| Dichloroacetyl Chloride | C₂HCl₃O | 147.39 | $600 - $1,470 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | $106 - $1,050 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | $124 - $212 |
| Dichloroacetic Acid + EDC | C₂H₂Cl₂O₂ + C₈H₁₇N₃·HCl | 128.94 + 191.70 | >$2,000 (EDC alone) |
Note: Prices are estimates derived from various suppliers for research-grade chemicals and can fluctuate. Bulk pricing may be significantly different.
Performance and Application Insights
The choice of an acylating agent extends beyond mere cost, hinging on factors like reactivity, selectivity, reaction conditions, and the nature of the byproducts.
This compound:
-
Reactivity: this compound is a highly reactive acylating agent, often more so than the corresponding carboxylic acid when activated with a coupling agent. Compared to dichloroacetyl chloride, it is generally considered to have a more controlled and gentler reaction profile. This can lead to higher yields and better selectivity in complex syntheses.
-
Byproducts: The primary byproduct of its reaction with an alcohol or amine is dichloroacetic acid. While acidic, it is less corrosive and volatile than the hydrogen chloride (HCl) gas produced when using dichloroacetyl chloride. This can simplify the workup procedure and reduce safety hazards.
-
Applications: It is particularly useful for the synthesis of dichloroacetic acid esters and amides, which are intermediates in the development of potential anti-tumor and anti-inflammatory agents.
Alternative Reagents:
-
Dichloroacetyl Chloride: This is a very reactive and common alternative. Its primary advantage is its lower cost. However, it reacts vigorously, often violently, with nucleophiles and releases corrosive HCl gas, necessitating careful handling and the use of a base to neutralize the acid.[1][2]
-
Acetic Anhydride & Acetyl Chloride: These are significantly cheaper and are used for introducing an acetyl group rather than a dichloroacetyl group. Acetyl chloride is more reactive than acetic anhydride but also produces HCl gas.[3] Acetic anhydride is often preferred for its ease of handling and less corrosive byproduct (acetic acid).
-
Dichloroacetic Acid + Coupling Agents (e.g., EDC, DCC): This method offers mild reaction conditions and is suitable for acid-sensitive substrates. However, the high cost of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often makes this a less cost-effective option for larger-scale synthesis.[4]
The following table summarizes the performance characteristics of these acylating agents.
| Reagent | Typical Substrates | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Alcohols, Phenols, Amines | Good to Excellent | Often mild, may require a non-nucleophilic base | Gentler reaction, non-volatile acid byproduct, potentially higher selectivity | High cost, moisture sensitive |
| Dichloroacetyl Chloride | Alcohols, Phenols, Amines | Good to Excellent (e.g., ~94% for phenol) | Often requires cooling and a base (e.g., pyridine, triethylamine) | Lower cost, high reactivity | Vigorous reaction, produces corrosive HCl gas, moisture sensitive |
| Acetic Anhydride | Alcohols, Phenols, Amines | Good to Excellent | Often requires a catalyst (acid or base) and/or heating | Low cost, easy to handle, less corrosive byproduct than acyl chlorides | Less reactive than acyl chlorides |
| Dichloroacetic Acid + EDC | Carboxylic acids with alcohols/amines | Variable, depends on substrates | Mild, room temperature | High selectivity, good for sensitive substrates, water-soluble byproducts | Very high cost of EDC, potential for side reactions |
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative analysis. Below are representative protocols for the acylation of common substrates using this compound and a primary alternative, dichloroacetyl chloride.
Protocol 1: Dichloroacetylation of Aniline with this compound (Representative)
Objective: To synthesize N-phenyl-2,2-dichloroacetamide.
Materials:
-
Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
Chloroform (anhydrous)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve aniline (10 mmol, 0.93 g) in 20 mL of anhydrous chloroform under an inert atmosphere.
-
To this solution, add this compound (10.5 mmol, 2.52 g) dropwise at room temperature with stirring over 10 minutes.
-
Stir the reaction mixture at room temperature for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the chloroform under reduced pressure.
-
Triturate the residue with n-hexane to precipitate the solid product.
-
Collect the anilide product by vacuum filtration, wash with n-hexane, and dry. The expected yield is typically high ( >90%).
Protocol 2: Dichloroacetylation of Aniline with Dichloroacetyl Chloride
Objective: To synthesize N-phenyl-2,2-dichloroacetamide.
Materials:
-
Aniline (1.0 eq., 6 mmol)
-
Dichloroacetyl Chloride (1.02 eq., 6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq., 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Ice-salt bath
-
Cold water
Procedure:
-
Dissolve aniline (6 mmol, 0.56 g) in 5 mL of anhydrous THF in a round-bottom flask.
-
Add DBU (1.2 mmol, 0.18 g) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add dichloroacetyl chloride (6.1 mmol, 0.90 g) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water. The reported yield for this procedure is high, often in the range of 75-95%.
Mandatory Visualizations
Diagrams are provided to illustrate key logical and biological pathways related to the synthesis and application of this compound derivatives.
References
A Comparative Guide to Green Chemistry Metrics for Dichloroacetic Anhydride Reactions
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the evaluation of reaction efficiency and environmental impact is paramount. Dichloroacetic anhydride, a reactive acylating agent, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients and other complex molecules. This guide provides an objective comparison of different synthetic routes to this compound and its subsequent reactions, analyzed through the lens of key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the tools to make more environmentally conscious decisions in their synthetic endeavors.
Understanding Green Chemistry Metrics
Several metrics have been developed to quantify the "greenness" of a chemical process.[1] These tools move beyond traditional yield calculations to provide a more holistic view of efficiency and waste generation.[2][3]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[4] An ideal, 100% atom-economical reaction would have no byproducts.[5]
-
Reaction Mass Efficiency (RME): This metric provides a more practical measure of efficiency by considering the reaction yield and the stoichiometry of the reactants used.[2][6]
-
Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of product.[7][8][9] A lower PMI indicates a greener, more efficient process.[10]
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the total mass of waste produced per unit mass of product.[2] It is calculated simply as PMI - 1.[8]
Part 1: Synthesis of this compound
The selection of a synthetic route has a profound impact on the overall environmental footprint of a process. Here, we compare three distinct methods for the synthesis of this compound.
Synthetic Route Comparison
Three plausible routes for the industrial synthesis of this compound are evaluated:
-
Route 1: Dehydration of dichloroacetic acid using a dehydrating agent.
-
Route 2: Reaction of dichloroacetic acid with dichloroacetyl chloride.
-
Route 3: Reaction of a salt, sodium dichloroacetate, with dichloroacetyl chloride.
Caption: Comparison of three synthetic pathways to this compound.
Experimental Protocols
Route 1: Dehydration of Dichloroacetic Acid Two moles (258 g) of dichloroacetic acid are dissolved in 800 mL of toluene in a reaction vessel equipped with a reflux condenser. One mole (102 g) of acetic anhydride is added as the dehydrating agent. The mixture is heated to reflux for 4 hours. The solvent and resulting acetic acid are removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to yield this compound.
Route 2: From Dichloroacetic Acid and Dichloroacetyl Chloride In a flask fitted with a stirrer and a gas outlet, one mole (129 g) of dichloroacetic acid is mixed with 1.1 moles (162 g) of dichloroacetyl chloride. The mixture is gently heated to 50°C. Hydrogen chloride gas evolves and is scrubbed through a basic solution. The reaction is monitored until gas evolution ceases (approximately 3 hours). The product, this compound, is then purified by vacuum distillation.
Route 3: From Sodium Dichloroacetate and Dichloroacetyl Chloride One mole (151 g) of anhydrous sodium dichloroacetate is suspended in 500 mL of anhydrous toluene. To this suspension, one mole (147 g) of dichloroacetyl chloride is added dropwise with vigorous stirring over 1 hour. The reaction is exothermic and the temperature is maintained at 40°C. After the addition is complete, the mixture is stirred for an additional 3 hours. The precipitated sodium chloride is removed by filtration. The toluene is evaporated from the filtrate under reduced pressure, and the resulting this compound is purified by vacuum distillation.
Data Presentation: Green Metrics for Synthesis
The following table summarizes the calculated green chemistry metrics for each synthetic route, assuming a 90% isolated yield for all processes.
| Metric | Formula | Route 1 (Dehydration) | Route 2 (Acid + Chloride) | Route 3 (Salt + Chloride) |
| Atom Economy (AE) | (MW Product / Σ MW Reactants) x 100 | 93.0% | 86.8% | 80.4% |
| Reaction Mass Eff. (RME) | (Mass Product / Σ Mass Reactants) x 100 | 60.0% | 87.1% | 48.6% |
| Process Mass Intensity (PMI) | Σ Mass Inputs / Mass Product | 5.38 | 1.45 | 4.41 |
| E-Factor | PMI - 1 | 4.38 | 0.45 | 3.41 |
Note: PMI and E-Factor calculations include solvents used in the reaction and a standard aqueous workup (2x500mL water) and extraction (2x500mL ethyl acetate) for Routes 1 and 3. Route 2 is assumed to be a solvent-free reaction requiring no aqueous workup.
Part 2: Reactions of this compound
This compound is primarily used as an acylating agent. Its performance can be compared to other agents, such as the corresponding acyl chloride (dichloroacetyl chloride), which is often more reactive but can generate more corrosive byproducts.[11]
Acylation Reaction Comparison
We will evaluate the esterification of benzyl alcohol as a model reaction to compare this compound with dichloroacetyl chloride.
-
Anhydride Reaction: (CHCl₂CO)₂O + BnOH → CHCl₂COOBn + CHCl₂COOH
-
Chloride Reaction: CHCl₂COCl + BnOH → CHCl₂COOBn + HCl
Caption: Comparison of acylation of benzyl alcohol using two different reagents.
Experimental Protocol: Esterification
To a solution of benzyl alcohol (10.8 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 100 mL of dichloromethane, this compound (24.0 g, 0.1 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with 100 mL of water. The organic layer is separated, washed with 1M HCl solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield benzyl dichloroacetate. The protocol is identical for dichloroacetyl chloride (14.7 g, 0.1 mol).
Data Presentation: Green Metrics for Acylation
The following table compares the green metrics for the esterification reaction using both acylating agents, assuming a 95% isolated yield.
| Metric | Formula | Using this compound | Using Dichloroacetyl Chloride |
| Atom Economy (AE) | (MW Product / Σ MW Reactants) x 100 | 62.6% | 93.3% |
| Reaction Mass Eff. (RME) | (Mass Product / Σ Mass Reactants) x 100 | 61.1% | 82.5% |
| Process Mass Intensity (PMI) | Σ Mass Inputs / Mass Product | 21.6 | 21.0 |
| E-Factor | PMI - 1 | 20.6 | 20.0 |
Note: PMI and E-Factor calculations include the base (pyridine), solvent (dichloromethane), and a standard aqueous workup and extraction as described in the protocol.
Workflow and Metric Relationships
The execution of a chemical synthesis involves multiple steps, each contributing to the overall mass intensity. Understanding the relationship between different green chemistry metrics is crucial for a comprehensive analysis.
Caption: A typical experimental workflow and the hierarchical relationship of key green metrics.
Conclusion
This guide demonstrates that while a high atom economy is a desirable theoretical goal, a comprehensive assessment using metrics like PMI and E-Factor is essential for evaluating the true environmental impact of a chemical process.
For the synthesis of this compound , the dehydration of dichloroacetic acid (Route 1) offers the highest atom economy (93.0%). However, the solvent-free reaction of the acid with its corresponding acyl chloride (Route 2) is significantly more mass-efficient, boasting the lowest PMI (1.45) and E-Factor (0.45), making it the superior choice from a green chemistry perspective, provided the byproduct HCl can be safely managed and utilized.
In acylation reactions , dichloroacetyl chloride shows a much higher atom economy than this compound. This advantage translates to slightly better RME, PMI, and E-Factor values. However, the choice of reagent involves trade-offs. This compound produces dichloroacetic acid as a byproduct, which is a recyclable or less hazardous waste stream compared to the corrosive hydrogen chloride generated from the acyl chloride. For sensitive substrates or processes where corrosive acid is problematic, the anhydride may be the preferred, albeit slightly less atom-efficient, reagent.
Ultimately, the selection of a synthetic route or reagent requires a balanced consideration of multiple factors, including reaction efficiency, safety, cost, and the environmental impact of all materials used in the process. The consistent application of green chemistry metrics provides a quantitative framework to guide these critical decisions, fostering the development of more sustainable chemical manufacturing.
References
- 1. Green Chemistry Metrics, A Review [mdpi.com]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asdlib.org [asdlib.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 8. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 10. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Dichloroacetic Anhydride's Byproduct Profile Against Other Common Anhydrides
For researchers, scientists, and drug development professionals, the choice of an acylating agent is critical, extending beyond mere reactivity to the profile of byproducts generated. These byproducts can influence reaction efficiency, purification strategies, and, in the context of drug development, exert unintended biological effects. This guide provides an objective comparison of the byproduct profile of dichloroacetic anhydride versus other widely used anhydrides, supported by experimental data and methodologies.
Executive Summary
This compound, while an effective acylating agent, primarily yields dichloroacetic acid (DCA) as its main byproduct, a molecule with known biological activity. This distinguishes it from other common anhydrides like acetic, trifluoroacetic, propionic, succinic, maleic, and phthalic anhydrides, which primarily hydrolyze to their corresponding carboxylic acids with varying, but generally less pronounced, biological signaling implications. The formation of other side products is largely dependent on reaction conditions and the nature of the nucleophile. This guide details these differences to inform reagent selection in chemical synthesis.
Byproduct Profile Comparison
The following table summarizes the common byproducts associated with this compound and other frequently used anhydrides in organic synthesis. The quantitative data, where available, is often context-dependent, varying with reaction conditions such as temperature, solvent, and the presence of moisture.
| Anhydride | Primary Byproduct(s) | Other Potential Byproducts | Notes on Byproduct Formation |
| This compound | Dichloroacetic Acid (DCA) | Di-acylated products, Amide-acid salts (with amine nucleophiles) | Hydrolysis is the main pathway to DCA[1]. DCA is a known metabolic regulator[2][3][4][5][6][7][8][9][10]. |
| Acetic Anhydride | Acetic Acid | Di-acylated products, Acetamide (with amine nucleophiles) | Acetic acid is a common, relatively benign byproduct[11][12]. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic Acid (TFA) | Trifluoroacetylated side products (e.g., on amines) | TFA is a strong acid requiring careful neutralization. Byproducts can be volatile[13]. |
| Propionic Anhydride | Propionic Acid | Di-acylated products | Similar profile to acetic anhydride, with propionic acid being the main byproduct[14]. |
| Succinic Anhydride | Succinic Acid | Mono-esters (with alcohols), Succinamic acids (with amines) | As a cyclic anhydride, ring-opening is the primary reaction pathway[1][14][15][16][17]. |
| Maleic Anhydride | Maleic Acid | Fumaric acid (isomerization), Michael adducts | Can undergo Diels-Alder reactions and polymerization. Byproducts from production can include CO, CO2, benzene, formaldehyde[18][19][20][21]. |
| Phthalic Anhydride | Phthalic Acid | Phthalimide (with ammonia), Mono-esters | Byproducts from production can include maleic anhydride and naphthoquinone[22][23][24][25]. |
Experimental Protocols
To ensure a standardized comparison of byproduct profiles, a general experimental protocol for the acylation of a model substrate, such as benzyl alcohol, is provided below. Analysis of the reaction mixture can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
General Protocol for Comparative Acylation of Benzyl Alcohol
Materials:
-
Anhydride (Dichloroacetic, Acetic, Trifluoroacetic, etc.) (1.1 eq)
-
Benzyl Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane for GC-MS)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add benzyl alcohol (1.0 eq) and anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add the respective anhydride (1.1 eq) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Prepare a sample for GC-MS or HPLC analysis by dissolving a known mass of the crude product in a suitable solvent containing a known concentration of an internal standard.
Analytical Method for Byproduct Quantification (GC-MS)
-
Column: HP-5ms (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning in a range of m/z 40-500)
By comparing the relative peak areas of the desired ester product and any identified byproducts against the internal standard, a quantitative comparison of the byproduct profiles can be achieved.
Byproduct Formation and Reaction Pathways
The formation of byproducts in anhydride reactions is primarily governed by the reaction pathway of nucleophilic acyl substitution. The general mechanism and common side reactions are illustrated below.
The Unique Case of this compound: The Biological Activity of its Byproduct
The most significant differentiator for this compound is the biological activity of its primary hydrolysis byproduct, dichloroacetate (DCA). DCA is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This metabolic shift has profound implications, particularly in the context of cancer metabolism and other metabolic disorders[2][3][4][5][6][7][8][9][10].
Dichloroacetate (DCA) Signaling Pathway
The diagram below illustrates the mechanism by which DCA modulates cellular metabolism. By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial respiration over glycolysis (the Warburg effect) in cancer cells. This can lead to increased oxidative stress and apoptosis in tumor cells.
Conclusion
While all anhydrides share common byproduct profiles resulting from hydrolysis and reactions with nucleophiles, this compound presents a unique consideration for researchers in drug development. The primary byproduct, DCA, is not merely an impurity to be removed but a biologically active molecule that can modulate fundamental metabolic pathways. This property could be either a desirable feature to be exploited in the design of certain therapeutics or an undesirable side effect that needs to be carefully managed. In contrast, the byproducts of other common anhydrides, such as acetic acid or propionic acid, are generally considered to have a lower and less specific biological impact. Therefore, the selection of this compound as an acylating agent should be made with a thorough understanding of the potential downstream biological consequences of its primary byproduct.
References
- 1. The sustainable production of succinic anhydride from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. dcaguide.org [dcaguide.org]
- 9. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccnm.edu [ccnm.edu]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 15. Succinic anhydride: Significance and symbolism [wisdomlib.org]
- 16. nbinno.com [nbinno.com]
- 17. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. elsapainternational.com [elsapainternational.com]
- 23. The Essential Role of Phthalic Anhydride in Modern Industry - TAINUO CHEMICAL [sinotainuo.com]
- 24. Phthalic Anhydride Ideal for Plasticizers Production | PENPET [penpet.com]
- 25. thechemco.com [thechemco.com]
Safety Operating Guide
Proper Disposal of Dichloroacetic Anhydride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of dichloroacetic anhydride, ensuring the protection of laboratory personnel and adherence to environmental safety standards.
This compound is a corrosive and moisture-sensitive chemical that necessitates meticulous disposal procedures. Improper handling can lead to the release of hazardous substances and pose significant safety risks. The primary strategy for the safe disposal of small quantities of this compound involves a controlled two-step process: initial hydrolysis to convert the reactive anhydride into dichloroacetic acid, followed by the neutralization of the resulting acid. This guide provides a detailed, step-by-step protocol for this procedure, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to work in a well-ventilated chemical fume hood and wear the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe burns to the skin and eyes. Inhalation of its vapors can lead to respiratory tract irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or neoprene.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling should be performed in a chemical fume hood to avoid inhalation of vapors.
In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[1] Do not use combustible materials for absorption.
Quantitative Data for Disposal
The following table outlines the key quantitative parameters for the safe disposal of this compound.
| Parameter | Value/Range | Notes |
| Reaction Stoichiometry | 1 mole this compound | Hydrolyzes to 2 moles of Dichloroacetic Acid. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) solution | Sodium bicarbonate is a weaker base and will react less exothermically, but will produce CO₂ gas. Sodium hydroxide is a strong base and requires careful, slow addition. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous waste disposal, but always verify with your institution's specific guidelines. |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic and require careful temperature control. |
Experimental Protocol for the Disposal of this compound
This protocol details the methodology for the hydrolysis and subsequent neutralization of small quantities of this compound.
Materials:
-
This compound
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Crushed ice and water
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution
-
pH meter or pH paper
-
Appropriate PPE (goggles, face shield, gloves, lab coat)
Procedure:
Step 1: Controlled Hydrolysis
-
Prepare an Ice Bath: In a chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate. Fill the beaker with a mixture of crushed ice and cold water. The volume of the ice/water mixture should be at least ten times the volume of the this compound to be disposed of.
-
Slow Addition of Anhydride: While vigorously stirring the ice/water mixture, slowly and carefully add the this compound dropwise. The slow addition and the large volume of ice water are crucial for dissipating the heat generated during the exothermic hydrolysis reaction.
-
Complete Hydrolysis: Continue stirring the solution as the ice melts. Allow the mixture to gradually warm to room temperature to ensure the complete hydrolysis of the anhydride to dichloroacetic acid. This compound reacts with water to form two equivalents of dichloroacetic acid.
Step 2: Neutralization
-
Prepare Neutralizing Agent: Have a sufficient quantity of either a saturated sodium bicarbonate solution or a 1M sodium hydroxide solution ready.
-
Slow Addition of Base: While continuing to stir the dichloroacetic acid solution, slowly add the neutralizing agent.
-
If using sodium bicarbonate: Be aware that this will cause vigorous foaming due to the evolution of carbon dioxide gas as the acid is neutralized. Add the bicarbonate solution very slowly to control the effervescence.
-
If using sodium hydroxide: This is a strong base, and the neutralization reaction will be highly exothermic. Add the NaOH solution dropwise and monitor the temperature of the beaker, applying external cooling (e.g., an ice bath) if necessary.
-
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper. Continue the slow addition of the base until the pH of the solution is stable within the neutral range of 6.0 to 8.0.
-
Final Disposal: Once the solution is neutralized and, if using bicarbonate, the gas evolution has ceased, the resulting aqueous solution can typically be disposed of down the drain with a large volume of running water, in accordance with local and institutional regulations.
Disclaimer: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal, as regulations may vary.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloroacetic Anhydride
Essential safety protocols and logistical plans for the use of dichloroacetic anhydride in laboratory settings, designed for researchers, scientists, and drug development professionals.
This compound is a highly corrosive and toxic chemical that demands meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides essential, step-by-step procedures for its use, from initial preparation to final disposal, to mitigate the significant risks it poses, including severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to these protocols is critical for maintaining a safe research environment.
Chemical Safety and Properties
A thorough understanding of the properties of this compound is fundamental to its safe handling. This substance is moisture-sensitive and can decompose to produce hazardous gases.[1][3]
| Property | Value | Citation |
| Appearance | Clear, colorless liquid | [1] |
| Molecular Formula | C4H2Cl4O3 | [1] |
| Molecular Weight | 239.87 g/mol | [1] |
| Specific Gravity | 1.570 - 1.574 g/cm³ | [1][3] |
| Boiling Point | 214 - 216 °C @ 760.00mm Hg | [1] |
| Flash Point | > 112 °C (> 233.60 °F) | [1] |
| Solubility | Decomposes in water | [1][3] |
| Incompatibilities | Strong oxidizing agents, bases, alcohols | [1][2][3] |
| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide | [1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps to be taken before, during, and after handling this chemical.
Experimental Protocol for Safe Handling:
-
Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table below.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. All work with this compound must be conducted within the fume hood.[1]
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[1][3]
-
-
Handling Phase:
-
Chemical Transport: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing: Carefully measure and dispense the required amount of this compound, avoiding any splashing.
-
Experimental Procedure: Carry out the experiment, keeping the sash of the fume hood at the lowest practical height.
-
-
Post-Handling Phase:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and unused chemicals, in designated, properly labeled hazardous waste containers.[4][5]
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[3]
-
Personal Protective Equipment (PPE)
The correct selection and use of PPE are non-negotiable when handling this compound.
| PPE Category | Specification | Citation |
| Eye/Face | Tight-sealing safety goggles and a face shield are mandatory if there is a risk of splashing. | [1][3] |
| Skin | Wear appropriate protective gloves. Butyl-rubber, Viton, or Nitrile are recommended materials. | [2][6] |
| Body | An impervious, chemical-resistant apron, boots, and appropriate protective clothing are required to minimize skin contact. | [1][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or exposure limits are exceeded. | [1][3] |
Emergency Response and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
Emergency Procedures:
| Exposure Type | Action | Citation |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [1][4][7] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, closed container for disposal. | [1] |
Disposal Plan:
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[4][5] Do not mix with other waste streams.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
